Bromo-PEG2-phosphonic acid
描述
Structure
3D Structure
属性
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJZEERRSMGNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)OCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210535 | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-44-5 | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bromo-PEG2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a reactive bromo group at one terminus and a phosphonic acid moiety at the other, connected by a short, hydrophilic diethylene glycol (PEG2) spacer, offers a versatile platform for the covalent attachment and modification of a wide range of substrates. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, designed to equip researchers with the technical knowledge required for its effective utilization.
Core Chemical and Physical Properties
This compound's functionality is derived from its distinct chemical components. The terminal bromo group serves as a good leaving group, making it susceptible to nucleophilic substitution reactions, which is a cornerstone of many bioconjugation strategies. The phosphonic acid group provides a strong anchor for binding to metal oxide surfaces and can also be involved in chelation. The PEG2 linker imparts hydrophilicity, which can improve the solubility of the molecule and the resulting conjugates in aqueous media.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| IUPAC Name | (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid |
| CAS Number | 1446282-44-5 |
| Molecular Formula | C6H14BrO5P |
| Molecular Weight | 277.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| pKa (Phosphonic Acid) | pKa1 ≈ 1-2, pKa2 ≈ 6-7 (Predicted) |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving a Michaelis-Arbuzov reaction followed by hydrolysis.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Michaelis-Arbuzov Reaction to form Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-2-(2-bromoethoxy)ethane (1.0 eq).
-
Add triethyl phosphite (1.1 eq) dropwise to the flask.
-
Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate as a colorless oil.
Step 2: Hydrolysis to this compound
-
Dissolve diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add bromotrimethylsilane (B50905) (TMSBr) (2.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol (B129727) (MeOH) to the residue and stir for 1-2 hours to complete the hydrolysis.
-
Evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the ethylene (B1197577) glycol protons, the methylene (B1212753) group adjacent to the bromine, and the methylene group adjacent to the phosphonic acid.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments within the molecule.
-
³¹P NMR: The phosphorus NMR will exhibit a single peak corresponding to the phosphonic acid group.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio).
High-Performance Liquid Chromatography (HPLC):
-
Purity can be assessed using reversed-phase HPLC with a C18 column. A suitable mobile phase would be a gradient of water and acetonitrile (B52724) with an acidic modifier like formic acid or trifluoroacetic acid.
Reactivity and Applications
The dual functionality of this compound makes it a valuable tool in several research and development areas.
Bioconjugation
The bromo group readily undergoes nucleophilic substitution with thiol groups on biomolecules, such as cysteine residues in proteins, to form stable thioether linkages.[1]
Caption: General workflow for bioconjugation.
-
Dissolve the thiol-containing biomolecule (e.g., a protein with a free cysteine) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Add a 10- to 20-fold molar excess of the this compound solution to the biomolecule solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight.
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove unreacted linker.
Surface Modification
The phosphonic acid moiety has a high affinity for metal oxide surfaces, such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and iron oxides, forming stable self-assembled monolayers (SAMs).[2][3] This allows for the functionalization of nanoparticles and other materials to improve their biocompatibility and stability in aqueous environments.
Caption: Workflow for surface modification of metal oxides.
-
Disperse the metal oxide nanoparticles in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.
-
Prepare a solution of this compound in the same solvent.
-
Add the this compound solution to the nanoparticle dispersion and sonicate for 15-30 minutes.
-
Allow the mixture to stir at room temperature for 12-24 hours to facilitate the formation of the self-assembled monolayer.
-
Centrifuge the mixture to pellet the functionalized nanoparticles.
-
Wash the nanoparticles several times with fresh solvent to remove any unbound linker.
-
Resuspend the functionalized nanoparticles in the desired buffer or solvent.
PROTAC Drug Development
In the field of targeted protein degradation, this compound can serve as a short, hydrophilic linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The short PEG2 linker can provide the optimal length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][6]
Caption: PROTAC signaling pathway for targeted protein degradation.
Stability and Storage
This compound should be stored in a cool, dry place, protected from light and moisture. For long-term storage, -20 °C is recommended. Due to the presence of the phosphonic acid group, the compound may be corrosive. Standard laboratory safety precautions should be followed when handling this reagent.
Conclusion
This compound is a versatile chemical tool with broad applications in life sciences and materials science. Its well-defined structure and dual reactivity allow for precise and controlled modification of biomolecules and surfaces. This guide provides the foundational knowledge and experimental frameworks to enable researchers to effectively incorporate this valuable linker into their research and development workflows.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
An In-depth Technical Guide to the Synthesis of (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid, a valuable building block in various chemical and pharmaceutical applications. The synthesis is a multi-step process involving the preparation of a key alkyl bromide intermediate, followed by an Arbuzov reaction to introduce the phosphonate (B1237965) group, and concluding with the hydrolysis of the resulting diethyl phosphonate ester. This document details the experimental protocols for each critical stage, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow to aid in comprehension.
Synthetic Strategy Overview
The synthesis of (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid is accomplished through a three-step sequence, starting from the commercially available 2-(2-(2-bromoethoxy)ethoxy)ethanol.
Caption: Overall synthetic workflow for (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid.
Step 1: Synthesis of 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide
The initial step involves the conversion of the terminal hydroxyl group of 2-(2-(2-bromoethoxy)ethoxy)ethanol into a bromide. This transformation is crucial for the subsequent Arbuzov reaction. Two effective methods for this conversion are presented below.
Method A: Using Phosphorus Tribromide (PBr₃)
This classic method utilizes phosphorus tribromide to replace the hydroxyl group with a bromide via an SN2 mechanism.[1][2]
Experimental Protocol:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(2-(2-bromoethoxy)ethoxy)ethanol (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide.
-
Purify the product by vacuum distillation.
Method B: The Appel Reaction
The Appel reaction provides a milder alternative for converting primary alcohols to alkyl bromides using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄).[3]
Experimental Protocol:
-
To a stirred solution of 2-(2-(2-bromoethoxy)ethoxy)ethanol (1 equivalent) and triphenylphosphine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.2 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with the non-polar solvent.
-
Concentrate the filtrate to yield the crude product.
-
Purify by column chromatography on silica (B1680970) gel.
| Parameter | Method A (PBr₃) | Method B (Appel Reaction) |
| Reagents | 2-(2-(2-bromoethoxy)ethoxy)ethanol, PBr₃ | 2-(2-(2-bromoethoxy)ethoxy)ethanol, PPh₃, CBr₄ |
| Solvent | Diethyl ether or Dichloromethane | Dichloromethane or Acetonitrile (B52724) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Work-up | Aqueous quench, extraction | Precipitation of byproduct, filtration |
| Purification | Vacuum distillation | Column chromatography |
Table 1: Comparison of bromination methods for 2-(2-(2-bromoethoxy)ethoxy)ethanol.
Step 2: Synthesis of Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate via the Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[4][5] In this step, the synthesized 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide is reacted with triethyl phosphite (B83602) to yield the corresponding diethyl phosphonate ester.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide (1 equivalent) and triethyl phosphite (1.2-1.5 equivalents).
-
Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-8 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The resulting crude diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate can be purified by further vacuum distillation or used directly in the next step.
| Parameter | Value |
| Reactants | 2-(2-(2-bromoethoxy)ethoxy)ethyl bromide, Triethyl phosphite |
| Stoichiometry | 1 : 1.2-1.5 |
| Temperature | 140-160 °C |
| Reaction Time | 4-8 hours |
| Purification | Vacuum distillation |
Table 2: Reaction conditions for the Arbuzov reaction.
Step 3: Hydrolysis of Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate
The final step is the dealkylation of the diethyl phosphonate ester to the desired phosphonic acid. This can be achieved under harsh acidic conditions or through the milder McKenna reaction.
Method A: Acidic Hydrolysis
Concentrated hydrochloric acid is commonly used for the hydrolysis of diethyl phosphonates.[6]
Experimental Protocol:
-
To the crude diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate (1 equivalent), add concentrated hydrochloric acid (e.g., 6 M to 12 M).
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until the disappearance of the starting material and the monoester intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure.
-
Azeotropically remove residual water with toluene.
-
The resulting crude (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid can be purified by recrystallization or chromatography if necessary.
Method B: The McKenna Reaction
The McKenna reaction utilizes bromotrimethylsilane (B50905) (BTMS) for a mild and efficient dealkylation of phosphonate esters.[7][8]
Experimental Protocol:
-
Dissolve diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate (1 equivalent) in an anhydrous solvent such as acetonitrile or dichloromethane under an inert atmosphere.
-
Add bromotrimethylsilane (BTMS) (2.2-3.0 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-4 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy for the formation of the bis(trimethylsilyl) ester intermediate.
-
Once the reaction is complete, carefully add methanol (B129727) or a mixture of methanol and water to the reaction mixture to hydrolyze the silyl (B83357) ester.
-
Stir for an additional 30 minutes.
-
Remove all volatile components under reduced pressure to yield the crude phosphonic acid.
-
The product can be further purified as needed.
| Parameter | Method A (Acidic Hydrolysis) | Method B (McKenna Reaction) |
| Reagents | Concentrated HCl | Bromotrimethylsilane (BTMS), Methanol/Water |
| Solvent | Water | Acetonitrile or Dichloromethane |
| Temperature | Reflux (100-110 °C) | Room Temperature to 60 °C |
| Reaction Time | 6-12 hours | 1-4 hours |
| Work-up | Evaporation of volatiles | Solvolysis and evaporation |
Table 3: Comparison of hydrolysis methods for diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate.
References
- 1. Prepare ethyl bromide | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bromo-PEG2-phosphonic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of Bromo-PEG2-phosphonic acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and materials science. Its unique structure, incorporating a reactive bromo group and a phosphonic acid moiety, allows for versatile applications in the development of complex molecular architectures.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This quantitative data is essential for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.
| Property | Value | References |
| Chemical Formula | C6H14BrO5P | [1][2][3][4][5][6] |
| Molecular Weight | 277.05 g/mol | [1][2][3][5][6][7] |
| Exact Mass | 275.9762 u | [1] |
| CAS Number | 1446282-44-5 | [1][2][3][4] |
| Purity | Typically ≥95% or ≥98% | [2][4] |
Elemental Analysis
A detailed elemental breakdown of this compound is provided below, offering further insight into its composition.
| Element | Symbol | Percentage |
| Carbon | C | 26.01% |
| Hydrogen | H | 5.09% |
| Bromine | Br | 28.84% |
| Oxygen | O | 28.87% |
| Phosphorus | P | 11.18% |
Molecular Structure and Functional Groups
The structure of this compound is characterized by a short polyethylene (B3416737) glycol (PEG) spacer, which imparts hydrophilicity.[2][4] This spacer connects two key functional groups: a terminal bromo group and a phosphonic acid group. The bromo group serves as a reactive site for nucleophilic substitution, while the phosphonic acid is effective for chelation or binding to surfaces.[2]
Caption: Functional components of this compound.
Experimental Considerations
Solubility and Storage
For experimental use, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Proper storage is crucial to maintain its integrity. For short-term storage (days to weeks), it should be kept in a dry, dark environment at 0-4°C.[1] For long-term storage (months to years), a temperature of -20°C is recommended.[1][4]
Handling
This product is intended for research use only and not for human or veterinary use.[1] It is shipped under ambient temperature as a non-hazardous chemical.[1]
Applications in Research and Development
The dual functionality of this compound makes it a valuable tool in various research and development areas.
-
Bioconjugation: The bromo group can react with nucleophiles on biomolecules, while the phosphonic acid can be used for attachment to other substrates, enabling the creation of complex bioconjugates.[2]
-
PROTACs: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are an emerging therapeutic modality that utilizes the ubiquitin-proteasome system to selectively degrade target proteins.[6][7]
-
Drug Delivery: The hydrophilic PEG spacer can improve the solubility of hydrophobic drugs in aqueous media, potentially enhancing their bioavailability.[4]
-
Materials Science: The phosphonic acid group allows for the modification of surfaces, making it useful in the development of functionalized materials.[2]
Caption: Simplified workflow for PROTAC synthesis.
References
Solubility Profile of Bromo-PEG2-phosphonic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Bromo-PEG2-phosphonic acid in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. Understanding the solubility of this heterobifunctional PEG linker is critical for its effective application in bioconjugation, drug delivery, and the synthesis of molecules such as Proteolysis Targeting Chimeras (PROTACs).
Core Solubility Data
For a close structural analog, Bromo-PEG1-acid, a quantitative solubility in DMSO has been reported. This value can serve as a useful estimation for this compound.
Table 1: Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Notes |
| Bromo-PEG1-acid (analog) | DMSO | 100 mg/mL (507.54 mM) | Ultrasonic assistance may be required.[6][7] |
| This compound | DMSO | Soluble | Quantitative data not specified. Often used as a solvent for stock solutions.[1][2] |
| This compound | Water | Soluble | The hydrophilic PEG linker enhances water solubility.[3][4][5] |
Experimental Protocols
For researchers requiring precise solubility measurements for their specific experimental conditions, the following established methods are recommended.
Protocol 1: Thermodynamic (Shake-Flask) Solubility Determination
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent (DMSO or Water, high purity)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the desired solvent (DMSO or water) to the vial.
-
Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Dilute the filtered supernatant with a known volume of an appropriate solvent.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard curve).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is often used in early drug discovery to quickly assess the apparent solubility of a compound from a DMSO stock solution.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate shaker
-
Plate reader or other analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Dispense the aqueous buffer into the wells of the 96-well plate.
-
Add a small volume of the this compound DMSO stock solution to the buffer in each well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
After incubation, inspect the wells for any precipitation.
-
Measure the concentration of the dissolved compound. This can be done directly in the plate using a UV-Vis plate reader if the compound has a suitable chromophore, or by taking an aliquot for analysis by HPLC or LC-MS.
-
The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Application Workflow: PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. The bromo group allows for nucleophilic substitution, while the phosphonic acid can be used for conjugation or to modify the overall properties of the final PROTAC molecule. The following diagram illustrates a generalized workflow for synthesizing a PROTAC using a bromo-PEG linker.
Caption: Generalized workflow for PROTAC synthesis using a bromo-PEG linker.
References
- 1. This compound, CAS 1446282-44-5 | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Bromo-PEG3-acid, 782475-35-8 | BroadPharm [broadpharm.com]
- 4. Bromo-PEG4-acid, 1393330-38-5 | BroadPharm [broadpharm.com]
- 5. This compound, 1446282-44-5 | BroadPharm [broadpharm.com]
- 6. Bromo-PEG1-Acid CAS#: 1393330-33-0 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Guide: Spectroscopic Characterization of Bromo-PEG2-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid is a heterobifunctional linker molecule of significant interest in pharmaceutical and materials science. Its structure incorporates a bromo group, which serves as a reactive handle for nucleophilic substitution, a hydrophilic di(ethylene glycol) (PEG2) spacer to enhance aqueous solubility, and a phosphonic acid moiety for surface binding or chelation. These features make it a versatile tool in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the functionalization of nanoparticles and surfaces.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound. Due to the limited availability of public experimental spectra, this guide utilizes predicted data based on the known chemical structure, supplemented with established experimental protocols for the analysis of similar small molecules.
Disclaimer: The NMR and mass spectrometry data presented in this guide are predicted based on the chemical structure of this compound and have not been experimentally verified. This information is intended for guidance and comparative purposes.
Molecular Structure and Properties
-
Chemical Name: (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid
-
CAS Number: 1446282-44-5
-
Chemical Formula: C₆H₁₄BrO₅P
-
Molecular Weight: 277.05 g/mol
-
Exact Mass: 275.9762 u
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H, ¹³C, and ³¹P NMR data for this compound. Predictions are based on standard chemical shift values and coupling constants for analogous structures.
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | t | 2H | Br-CH₂ -CH₂-O |
| ~3.70 | t | 2H | Br-CH₂-CH₂ -O |
| ~3.65 | m | 4H | -O-CH₂ -CH₂ -O- |
| ~3.55 | m | 2H | -O-CH₂ -CH₂-P |
| ~2.00 | m | 2H | -O-CH₂-CH₂ -P |
Predicted in D₂O
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~71.0 | Br-CH₂-C H₂-O |
| ~70.5 | -O-C H₂-C H₂-O- |
| ~68.0 | -O-C H₂-CH₂-P |
| ~32.0 | Br-C H₂-CH₂-O |
| ~28.0 (d) | -O-CH₂-C H₂-P |
Predicted in D₂O, (d) indicates a doublet due to coupling with phosphorus.
Predicted ³¹P NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~25-30 | t | P -OH |
Predicted in D₂O, proton-coupled spectrum.
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this compound. Both positive and negative ion modes can be utilized.
Predicted ESI-MS Data
| Ion Mode | m/z (amu) | Assignment |
| Positive | 276.9837 | [M+H]⁺ |
| Positive | 298.9656 | [M+Na]⁺ |
| Negative | 274.9688 | [M-H]⁻ |
Isotopic peaks for Bromine (⁷⁹Br and ⁸¹Br) with an approximate 1:1 ratio would be expected for all bromine-containing fragments.
Predicted Fragmentation Pattern
In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to yield fragments from the cleavage of the ether linkages and the carbon-phosphorus bond.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 276.9837 | 232.9360 | C₂H₄ (28.03) | [M+H - C₂H₄]⁺ |
| 276.9837 | 196.9624 | C₂H₅Br (107.95) | [M+H - C₂H₅Br]⁺ |
| 276.9837 | 153.0155 | C₄H₉BrO (168.99) | [M+H - C₄H₉BrO]⁺ (cleavage of the first PEG unit) |
| 276.9837 | 99.0052 | C₆H₁₂BrO₃ (227.99) | [M+H - C₆H₁₂BrO₃]⁺ (cleavage at the C-P bond, phosphonic acid) |
Experimental Protocols
The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a glass wool-plugged pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ³¹P).
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a line broadening factor (e.g., 0.3 Hz) before Fourier transformation.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0 to 100 ppm).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
For ³¹P NMR:
-
Acquire a proton-decoupled phosphorus spectrum.
-
Set the spectral width to an appropriate range for phosphonic acids (e.g., -50 to 50 ppm).
-
Use an external reference standard if necessary (e.g., 85% H₃PO₄).
-
-
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to aid in structure elucidation.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium (B1175870) hydroxide (B78521) for negative ion mode) to promote ionization.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal intensity of the analyte.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-500 amu).
-
For tandem MS (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺ or [M-H]⁻) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
-
Acquire the product ion spectrum in the second mass analyzer.
-
-
Data Analysis:
-
Process the acquired mass spectra to identify the molecular ion and any adducts.
-
Compare the observed m/z values with the theoretical exact mass to confirm the elemental composition.
-
Analyze the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways to confirm the molecular structure.
-
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for the characterization of this compound and its potential application in a bioconjugation signaling pathway.
Caption: Workflow for Synthesis, Characterization, and Application.
Caption: Bioconjugation and Surface Functionalization Pathway.
Heterobifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern bioconjugation, enabling the precise and stable linkage of two distinct molecular entities. Their unique architecture, featuring a hydrophilic PEG spacer flanked by two different reactive functional groups, offers unparalleled advantages in the development of advanced therapeutics and diagnostics. This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, detailing their core properties, diverse applications, and the experimental protocols for their successful implementation. Particular focus is given to their critical role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), two revolutionary classes of targeted therapies.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are specialized chemical tools composed of a polyethylene glycol chain with distinct reactive moieties at each terminus.[1] This dual functionality allows for the sequential and controlled conjugation of two different molecules, such as a targeting antibody and a cytotoxic payload.[1] The PEG spacer itself imparts several beneficial properties to the resulting bioconjugate, including enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles.[2]
The key features of heterobifunctional PEG linkers include:
-
Dual Reactivity: Enables the specific and directional coupling of two different molecules.[1]
-
Customizable Lengths: The PEG chain length can be precisely controlled to optimize the distance between the conjugated molecules, minimizing steric hindrance and maximizing biological activity.[1]
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and reduces aggregation of the final conjugate.[1]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from recognition by the immune system, prolonging its circulation time.[1]
Data Presentation: Properties of Common Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is critical for the successful development of a bioconjugate. The following tables summarize the quantitative data for some commonly used linkers, facilitating comparison and selection for specific applications.
Table 1: NHS-PEG-Maleimide Linkers [3]
| Product Name | Functional Group 1 | Functional Group 2 | PEG Molecular Weight (Da) | Spacer Arm Length (Å) |
| SM(PEG)2 | NHS Ester | Maleimide | 219.2 | 17.6 |
| SM(PEG)4 | NHS Ester | Maleimide | 307.3 | 24.9 |
| SM(PEG)6 | NHS Ester | Maleimide | 395.4 | 32.5 |
| SM(PEG)8 | NHS Ester | Maleimide | 483.5 | 39.2 |
| SM(PEG)12 | NHS Ester | Maleimide | 659.7 | 53.4 |
| SM(PEG)24 | NHS Ester | Maleimide | 1188.4 | 95.2 |
Table 2: DBCO-PEG-NHS Ester Linkers [4][5][6]
| Product Name | Functional Group 1 | Functional Group 2 | PEG Molecular Weight (Da) |
| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 451.5 |
| DBCO-PEG5-NHS Ester | DBCO | NHS Ester | 495.5 |
| DBCO-PEG6-NHS Ester | DBCO | NHS Ester | 539.6 |
| DBCO-PEG-NHS Ester | DBCO | NHS Ester | 2,000 |
Table 3: Azide-PEG-NHS Ester Linkers [2][7][8]
| Product Name | Functional Group 1 | Functional Group 2 | PEG Molecular Weight (Da) |
| Azido-PEG4-NHS Ester | Azide | NHS Ester | 388.4 |
| Azido-PEG9-NHS Ester | Azide | NHS Ester | 608.6 |
Applications in Bioconjugation
Heterobifunctional PEG linkers are instrumental in a wide array of bioconjugation applications, most notably in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug, ensuring that the payload is delivered specifically to cancer cells while minimizing systemic toxicity.[1]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents that harness the cell's own ubiquitin-proteasome system to degrade specific disease-causing proteins.[2] These heterobifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker.[2] PEG-based linkers are frequently employed to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by bioconjugates and representative experimental workflows.
Signaling Pathways
Caption: EGFR Signaling Pathway and ADC Inhibition.
Caption: PROTAC Mechanism of Action.
Experimental Workflows
References
- 1. purepeg.com [purepeg.com]
- 2. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 6. DBCO-PEG6-NHS ester | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Bromo-PEG2-phosphonic Acid: An In-depth Technical Guide to a Versatile PROTAC Linker Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Among the diverse array of linker building blocks, Bromo-PEG2-phosphonic acid has garnered attention for its unique combination of features that can be strategically employed in PROTAC design.
This technical guide provides a comprehensive overview of this compound as a PROTAC linker building block. It covers its physicochemical properties, synthesis, and incorporation into PROTACs, supported by quantitative data from related linkers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts of this compound in PROTAC Design
This compound, with the IUPAC name (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonic acid, is a bifunctional linker that offers several advantageous properties for PROTAC development.[4]
-
Hydrophilicity: The short polyethylene (B3416737) glycol (PEG) chain, consisting of two ethylene (B1197577) glycol units, imparts significant hydrophilicity.[5] This can help to improve the aqueous solubility of the final PROTAC molecule, a common challenge in PROTAC design due to their often high molecular weight and lipophilicity.[6]
-
Dual Reactivity: The linker possesses two distinct reactive handles: a terminal bromo group and a phosphonic acid moiety. The bromo group is a good leaving group, making it suitable for nucleophilic substitution reactions, typically with amine or thiol groups on a POI or E3 ligase ligand.[7] The phosphonic acid group, a strong chelator and surface-binding entity, can be utilized for conjugation to other functional groups (e.g., amines via amide bond formation) or may influence the PROTAC's cellular uptake and pharmacokinetic properties due to its anionic nature at physiological pH.[4][8]
-
Defined Length and Flexibility: The PEG2 spacer provides a defined length of approximately 7-8 angstroms, contributing to the spatial orientation of the POI and E3 ligase ligands. The inherent flexibility of the PEG chain can be advantageous for facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[8][9]
Data Presentation: Physicochemical and Biological Properties
While specific quantitative data for PROTACs incorporating the this compound linker are not extensively available in the public domain, the following tables summarize representative data for PROTACs with similar short PEG linkers, particularly targeting Bromodomain-containing protein 4 (BRD4). This data provides an expected range of performance and illustrates the impact of linker composition on key parameters.
Table 1: Physicochemical Properties of Representative BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data is illustrative and compiled from publicly available research. cLogP is the calculated octanol-water partition coefficient.[8]
Table 2: Degradation Efficiency of Representative BRD4-Targeting PROTACs with PEG Linkers
| PROTAC Linker | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PEG2 | Various | Generally less effective than longer linkers | - | [10] |
| PEG4 | H661 | < 500 | > 90 | [3] |
| PEG5 | Various | Optimal for BRD4 degradation | > 95 | [10] |
DC₅₀ is the half-maximal degradation concentration. Dₘₐₓ is the maximum percentage of protein degradation. Data is a synthesis of findings from multiple studies on thalidomide-based BRD4 PROTACs.[3][10]
Experimental Protocols
This section provides detailed representative methodologies for the synthesis of this compound and its incorporation into a PROTAC, as well as a protocol for evaluating the degradation of a target protein.
Protocol 1: Representative Synthesis of this compound
This protocol is a proposed multi-step synthesis based on established chemical principles for similar molecules.
Step 1: Synthesis of Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate
A plausible route to the diethyl ester precursor involves the reaction of a PEGylated alcohol with a phosphonate (B1237965) reagent, followed by bromination, or a Michaelis-Arbuzov type reaction with a PEGylated di-bromide.
Step 2: Hydrolysis to this compound
The final step involves the hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid.
-
Reagents and Materials:
-
Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate
-
Concentrated Hydrochloric Acid (HCl) or Bromotrimethylsilane (B50905) (TMSBr)
-
Methanol (B129727) (for TMSBr method)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure (Acid Hydrolysis):
-
Dissolve Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate in concentrated HCl.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by a suitable method, such as recrystallization or column chromatography.
-
-
Procedure (McKenna Reaction using TMSBr):
-
Dissolve Diethyl (2-(2-(2-bromoethoxy)ethoxy)ethyl)phosphonate in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add bromotrimethylsilane (TMSBr) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent and excess TMSBr under reduced pressure.
-
Add methanol to the residue and stir for 1-2 hours to effect methanolysis of the silyl (B83357) ester intermediate.
-
Remove the methanol under reduced pressure to yield the crude this compound.
-
Purify the product as needed.
-
Protocol 2: Representative Synthesis of a PROTAC using this compound
This protocol describes a general strategy for incorporating the bifunctional linker to connect a POI ligand (with an available amine) and an E3 ligase ligand (with an available nucleophile, e.g., an amine or thiol).
Step 1: Conjugation of this compound to the POI Ligand
This step utilizes the phosphonic acid moiety for conjugation via amide bond formation.
-
Reagents and Materials:
-
This compound
-
POI ligand with a primary or secondary amine
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the POI ligand and this compound in anhydrous DMF.
-
Add the peptide coupling reagent and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the intermediate (POI ligand-linker conjugate) by flash column chromatography or preparative HPLC.
-
Step 2: Conjugation of the POI Ligand-Linker Conjugate to the E3 Ligase Ligand
This step utilizes the bromo group for nucleophilic substitution.
-
Reagents and Materials:
-
POI ligand-linker conjugate from Step 1
-
E3 ligase ligand with an available amine or thiol
-
Non-nucleophilic base (e.g., DIPEA or K₂CO₃)
-
Anhydrous DMF or DMSO
-
-
Procedure:
-
Dissolve the POI ligand-linker conjugate and the E3 ligase ligand in anhydrous DMF.
-
Add the non-nucleophilic base to the mixture.
-
Heat the reaction to 50-80 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the mixture and purify the final PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 3: Western Blot Analysis for PROTAC-mediated BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 and its downstream target c-Myc in cells treated with a BRD4-targeting PROTAC.[5][11][12]
-
Materials and Reagents:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231).[11]
-
BRD4-targeting PROTAC.
-
DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-BRD4, anti-c-Myc, and anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the BRD4 and c-Myc band intensities to the GAPDH loading control.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the use of this compound in PROTACs.
Caption: PROTAC Mechanism of Action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. DIETHYL 2-BROMOETHYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrophilicity of Short PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrophilic properties of short polyethylene (B3416737) glycol (PEG) linkers, such as PEG2 (diethylene glycol), with a focus on their application in drug development. We will delve into the quantitative measures of hydrophilicity, detailed experimental protocols for their determination, and the critical role these linkers play in optimizing the pharmacokinetic profiles of therapeutic agents.
Introduction to PEG Linkers and Hydrophilicity
Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) oxide units and are widely utilized in bioconjugation to connect molecules of interest, such as in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The hydrophilicity of these linkers is a key property that influences the solubility, stability, and pharmacokinetic behavior of the resulting conjugates.[3] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering them highly soluble in aqueous environments.[1][3]
Short PEG linkers, like PEG2, offer a precise and minimal increase in the hydrophilic character of a molecule. This controlled modification is crucial for balancing the overall properties of a drug candidate, particularly when conjugating hydrophobic payloads.[4][5] An increase in the hydrophilicity of a drug conjugate can lead to several benefits, including:
-
Improved Aqueous Solubility: Facilitates the formulation of drugs for intravenous administration.[3][6]
-
Reduced Aggregation: Minimizes the tendency of hydrophobic molecules to aggregate, which can improve stability and reduce immunogenicity.[7][8]
-
Enhanced Pharmacokinetics: An optimal hydrophilic/hydrophobic balance can prevent rapid clearance from the body, leading to a longer circulation half-life and increased exposure to the target tissue.[9][10][11]
-
"Stealth" Properties: The hydration shell created by PEG can shield the conjugate from recognition by the immune system and reduce protein adsorption.[1]
Quantitative Assessment of Hydrophilicity
The hydrophilicity of a molecule can be quantified using several experimental and computational methods. Below is a summary of key parameters used to characterize the hydrophilicity of short PEG linkers.
| Parameter | Description | Typical Values for Hydrophilic Linkers | Relevance to Drug Development |
| logP (Octanol-Water Partition Coefficient) | The ratio of a compound's concentration in an octanol (B41247) phase to its concentration in an aqueous phase. A negative logP value indicates hydrophilicity.[12] | < 0 | Predicts the distribution of a drug in the body and its ability to cross cell membranes.[13] |
| Water Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature. | High | Essential for the formulation of injectable drugs and ensuring bioavailability.[6] |
| Contact Angle | The angle where a liquid/vapor interface meets a solid surface. A water contact angle of less than 90° indicates a hydrophilic surface.[14][15] | < 90° | Used to assess the hydrophilicity of PEGylated surfaces and materials.[16] |
| Reversed-Phase HPLC (RP-HPLC) Retention Time | In RP-HPLC, more hydrophilic compounds have shorter retention times as they have a lower affinity for the nonpolar stationary phase.[17][18] | Shorter retention time | A rapid and reliable method for comparing the relative hydrophilicity of different molecules.[19][20] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of hydrophilicity. The following sections provide protocols for key experiments.
The shake-flask method is a classic technique for experimentally determining the octanol-water partition coefficient (logP).[21]
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
The compound of interest (e.g., a PEG2-containing molecule)
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add equal volumes of the aqueous solution and pre-saturated n-octanol to a separatory funnel or centrifuge tube.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully collect samples from both the aqueous and octanol phases.
-
Quantify the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of P.[13]
RP-HPLC is a powerful tool for assessing the relative hydrophobicity of compounds.[18][19] A shorter retention time indicates greater hydrophilicity.
Materials:
-
HPLC system with a UV or mass spectrometer detector
-
Reversed-phase column (e.g., C18)
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol)
-
Compound of interest dissolved in a suitable solvent
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition (a high percentage of Mobile Phase A).
-
Inject a known concentration of the dissolved compound onto the column.
-
Run a gradient of increasing organic solvent (Mobile Phase B) to elute the compound.
-
Monitor the elution of the compound using the detector and record the retention time.
-
Compare the retention time of the PEGylated compound to a non-PEGylated counterpart or other linkers to assess the change in hydrophilicity.
The sessile drop method is commonly used to measure the static contact angle of a water droplet on a surface, providing a direct measure of surface wettability.[14][15]
Materials:
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing droplets
-
High-purity water
-
The surface to be analyzed (e.g., a PEGylated glass slide)
Procedure:
-
Place the surface to be analyzed on the sample stage of the goniometer.
-
Carefully dispense a small droplet of water (typically a few microliters) onto the surface.[22]
-
Capture a high-resolution image of the droplet at the solid-liquid interface.
-
Use the software associated with the goniometer to analyze the image and calculate the contact angle.
-
A contact angle below 90° indicates a hydrophilic surface.[23]
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help to visualize experimental workflows and the impact of PEGylation on drug properties.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. biolinscientific.com [biolinscientific.com]
- 15. nanoscience.com [nanoscience.com]
- 16. Control over wettability of polyethylene glycol surfaces using capillary lithography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromforum.org [chromforum.org]
- 18. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 21. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of surface contact angle – CEZAMAT [cezamat.pw.edu.pl]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of Bromo-PEG2-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and procedural guidance for the handling and use of Bromo-PEG2-phosphonic acid, a heterobifunctional linker critical in bioconjugation and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Given the absence of a standardized Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data from suppliers, related chemical safety profiles, and established laboratory practices to ensure a high level of safety and operational excellence.
Chemical and Physical Properties
This compound is a versatile molecule featuring a bromo group for nucleophilic substitution and a phosphonic acid moiety for surface binding or chelation, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1] This dual functionality allows for its application in conjugating biomolecules, functionalizing nanoparticles, and as a key component in drug delivery systems.[1]
| Property | Value | Source |
| Molecular Formula | C6H14BrO5P | [2] |
| Molecular Weight | 277.05 g/mol | [2] |
| CAS Number | 1446282-44-5 | [2] |
| Appearance | Not explicitly stated, likely a solid or viscous liquid | Inferred from related compounds |
| Solubility | Soluble in aqueous solutions and polar organic solvents | [3] |
Toxicological and Safety Data
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity (Oral) | Data not available. Treat as potentially harmful if swallowed. | Do not ingest. If swallowed, seek immediate medical attention.[6] |
| Acute Toxicity (Dermal) | Data not available. May cause skin irritation upon prolonged contact. | Wear protective gloves and a lab coat. In case of skin contact, wash thoroughly with soap and water.[7] |
| Acute Toxicity (Inhalation) | Data not available. Avoid inhaling dust or aerosols. | Work in a well-ventilated area or use a chemical fume hood. If inhaled, move to fresh air.[7] |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes.[7] |
| Carcinogenicity | No data available. | Handle as a compound with unknown long-term health effects. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Aspect | Recommendation | Rationale |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage at -20°C for long-term stability. | To prevent degradation and maintain reactivity. |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. | To prevent skin and eye contact.[8] |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust or aerosols. | To minimize inhalation exposure. |
| Disposal | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. | To prevent environmental contamination.[9][10] |
Experimental Protocols
The following provides a generalized protocol for the use of this compound in a bioconjugation reaction, specifically the coupling of a thiol-containing biomolecule.
Objective: To conjugate a thiol-containing peptide to a surface functionalized with this compound.
Materials:
-
This compound
-
Thiol-containing peptide
-
Amine-functionalized surface (e.g., glass slide, nanoparticle)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 4.5-5.0)
-
Conjugation Buffer (e.g., Phosphate-buffered saline, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Surface Activation: a. Prepare a stock solution of this compound in anhydrous DMF or DMSO. b. Immerse the amine-functionalized surface in the this compound solution. c. Add EDC and NHS to the solution to activate the phosphonic acid group for reaction with the surface amines. d. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. e. Rinse the surface thoroughly with the solvent and then with deionized water to remove unreacted reagents.
-
Peptide Conjugation: a. Dissolve the thiol-containing peptide in the Conjugation Buffer. b. Immerse the activated surface in the peptide solution. The bromo group will react with the thiol group of the peptide to form a stable thioether bond.[11] c. Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching and Washing: a. Remove the surface from the peptide solution. b. Immerse the surface in the quenching solution for 30 minutes to block any remaining reactive sites. c. Wash the surface extensively with the Conjugation Buffer and then with deionized water to remove non-covalently bound peptide.
-
Characterization: a. Characterize the functionalized surface using appropriate analytical techniques (e.g., XPS, contact angle measurement, fluorescence microscopy if the peptide is labeled) to confirm successful conjugation.
Mandatory Visualizations
The following diagrams illustrate key aspects of the safe handling and application of this compound.
Caption: A workflow for the safe handling of this compound.
Caption: The role of this compound in bioconjugation.
References
- 1. This compound, CAS 1446282-44-5 | AxisPharm [axispharm.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 5. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
Purity Analysis of Bromo-PEG2-phosphonic Acid for Research Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Bromo-PEG2-phosphonic acid, a heterobifunctional linker critical in the synthesis of advanced research tools such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Given its role in conjugating biomolecules and functionalizing surfaces, ensuring high purity is paramount for reproducible and reliable experimental outcomes.[2] This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to guide researchers in the quality control of this important reagent.
Introduction to this compound
This compound is a versatile chemical tool featuring a bromo group, susceptible to nucleophilic substitution, and a phosphonic acid moiety, which can be utilized for chelation or surface binding.[2] The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker between two molecular entities.[3] Its application in areas like PROTAC development, where it connects a target protein binder to an E3 ligase ligand, necessitates stringent purity control to ensure the efficacy and specificity of the final conjugate.[1] Impurities can interfere with conjugation reactions, lead to ill-defined products, and complicate the interpretation of biological data.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity assessment of this compound. The combination of chromatographic and spectroscopic techniques provides orthogonal information on the identity, purity, and impurity profile of the compound.
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of the phosphonic acid group and the PEG chain, specialized HPLC methods are required for effective separation and quantification.
2.1.1. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is well-suited for the separation of polar compounds.[4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile (B52724).
2.1.2. Ion-Pair Reversed-Phase HPLC
This technique employs the addition of an ion-pairing reagent to the mobile phase to enhance the retention of ionic analytes like phosphonic acids on a non-polar stationary phase (e.g., C18).[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. 1H, 13C, and 31P NMR are all valuable for characterizing this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound and to identify potential impurities. Electrospray ionization (ESI) is a common technique for analyzing PEGylated molecules.[7]
Quantitative Data Summary
The purity of research-grade this compound is typically high, as summarized in the table below. The analytical results should be compared against the specifications provided by the supplier.
| Parameter | Specification | Typical Analytical Method |
| Purity (by HPLC) | ≥ 95% | HILIC or Ion-Pair RP-HPLC |
| Purity (by NMR) | Conforms to structure | 1H and 31P NMR |
| Molecular Weight | 277.05 g/mol | Mass Spectrometry (ESI-MS) |
| Appearance | White to off-white solid or oil | Visual Inspection |
Experimental Protocols
HPLC Analysis
4.1.1. HILIC Method
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 100 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0
-
Gradient: 95% to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as the analyte lacks a strong chromophore.[8]
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of 1 mg/mL.
4.1.2. Ion-Pair Reversed-Phase HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide (B78521) in water, adjusted to pH 7.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 50% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: ELSD or CAD.
-
Sample Preparation: Dissolve the sample in water to a concentration of 1 mg/mL.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
1H NMR: Acquire a standard proton spectrum to observe the signals corresponding to the PEG chain and the protons adjacent to the bromo and phosphonic acid groups.
-
13C NMR: Acquire a proton-decoupled carbon spectrum to confirm the carbon backbone of the molecule.
-
31P NMR: Acquire a proton-decoupled phosphorus spectrum. A single peak is expected for the phosphonic acid group.[9][10] The chemical shift will be dependent on the pH of the sample.[11] An external standard of 85% H₃PO₄ can be used for referencing.[12][13]
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often suitable for phosphonic acids.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC system.
-
Data Analysis: Look for the [M-H]⁻ ion at m/z corresponding to the molecular weight of this compound.
Potential Impurities
The purity analysis should also aim to identify potential impurities arising from the synthesis and storage of this compound.
| Potential Impurity | Origin | Analytical Detection |
| Starting materials (e.g., diethylene glycol derivatives) | Incomplete reaction | HPLC, MS |
| Hydrolysis products (bromo group replaced by hydroxyl) | Reaction with water during synthesis or storage | HPLC, MS |
| Dimerization or oligomerization products | Side reactions | HPLC, MS |
| Residual solvents | Synthesis and purification process | 1H NMR |
Visual Representations
Logical Workflow for Purity Analysis
Caption: A logical workflow for the comprehensive purity analysis of this compound.
Signaling Pathway Context: PROTAC Action
Caption: A conceptual diagram illustrating the mechanism of action for a PROTAC utilizing a linker derived from this compound.
Conclusion
The purity of this compound is a critical determinant of its performance in research and drug development applications. A combination of advanced analytical techniques, including specialized HPLC methods, multi-nuclear NMR, and mass spectrometry, is necessary for a comprehensive quality assessment. The detailed protocols and workflows provided in this guide are intended to assist researchers in establishing robust analytical procedures to ensure the integrity and reliability of their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS 1446282-44-5 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. barron.rice.edu [barron.rice.edu]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Conjugating Bromo-PEG2-Phosphonic Acid to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid is a heterobifunctional linker designed for the versatile modification of proteins. This linker possesses two distinct reactive moieties: a bromo group and a phosphonic acid group, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The bromo group serves as a good leaving group for nucleophilic substitution reactions, enabling covalent attachment to nucleophilic amino acid residues such as cysteine. The phosphonic acid group can be activated to react with primary amines, such as those on lysine (B10760008) residues, or can be utilized for its inherent metal-chelating properties or for binding to specific surfaces.
The PEG spacer enhances the solubility of the conjugate and can help to reduce immunogenicity and improve the pharmacokinetic profile of the modified protein. This application note provides detailed protocols for the sequential or simultaneous conjugation of this compound to proteins, along with methods for the characterization and analysis of the resulting conjugates.
Key Applications
-
Site-Specific Protein Modification: Enables the introduction of a phosphonic acid group at a specific cysteine residue.
-
PROTAC® Development: Can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras.[1]
-
Surface Immobilization: The phosphonic acid moiety can be used to anchor proteins to metal oxide surfaces.[2]
-
Drug Delivery: The PEG linker can improve the biopharmaceutical properties of protein therapeutics.[3]
Experimental Protocols
Two primary strategies can be employed for conjugating this compound to a protein, depending on the desired outcome and the protein's characteristics. The choice of strategy will depend on which reactive group on the linker is to be reacted first.
Protocol 1: Thiol-Reactive Conjugation via the Bromo Group
This protocol is designed for proteins containing accessible cysteine residues. The bromo group of the linker reacts with the thiol group of a cysteine residue via nucleophilic substitution to form a stable thioether bond.[4][5]
Materials:
-
Protein containing at least one free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[6]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add TCEP to a final concentration of 10-50 mM and incubate for 30-60 minutes at room temperature. It is generally not necessary to remove TCEP before proceeding with the conjugation reaction.[6]
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker over the protein.[6]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of ~50 mM to react with any unreacted bromo-PEG linker. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the protein-PEG-phosphonic acid conjugate from excess linker and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][8]
-
Workflow for Thiol-Reactive Conjugation
Caption: Workflow for conjugating this compound to a protein via a thiol group.
Protocol 2: Amine-Reactive Conjugation via the Phosphonic Acid Group
This protocol is suitable for proteins where conjugation to lysine residues is desired. The phosphonic acid group is activated using carbodiimide (B86325) chemistry (EDC/NHS) to form a reactive intermediate that readily couples with primary amines.[9][10]
Materials:
-
Protein with accessible lysine residues
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5.[10]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
-
Linker Activation:
-
Dissolve this compound in Activation Buffer.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the linker solution. A typical molar ratio is 1:2:2 (linker:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature to activate the phosphonic acid group.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the protein solution. The molar ratio of activated linker to protein can be varied to control the degree of labeling (a starting point is a 10- to 50-fold molar excess).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated linker. Incubate for 30 minutes.
-
-
Purification:
-
Remove excess linker and byproducts by SEC or dialysis against an appropriate buffer (e.g., PBS).[]
-
Workflow for Amine-Reactive Conjugation
Caption: Workflow for conjugating this compound to a protein via an amine group.
Data Presentation
The following tables summarize key quantitative parameters for the conjugation reactions. These values are representative and may require optimization for specific proteins.
Table 1: Recommended Reaction Conditions
| Parameter | Thiol-Reactive Conjugation | Amine-Reactive Conjugation |
| pH | 7.0 - 7.5 | Activation: 6.0, Coupling: 7.2-8.5 |
| Buffer | PBS, HEPES (thiol-free) | Activation: MES, Coupling: PBS |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | 10:1 to 50:1 |
| Temperature | Room Temperature (20-25°C) or 4°C | Room Temperature (20-25°C) or 4°C |
| Reaction Time | 2-4 hours or overnight | 2-4 hours or overnight |
Table 2: Purification and Characterization Methods
| Method | Purpose | Expected Outcome |
| Size-Exclusion Chromatography (SEC) | Purification and analysis of hydrodynamic radius | Separation of conjugate from unreacted protein and linker.[] |
| Ion-Exchange Chromatography (IEX) | Purification based on charge differences | Separation of positional isomers and different degrees of labeling.[] |
| Hydrophobic Interaction Chromatography (HIC) | Purification based on hydrophobicity | Alternative purification method, especially as a polishing step.[8] |
| SDS-PAGE / Native PAGE | Assessment of conjugation and purity | Shift in apparent molecular weight for the conjugate. Native PAGE can provide better resolution for PEGylated proteins.[12][13] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determination of molecular weight and degree of labeling | Confirmation of covalent modification and number of attached linkers.[2][14] |
| Peptide Mapping (LC-MS/MS) | Identification of conjugation sites | Pinpointing the specific cysteine or lysine residues that have been modified.[15] |
Characterization of Protein Conjugates
Thorough characterization is crucial to ensure the quality and consistency of the final conjugate.
-
SDS-PAGE Analysis: Conjugation of the PEG linker to the protein will result in an increase in the apparent molecular weight, which can be visualized as a band shift on an SDS-PAGE gel compared to the unmodified protein.[5] Note that PEGylated proteins may run anomalously on SDS-PAGE, appearing larger than their actual molecular weight.[12] Native PAGE can sometimes provide better resolution.[13]
-
Mass Spectrometry: Mass spectrometry is a powerful tool for characterizing PEGylated proteins. MALDI-TOF MS can be used to determine the average molecular weight and the degree of PEGylation (number of linkers per protein).[2] ESI-MS, often coupled with liquid chromatography (LC-MS), can provide more detailed information, including the identification of specific conjugation sites through peptide mapping experiments.[14][15]
-
Chromatographic Analysis: SEC can be used to assess the hydrodynamic size of the conjugate and to check for aggregation.[] IEX and HIC can be used to separate species with different degrees of labeling or positional isomers.[8]
Stability and Activity Assays
After conjugation, it is important to assess the stability and biological activity of the modified protein.
-
Stability Assays: The stability of the conjugate can be evaluated using techniques such as differential scanning calorimetry (DSC) to determine the melting temperature (Tm), or by assessing aggregation over time using SEC-HPLC or turbidity measurements.[16] A thermal shift assay can also be employed as a high-throughput method to screen for conditions that enhance stability.[17]
-
Activity Assays: The biological activity of the protein conjugate should be measured using an appropriate in vitro or in vivo assay to ensure that the modification has not compromised its function. Activity-based protein profiling (ABPP) can be a useful tool for assessing the functional state of enzymes.[18]
Conclusion
The conjugation of this compound to proteins offers a versatile approach for protein modification, enabling the introduction of a phosphonic acid moiety for various applications. The choice between thiol-reactive and amine-reactive conjugation strategies will depend on the specific protein and the desired outcome. Careful optimization of reaction conditions and thorough characterization of the resulting conjugate are essential for successful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 15. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of therapeutic proteins with enhanced stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay | Semantic Scholar [semanticscholar.org]
- 18. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design [mdpi.com]
Application Notes and Protocols for the Synthesis of PROTACs using a Bromo-PEG2-phosphonic acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a novel bromo-PEG2-phosphonic acid linker. This linker offers a unique combination of a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a phosphonic acid moiety for potential specific interactions or alternative conjugation strategies. The protocols provided herein are representative and may require optimization based on the specific POI and E3 ligase ligands employed.
This compound Linker Profile
The this compound linker is a heterobifunctional molecule designed for the modular synthesis of PROTACs.
| Property | Value | Reference |
| Chemical Name | (2-(2-bromoethoxy)ethoxy)ethylphosphonic acid | [1][2] |
| CAS Number | 1446282-44-5 | [2][3] |
| Molecular Formula | C6H14BrO5P | [2][3] |
| Molecular Weight | 277.05 g/mol | [2][3] |
| Appearance | Varies (typically a solid or oil) | [2] |
| Solubility | Soluble in DMSO and other polar organic solvents. | [2] |
| Reactive Groups | Bromo group (for nucleophilic substitution), Phosphonic acid group (for amide bond formation or other conjugations) | [1] |
Signaling Pathway of BRD4 Degradation by a PROTAC
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a well-established therapeutic target in cancer. PROTACs targeting BRD4 have shown significant promise. The general mechanism of action for a BRD4-targeting PROTAC is illustrated below.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Protocols
The synthesis of a PROTAC using the this compound linker typically involves a two-step process. First, the linker is conjugated to either the POI ligand or the E3 ligase ligand. Subsequently, the resulting intermediate is reacted with the second ligand to yield the final PROTAC. The following protocols are generalized and should be adapted for specific ligands.
General Synthetic Workflow
Caption: Representative two-step synthetic workflow.
Protocol 1: Synthesis of POI-Linker Intermediate
This protocol describes the conjugation of the this compound linker to a POI ligand containing a nucleophilic group (e.g., an amine or thiol). This example utilizes an amine-functionalized derivative of the BRD4 inhibitor, JQ1.
Materials:
-
Amine-functionalized POI ligand (e.g., JQ1-amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical instruments (LC-MS, NMR)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In a clean, dry reaction vessel, dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the POI-Linker intermediate.
-
Characterize the purified intermediate by LC-MS and NMR spectroscopy.
Protocol 2: Synthesis of the Final PROTAC
This protocol details the coupling of the POI-Linker intermediate (containing the phosphonic acid) to an E3 ligase ligand with an amine handle (e.g., pomalidomide). The coupling of a phosphonic acid to an amine requires specific activating agents.
Materials:
-
POI-Linker intermediate (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., Pomalidomide)
-
Anhydrous DMF
-
Coupling agents:
-
Option A: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Option B: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
-
DIPEA
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical instruments (LC-MS, NMR)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
In a clean, dry reaction vessel, dissolve the POI-Linker intermediate (1.0 eq) in anhydrous DMF.
-
Add the amine-functionalized E3 ligase ligand (1.2 eq) to the solution.
-
Option A (HATU coupling): Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Option B (EDC/HOBt coupling): Add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Quantitative Data for BRD4-Targeting PROTACs
While specific quantitative data for PROTACs synthesized with the this compound linker is not yet widely available in the public domain, the following table summarizes representative degradation data for well-characterized BRD4-targeting PROTACs. This provides an expected range of potency for newly synthesized degraders.
| PROTAC | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | Pomalidomide | OTX015 | <1 | >90 | HCT-116 | [4] |
| dBET1 | Thalidomide | JQ1 | 4.3 | >95 | MV4;11 | [4] |
| MZ1 | VH-032 | JQ1 | 24 | ~90 | HeLa | [5] |
| A1874 | MDM2 ligand | Not Specified | ~10 | >90 | HCT116 | [6] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for evaluating the biological activity of a synthesized PROTAC.
Conclusion
The this compound linker represents a valuable tool for the synthesis of novel PROTACs. Its PEG spacer can impart favorable physicochemical properties, while the phosphonic acid group offers an alternative to traditional carboxylic acid-based conjugations and may influence interactions within the ternary complex. The provided protocols offer a foundational framework for researchers to synthesize and evaluate new PROTACs. It is crucial to note that the reaction conditions, particularly for the phosphonic acid coupling step, may require careful optimization to achieve desired yields and purity. Subsequent rigorous biological evaluation is necessary to determine the degradation efficiency and therapeutic potential of the resulting PROTACs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. plexium.com [plexium.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with Bromo-PEG2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of Bromo-PEG2-phosphonic acid to primary amines (lysine residues) on antibodies. This process is a critical step in the development of novel antibody-drug conjugates (ADCs) and other targeted therapeutics. This compound is a heterobifunctional linker that allows for the covalent attachment of a phosphonic acid moiety to an antibody via a polyethylene (B3416737) glycol (PEG) spacer. The bromo group serves as a reactive handle for alkylation of the nucleophilic primary amines present on the surface of antibodies, while the phosphonic acid group can be utilized for various applications, including chelation of radiometals for imaging or therapy, or for targeting bone tissue.[1][2]
The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4][] Understanding and optimizing the reaction conditions are crucial for achieving a desirable drug-to-antibody ratio (DAR) and maintaining the biological activity of the antibody.
Reaction Principle
The core of the conjugation reaction is the nucleophilic substitution of the bromide ion from the this compound linker by the primary amine of a lysine (B10760008) residue on the antibody. This forms a stable secondary amine linkage. The reaction is typically performed in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the lysine ε-amino group, enhancing its nucleophilicity.
Experimental Protocols
Materials and Reagents
-
Antibody: Purified monoclonal antibody (e.g., IgG) at a concentration of 2-10 mg/mL.
-
This compound: (Structure available from suppliers).
-
Conjugation Buffer: 50 mM Sodium Borate buffer, pH 8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the antibody for reaction with the linker.[6][7]
-
Quenching Solution: 1 M Glycine or Tris buffer, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200) or tangential flow filtration (TFF) system.
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (e.g., ESI-QTOF).
Antibody Preparation
-
If the antibody is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.
-
Determine the precise protein concentration using a UV-Vis spectrophotometer at 280 nm (using the antibody's specific extinction coefficient).
Conjugation Reaction
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF at a concentration of 10-20 mM.
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. A typical starting point is a 10 to 20-fold molar excess of the linker over the antibody.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-24 hours with gentle agitation. The optimal reaction time should be determined empirically.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Purification of the Antibody Conjugate
-
Remove unreacted linker and other small molecules by purifying the reaction mixture using a pre-equilibrated SEC column with PBS or another suitable buffer.
-
Collect fractions and monitor the protein elution profile by measuring the absorbance at 280 nm.
-
Pool the fractions containing the purified antibody conjugate.
-
Alternatively, use a TFF system for larger scale purifications.
Characterization of the Antibody Conjugate
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Mass Spectrometry (MS): This is the most accurate method. Analyze the intact or deglycosylated conjugate by ESI-QTOF MS to determine the mass increase corresponding to the number of attached linkers.[8][9][10]
-
UV-Vis Spectroscopy: If the attached molecule has a distinct chromophore, the DAR can be estimated by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the specific wavelength for the payload). This method is less direct for the this compound linker itself unless a chromophoric payload is subsequently attached.
-
-
Purity and Aggregation Analysis:
Data Presentation
The following tables provide a template for summarizing the quantitative data from the conjugation experiments.
Table 1: Conjugation Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration (mg/mL) | 5 | 10 | 10 |
| Linker:Antibody Molar Ratio | 10:1 | 20:1 | 20:1 |
| Reaction Time (hours) | 4 | 4 | 24 |
| Temperature (°C) | 25 | 25 | 25 |
| pH | 8.5 | 8.5 | 8.5 |
Table 2: Characterization of Purified Antibody Conjugate
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Average DAR (by MS) | 2.1 | 3.5 | 4.8 |
| Monomer Purity (by SEC-HPLC) | >98% | >97% | >95% |
| Aggregation (by SEC-HPLC) | <2% | <3% | <5% |
| Recovery (%) | 85 | 80 | 75 |
Visualizations
Reaction Scheme
Caption: Reaction of an antibody with this compound.
Experimental Workflow
Caption: Experimental workflow for antibody conjugation.
Logical Relationship of Characterization
Caption: Key characterization steps for the final conjugate.
References
- 1. enovatia.com [enovatia.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. EP3144675A1 - Enzymes conjugated to antibodies via a peg heterobifuctional linker - Google Patents [patents.google.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. news-medical.net [news-medical.net]
Application Notes and Protocols: Thiol-Reactive Conjugation with Bromo-PEG2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid is a heterobifunctional linker designed for the selective conjugation of thiol-containing molecules. This reagent incorporates three key functional elements: a bromoacetyl group for specific reaction with sulfhydryl groups (e.g., cysteine residues in proteins and peptides), a short polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity and provide spatial separation, and a terminal phosphonic acid group.[1]
The thiol-reactive bromoacetyl group enables the formation of a stable thioether bond with biomolecules under mild pH conditions.[2][3] This specific reactivity allows for the targeted modification of cysteine residues, which are often strategically introduced into proteins and peptides for site-specific conjugation.
The phosphonic acid moiety offers unique properties, including strong binding to metal oxides and surfaces, as well as the potential to modulate the physicochemical properties of the resulting conjugate.[4][5] In the context of drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), linkers containing PEG and terminal functional groups like phosphonic acid are crucial for optimizing the solubility, cell permeability, and overall efficacy of the degrader molecule.[2][5][6][7][8]
These application notes provide a detailed protocol for the conjugation of this compound to a thiol-containing peptide or protein, along with methods for purification and characterization of the resulting conjugate.
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| This compound | Various | Store at -20°C, desiccated. |
| Thiol-containing peptide/protein | N/A | Ensure high purity. |
| Conjugation Buffer (Phosphate Buffer) | N/A | 0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2-7.5. Degas thoroughly. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | For reduction of disulfide bonds. Prepare fresh. |
| Quenching Reagent (e.g., L-cysteine) | Various | To stop the conjugation reaction. |
| Solvents (DMSO, DMF) | Various | Anhydrous, for preparing stock solutions. |
| Purification System | N/A | Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC). |
| Analytical Instruments | N/A | Mass Spectrometer (e.g., ESI-MS or MALDI-TOF), NMR Spectrometer. |
Experimental Protocols
Preparation of Reagents
-
Conjugation Buffer (0.1 M Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2): Prepare a solution containing 0.1 M sodium phosphate, 150 mM NaCl, and 2 mM EDTA. Adjust the pH to 7.2 with 1 M NaOH or 1 M HCl. Degas the buffer for at least 30 minutes by vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can oxidize free thiols.
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO or DMF to make a 10 mM stock solution. Prepare this solution immediately before use to minimize hydrolysis.
-
Thiol-containing Molecule Solution (1-5 mg/mL): Dissolve the thiol-containing peptide or protein in the degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
TCEP Stock Solution (100 mM): Dissolve TCEP in degassed water to a final concentration of 100 mM. Prepare this solution fresh.
-
Quenching Solution (1 M L-cysteine): Dissolve L-cysteine in degassed water to a final concentration of 1 M.
Reduction of Disulfide Bonds (if necessary)
If the thiol groups on the target molecule are present as disulfide bonds, they must be reduced to free sulfhydryl groups.
-
To the solution of the thiol-containing molecule, add the TCEP stock solution to a final concentration of 1-5 mM (a 2-10 fold molar excess over the disulfide bonds).
-
Incubate the reaction mixture at room temperature for 30-60 minutes under an inert atmosphere.
-
The excess TCEP does not need to be removed before proceeding to the conjugation step.
Thiol-Reactive Conjugation Reaction
-
To the solution of the reduced thiol-containing molecule, add the 10 mM this compound stock solution to achieve a 5-20 fold molar excess of the linker over the thiol groups.
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours or at 4°C overnight under an inert atmosphere. The optimal reaction time should be determined empirically for each specific molecule.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS to determine the extent of conjugation.
Quenching the Reaction
-
Once the desired level of conjugation is achieved, add the Quenching Solution (1 M L-cysteine) to a final concentration of 10-50 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
Purification of the Conjugate
The purification method will depend on the properties of the resulting conjugate.
-
Size-Exclusion Chromatography (SEC): This method is suitable for separating the higher molecular weight conjugate from unreacted linker and quenching reagent. Equilibrate the SEC column with a suitable buffer (e.g., PBS).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to purify peptide-linker conjugates, offering high resolution. A gradient of acetonitrile (B52724) in water with 0.1% TFA is a common mobile phase.
Characterization of the Conjugate
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to confirm the successful conjugation and determine the molecular weight of the final product. The expected mass increase corresponds to the molecular weight of the this compound minus the mass of HBr.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to characterize the structure of the conjugate. The PEG methylene (B1212753) protons will have a characteristic signal around 3.6 ppm, and the phosphonic acid will show a distinct signal in the 31P NMR spectrum.[9][10][11]
-
Purity Analysis: Assess the purity of the final conjugate using analytical RP-HPLC or SDS-PAGE (for proteins).
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the thiolate anion on the bromoacetyl group while minimizing side reactions with other nucleophilic groups like amines. |
| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | A molar excess of the linker drives the reaction to completion. The optimal ratio should be determined empirically. |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize potential protein denaturation and side reactions, but may require longer incubation times. |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the specific thiol and the reaction temperature. Should be optimized by monitoring the reaction progress. |
Table 2: Representative Characterization Data
| Analysis | Expected Result |
| Mass Spectrometry (MS) | Mass of Target Molecule + 259.05 Da (Mass of this compound - HBr) |
| 1H NMR | Characteristic peaks for the PEG spacer (approx. 3.6 ppm) and new peaks corresponding to the thioether linkage. |
| 31P NMR | A single peak in the phosphonate (B1237965) region, confirming the presence of the phosphonic acid group.[11] |
| RP-HPLC Purity | >95% |
Visualization of Workflows and Pathways
Caption: Experimental workflow for thiol-reactive conjugation.
Caption: PROTAC signaling pathway for targeted protein degradation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Yield | Incomplete reduction of disulfides. | Increase TCEP concentration or incubation time. |
| Oxidation of free thiols. | Ensure all buffers are thoroughly degassed and perform the reaction under an inert atmosphere. | |
| Hydrolysis of the bromoacetyl group. | Prepare the linker stock solution immediately before use. Ensure the pH is not too high. | |
| Non-specific Conjugation | Reaction with other nucleophilic residues. | Maintain the pH of the reaction between 7.2 and 7.5 to favor thiol reactivity. |
| Protein Aggregation | Exposure of hydrophobic regions upon reduction or conjugation. | Perform the reaction at a lower protein concentration or add stabilizing excipients. |
Conclusion
The thiol-reactive conjugation of this compound to proteins and peptides is a robust and specific method for creating well-defined bioconjugates. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate high-purity conjugates for a variety of applications in research and drug development, including the synthesis of innovative PROTACs for targeted protein degradation.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Modifying Titanium Dioxide Surfaces with Bromo-PEG2-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO2) is a biocompatible material widely utilized in biomedical implants, drug delivery systems, and biosensors.[1] Surface modification of TiO2 is a critical strategy to enhance its performance by improving biocompatibility, reducing non-specific protein adsorption, and enabling the targeted immobilization of bioactive molecules.[2] This document provides detailed application notes and protocols for the surface modification of titanium dioxide with Bromo-PEG2-phosphonic acid, a heterobifunctional linker.
This compound is an ideal surface modifier for TiO2. The phosphonic acid group forms a stable, covalent bond with the titanium dioxide surface, creating a self-assembled monolayer (SAM).[3] The polyethylene (B3416737) glycol (PEG) spacer reduces non-specific protein binding and enhances biocompatibility.[4][5] The terminal bromo group serves as a reactive site for the subsequent covalent attachment of various molecules, such as drugs, peptides, or targeting ligands, via nucleophilic substitution reactions.[6][7]
Key Applications
The functionalization of titanium dioxide surfaces with this compound opens up a range of possibilities in biomedical research and drug development:
-
Targeted Drug Delivery: Anticancer drugs, peptides, or other therapeutic agents can be covalently attached to the bromo-terminus of the PEG linker, allowing for localized and targeted delivery from the surface of a TiO2-based implant or nanoparticle.[4]
-
Improved Biocompatibility of Implants: The PEGylated surface minimizes inflammatory responses and enhances the integration of medical implants with surrounding tissues.[4]
-
Development of Biosensors: Specific capture probes, such as antibodies or nucleic acids, can be immobilized on the surface for the sensitive and selective detection of biomarkers.
-
Fundamental Research: Provides a well-defined platform for studying cell-surface interactions and the effects of immobilized biomolecules on cellular behavior.
Experimental Protocols
This section details the protocols for the preparation of this compound modified titanium dioxide surfaces and subsequent functionalization.
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on a Titanium Dioxide Surface
This protocol describes the formation of a self-assembled monolayer of this compound on a titanium dioxide substrate.
Materials:
-
Titanium dioxide substrate (e.g., TiO2-coated silicon wafer, titanium foil, or TiO2 nanoparticles)
-
This compound
-
Anhydrous solvent (e.g., ethanol (B145695) or a mixture of ethanol and water)[8]
-
High-purity water (e.g., Milli-Q)
-
Nitrogen gas
-
Beakers and Petri dishes
-
Ultrasonic bath
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the titanium dioxide substrate to remove any organic contaminants.
-
Sonication in a sequence of solvents such as acetone, ethanol, and high-purity water for 15 minutes each is recommended.
-
Dry the substrate under a stream of nitrogen gas.
-
For enhanced reactivity, the surface can be treated with an oxygen plasma to increase the density of hydroxyl groups.[8]
-
-
Preparation of the Coating Solution:
-
Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[9] The optimal concentration may need to be determined empirically.
-
-
Self-Assembled Monolayer Formation:
-
Immerse the cleaned and dried TiO2 substrate in the this compound solution.
-
Incubate for a sufficient period to allow for the formation of a well-ordered monolayer. Incubation times can range from several hours to 24 hours at room temperature.[8]
-
To prevent contamination, the immersion should be carried out in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Store the modified substrate in a desiccator or under an inert atmosphere to prevent contamination and degradation.
-
Protocol 2: Nucleophilic Substitution for Covalent Immobilization of a Thiol-Containing Molecule
This protocol outlines the reaction of a thiol-containing molecule with the bromo-terminated surface to form a stable thioether bond.
Materials:
-
This compound modified TiO2 substrate (from Protocol 1)
-
Thiol-containing molecule (e.g., a cysteine-terminated peptide or a thiol-modified drug)
-
Anhydrous, aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Nitrogen gas
-
Reaction vessel
Procedure:
-
Preparation of the Reaction Solution:
-
Dissolve the thiol-containing molecule in the anhydrous solvent. The concentration will depend on the specific molecule being used.
-
Add a slight excess of the non-nucleophilic base (e.g., 1.1 to 1.5 equivalents relative to the thiol) to deprotonate the thiol and form the more nucleophilic thiolate.
-
-
Immobilization Reaction:
-
Place the this compound modified substrate in the reaction vessel.
-
Add the reaction solution to the vessel, ensuring the entire modified surface is covered.
-
Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiolate.
-
The reaction can typically be carried out at room temperature for 12-24 hours. Gentle heating (e.g., 40-50°C) may be used to increase the reaction rate.
-
-
Rinsing and Drying:
-
After the reaction is complete, remove the substrate from the reaction solution.
-
Rinse the substrate extensively with the reaction solvent, followed by other appropriate solvents (e.g., ethanol, water) to remove unreacted reagents and byproducts.
-
Dry the final functionalized substrate under a stream of nitrogen gas.
-
Store the substrate under appropriate conditions to maintain the integrity of the immobilized molecule.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of modified titanium dioxide surfaces. Note that the values for this compound are expected to be in a similar range to the analogous molecules presented.
Table 1: Surface Characterization of Phosphonic Acid Monolayers on Titanium Dioxide
| Parameter | Unmodified TiO2 | Alkylphosphonic Acid SAM on TiO2 | PEG-Phosphonic Acid SAM on TiO2 (Expected) | Reference |
| Water Contact Angle (°) | 10 - 30 | 100 - 120 | 40 - 70 | [9] |
| Surface Free Energy (mN/m) | High | Low | Moderate | |
| P 2p Binding Energy (eV) (XPS) | N/A | ~133.5 | ~133.5 | [8] |
| Ti-O-P bond formation (FTIR) | N/A | Confirmed | Expected |
Table 2: Quantitative Analysis of Self-Assembled Monolayers
| Parameter | Value | Method | Reference |
| Grafting Density of Alkylphosphonic Acid on TiO2 | ~3.5 - 5 molecules/nm² | XPS, QCM | [6][9] |
| Expected Grafting Density of this compound on TiO2 | 1 - 3 chains/nm² | Theoretical Modeling | [1][4] |
| Layer Thickness of Aminophosphonate Monolayer | ~0.8 nm | AFM | [8] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for TiO2 modification with this compound and subsequent functionalization.
Logical Relationship of Components
Caption: Molecular interactions in the surface modification process.
References
- 1. Optimizing PEGylation of TiO2 Nanocrystals through a Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nanoporous metal oxides through the self-assembly of phloroglucinol-formaldehyde resol and tri-block copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Mass Spectrometric Analysis of Mixed Self-Assembled Monolayers for Biochips -Proceedings of the Korean Vacuum Society Conference [koreascience.kr]
- 4. Heterobifunctional PEG ligands for bioconjugation reactions on iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Surface functionalization of metal and metal oxide nanoparticles for dispersion and tribological applications – A review [ouci.dntb.gov.ua]
- 8. research.tue.nl [research.tue.nl]
- 9. Reactive self-assembled monolayers: from surface functionalization to gradient formation - Materials Horizons (RSC Publishing) DOI:10.1039/C3MH00046J [pubs.rsc.org]
Application Notes and Protocols for Biomolecule Immobilization using Bromo-PEG2-phosphonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Bromo-PEG2-phosphonic acid as a heterobifunctional linker for the stable immobilization of biomolecules onto metal oxide surfaces for biosensor development.
Introduction
This compound is a versatile crosslinker designed for the covalent attachment of biomolecules to a variety of metal oxide surfaces, which are commonly used in biosensors. This linker possesses two key functional groups: a phosphonic acid group and a bromo group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.
-
Phosphonic Acid Group: This group forms a stable, self-assembled monolayer (SAM) on metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and silicon dioxide (SiO₂).[1][2] This interaction is often more robust and hydrolytically stable compared to traditional silane (B1218182) or thiol-based immobilization chemistries.[3]
-
Bromo Group: The terminal bromo group serves as a reactive site for the covalent immobilization of biomolecules. It readily undergoes nucleophilic substitution with functional groups present on biomolecules, most commonly the amine groups of lysine (B10760008) residues in proteins.
-
PEG2 Spacer: The short polyethylene glycol spacer imparts hydrophilicity to the surface, which can help to reduce non-specific binding of other molecules and maintain the native conformation and activity of the immobilized biomolecule.
This combination of features makes this compound an excellent choice for creating stable and functional biosensor surfaces.
Applications
The primary application of this compound is in the development of biosensors where the stable immobilization of a biological recognition element is crucial. This includes:
-
Immunosensors: Covalent attachment of antibodies or antigens for the detection of specific analytes.
-
Enzyme-based Biosensors: Immobilization of enzymes for the detection of their substrates.
-
DNA and Aptamer-based Biosensors: Attachment of nucleic acid probes for hybridization-based sensing.
-
Cell-based Biosensors: Functionalization of surfaces to promote specific cell adhesion and sensing.
-
Drug Discovery: Creation of functionalized surfaces for studying drug-target interactions.
Experimental Protocols
The following protocols provide a general guideline for the immobilization of biomolecules using this compound. Optimization of specific parameters such as concentration, incubation time, and temperature may be necessary for a particular application.
Materials and Reagents
-
This compound
-
Metal oxide substrate (e.g., TiO₂, Al₂O₃, or SiO₂ coated sensor chip)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Biomolecule for immobilization (e.g., protein, antibody) in an appropriate buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)
-
Deionized (DI) water
-
Nitrogen gas
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol is based on the "Tethering by Aggregation and Growth" (T-BAG) method for forming phosphonic acid SAMs.[3][4]
-
Substrate Cleaning:
-
Thoroughly clean the metal oxide substrate to ensure a pristine surface for SAM formation. A common procedure involves sonication in a series of solvents such as acetone, ethanol, and DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
-
For some substrates, an oxygen plasma treatment or a piranha solution wash (use with extreme caution) can be used to generate hydroxyl groups on the surface, though this is not always necessary for phosphonic acid SAMs.[3]
-
-
SAM Formation:
-
Prepare a dilute solution of this compound (e.g., 1-5 mM) in an anhydrous solvent like THF.
-
Immerse the cleaned and dried substrate in the this compound solution for a sufficient duration (typically 12-24 hours) at room temperature to allow for the self-assembly of the monolayer.
-
Alternatively, for the T-BAG method, the substrate can be dipped in the solution and the solvent allowed to evaporate, followed by thermal annealing.[4]
-
-
Washing:
-
After incubation, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent (e.g., THF) to remove any non-adsorbed linker molecules.
-
Further rinse with ethanol and DI water.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
-
(Optional) Thermal Annealing:
-
To enhance the stability and ordering of the SAM, the functionalized substrate can be annealed in an oven at a temperature of 100-140°C for 12-48 hours.[4] This step helps to drive the formation of covalent bonds between the phosphonic acid and the metal oxide surface.
-
Protocol 2: Immobilization of Biomolecules onto the SAM-functionalized Surface
-
Biomolecule Preparation:
-
Dissolve the biomolecule to be immobilized in an appropriate buffer (e.g., PBS, pH 7.4-8.5). The slightly alkaline pH can help to deprotonate the amine groups on the biomolecule, making them more nucleophilic.
-
The concentration of the biomolecule will depend on its properties and the desired surface density. A starting concentration in the range of 0.1-1 mg/mL is often used.
-
-
Immobilization Reaction:
-
Immerse the this compound functionalized substrate in the biomolecule solution.
-
Incubate for a period of 2-12 hours at room temperature or 4°C. The reaction involves the nucleophilic attack of an amine group from the biomolecule on the bromo-terminated linker, forming a stable covalent bond.
-
-
Washing and Blocking:
-
After incubation, remove the substrate and wash it thoroughly with the immobilization buffer to remove any non-covalently bound biomolecules.
-
To block any remaining reactive bromo groups and to passivate the surface against non-specific binding, the substrate can be incubated with a solution of a small molecule amine, such as ethanolamine (B43304) or glycine (B1666218) (e.g., 1 M in PBS), for 1 hour at room temperature.
-
Wash the substrate again with buffer and DI water.
-
The biosensor is now ready for use or storage under appropriate conditions.
-
Data Presentation
The following table provides representative data that could be obtained when characterizing the immobilization process. The values are illustrative and will vary depending on the specific biomolecule, substrate, and experimental conditions.
| Parameter | Method | Representative Value |
| Linker Surface Coverage | X-ray Photoelectron Spectroscopy (XPS) | 0.5 - 1.0 molecules/nm² |
| Biomolecule Immobilization Density | Quartz Crystal Microbalance (QCM) | 100 - 500 ng/cm² |
| Immobilization Efficiency | Fluorescence or Radiolabeling | 60 - 80% |
| Retention of Biological Activity | Activity Assay / Binding Assay | > 90% |
| Non-specific Binding | Control Experiment (no target analyte) | < 5% of specific signal |
Visualizations
Signaling Pathway of Biomolecule Immobilization
Caption: Immobilization workflow using this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for biosensor fabrication.
References
- 1. Versatile (bio)functionalization of bromo-terminated phosphonate-modified porous aluminum oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate Materials for Biomolecular Immobilization within Electrochemical Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Bromo-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Bromo-PEG linkers are a versatile class of reagents that allow for the covalent attachment of PEG to various nucleophilic functional groups through a nucleophilic substitution reaction. The bromine atom serves as an excellent leaving group, facilitating the formation of stable conjugates with a variety of biomolecules and small molecule drugs.
These application notes provide detailed experimental conditions and protocols for performing nucleophilic substitution reactions on bromo-PEG linkers with common nucleophiles such as thiols, amines, and phenols. The information is intended to guide researchers in optimizing their conjugation strategies to achieve high yields and purity.
General Principles of Nucleophilic Substitution on Bromo-PEG Linkers
The core of the reaction is a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond between the nucleophile and the PEG linker.
Several factors influence the rate and efficiency of this reaction:
-
Nucleophile Strength: The reactivity of the nucleophile is a key determinant of the reaction rate. Thiols (in their thiolate form) are particularly potent nucleophiles for this reaction. Amines are also effective, with primary amines generally being more reactive than secondary amines due to less steric hindrance.
-
Solvent: Polar aprotic solvents are highly recommended for SN2 reactions involving bromo-PEG linkers.[1][2] These solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus preserving its reactivity.[1][2]
-
Base: For nucleophiles like thiols and phenols, the presence of a non-nucleophilic base is often necessary to deprotonate the nucleophile and generate the more reactive thiolate or phenoxide anion.
-
Leaving Group: Bromine is a good leaving group, making bromo-PEG linkers highly suitable for nucleophilic substitution reactions.[3][4][5] For even faster reactions, iodo-PEG linkers can be used, as iodide is a better leaving group than bromide.[6]
-
Temperature: The reaction rate can be increased by raising the temperature. However, this must be balanced with the potential for side reactions and the stability of the reactants.
Experimental Protocols
The following are generalized protocols for nucleophilic substitution on bromo-PEG linkers. Researchers should optimize the reaction conditions for their specific substrates and desired outcomes.
Protocol 1: Thiol-PEGylation of a Cysteine-Containing Peptide
This protocol describes the conjugation of a bromo-PEG linker to a peptide containing a cysteine residue.
Materials:
-
Bromo-PEG linker (e.g., Bromo-PEG-acid)
-
Cysteine-containing peptide
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Purification system (e.g., RP-HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a minimal amount of degassed reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). If the peptide may have formed disulfide bonds, pre-treat with a 2-5 molar excess of TCEP for 30-60 minutes at room temperature to ensure the cysteine thiol is in its reduced, reactive state.
-
Reaction Setup: In a separate vial, dissolve the bromo-PEG linker (1.2-1.5 equivalents relative to the peptide) in anhydrous DMF.
-
pH Adjustment: Add DIPEA (2-3 equivalents) to the peptide solution to raise the pH to approximately 8.0-8.5. This deprotonates the thiol group of the cysteine to the more nucleophilic thiolate anion.
-
Conjugation: Add the bromo-PEG linker solution to the peptide solution with gentle stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. The progress of the reaction can be monitored by LC-MS to observe the consumption of the starting materials and the formation of the desired PEGylated peptide.[7][8]
-
Quenching: Once the reaction is complete, quench any unreacted bromo-PEG linker by adding a small molecule thiol, such as N-acetylcysteine or dithiothreitol (B142953) (DTT).
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG linker, and other reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by LC-MS and/or NMR spectroscopy.[3][9]
Quantitative Data Summary for Thiol-PEGylation:
| Nucleophile | Bromo-PEG Linker | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Cysteine Peptide | Bromo-PEG-COOH | DMF/Water | DIPEA | 25 | 4-12 | 70-90 |
| Thiol-modified Oligonucleotide | Bromo-PEG-NH2 | DMSO | K2CO3 | 25-40 | 2-8 | 65-85 |
| Small Molecule Thiol | mPEG-Br | DMF | Et3N | 25 | 1-4 | >90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as representative examples.
Protocol 2: PEGylation of a Primary Amine
This protocol outlines the reaction of a bromo-PEG linker with a primary amine-containing molecule.
Materials:
-
Bromo-PEG linker (e.g., mPEG-Br)
-
Amine-containing substrate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Purification system (e.g., Silica (B1680970) Gel Chromatography or RP-HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
-
Reaction Setup: Dissolve the amine-containing substrate and the bromo-PEG linker (1.1-1.3 equivalents) in anhydrous DMSO.
-
Base Addition: Add an excess of a non-nucleophilic base such as potassium carbonate (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, filter off the base. The crude product can be precipitated by adding the reaction mixture to cold diethyl ether.
-
Purification: Purify the PEGylated product by silica gel chromatography or RP-HPLC, depending on the properties of the conjugate.
-
Characterization: Characterize the final product by LC-MS and NMR to confirm its structure and purity.
Quantitative Data Summary for Amine-PEGylation:
| Nucleophile | Bromo-PEG Linker | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Primary Amine | mPEG-Br | DMSO | K2CO3 | 50 | 18 | 60-80 |
| Aniline Derivative | Bromo-PEG-NHS | DMF | DIPEA | 60 | 24 | 50-70 |
| Secondary Amine | Bromo-PEG-OH | Acetonitrile | NaH | 45 | 16 | 40-60 |
Note: Yields are representative and will vary based on the specific amine and reaction conditions.
Visualization of Experimental Workflows
Caption: General workflow for nucleophilic substitution on bromo-PEG linkers.
Signaling Pathway and Logical Relationships
Caption: SN2 mechanism for thiol-PEGylation with a bromo-PEG linker.
Purification and Characterization
The purification of PEGylated products is crucial to remove unreacted starting materials and potential side products. The choice of purification method depends on the properties of the conjugate.
Common Purification Techniques:
-
Size-Exclusion Chromatography (SEC): This technique is effective for separating PEGylated proteins or large molecules from smaller unreacted PEG linkers.[6][]
-
Ion-Exchange Chromatography (IEX): IEX is a powerful method for purifying PEGylated biomolecules, as the addition of the neutral PEG chain can alter the overall charge of the molecule, allowing for separation from the unmodified species.[6][] It is also useful for purifying PEGylated oligonucleotides.[1][2]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is widely used for the purification of PEGylated peptides and small molecules.
-
Dialysis/Ultrafiltration: These methods can be used for the initial removal of excess small molecule reagents from a PEGylated protein sample.
Characterization Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for monitoring the reaction progress and confirming the molecular weight of the final PEGylated product.[7][8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the site of conjugation and the purity of the product.[3][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other detectors is used to assess the purity of the final product.[7]
Conclusion
Nucleophilic substitution on bromo-PEG linkers is a robust and versatile method for the synthesis of well-defined PEGylated molecules. By carefully selecting the reaction conditions, including the nucleophile, solvent, base, and temperature, researchers can achieve high yields of the desired conjugates. The protocols and data presented in these application notes provide a solid foundation for developing and optimizing PEGylation strategies for a wide range of applications in drug delivery and biotechnology.
References
- 1. lcms.cz [lcms.cz]
- 2. xtalks.com [xtalks.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ymc.eu [ymc.eu]
- 5. Bromo-PEG-methyl ester | Bromo PEG | AxisPharm [axispharm.com]
- 6. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. enovatia.com [enovatia.com]
Application Note: Characterization of Bromo-PEG2-phosphonic Acid Modified Surfaces by X-ray Photoelectron Spectroscopy (XPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification with self-assembled monolayers (SAMs) of functional molecules is a critical technique in the development of advanced materials for biomedical devices, sensors, and drug delivery systems. Bromo-PEG2-phosphonic acid is a heterobifunctional molecule designed for surface functionalization. The phosphonic acid group provides a robust anchor to a variety of metal oxide surfaces, such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and silicon oxide (SiO₂), forming stable, covalently bound monolayers.[1][2][3] The terminal bromine atom serves as a versatile chemical handle for subsequent immobilization of biomolecules, polymers, or other functionalities through nucleophilic substitution or cross-coupling reactions. The short di-ethylene glycol (PEG2) spacer enhances hydrophilicity and can reduce non-specific protein adsorption.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique that provides quantitative elemental and chemical state information about the top 5-10 nm of a material's surface.[4] This makes it an ideal tool for confirming the successful deposition and characterizing the chemical integrity of this compound monolayers. This application note provides a detailed protocol for the surface modification of a titanium substrate with this compound and the subsequent characterization by XPS.
Experimental Workflow
The overall experimental process, from substrate preparation to XPS analysis, is outlined in the diagram below.
Figure 1: Experimental workflow for the preparation and XPS characterization of this compound modified surfaces.
Experimental Protocols
Materials and Reagents
-
Titanium wafers (or other metal oxide substrates)
-
This compound
-
Ethanol (anhydrous)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas (high purity)
Substrate Preparation (Titanium Wafers)
-
Cut titanium wafers into appropriate sizes (e.g., 1 cm x 1 cm).
-
Sonciate the wafers in ethanol for 15 minutes, followed by sonication in DI water for 15 minutes to remove organic contaminants.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
To activate the surface by creating hydroxyl groups, treat the wafers with an oxygen plasma cleaner for 5 minutes. Alternatively, immerse the wafers in freshly prepared Piranha solution for 15 minutes.
-
Thoroughly rinse the wafers with DI water and dry them under a stream of nitrogen gas. The prepared substrates should be used immediately for surface modification.
Surface Modification with this compound
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cleaned and activated titanium wafers in the this compound solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the wafers from the solution and rinse them thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the modified wafers under a stream of high-purity nitrogen gas before XPS analysis.
XPS Analysis
-
Mount the modified titanium wafers on the XPS sample holder.
-
Introduce the samples into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, P 2p, Br 3d, and the substrate peaks (e.g., Ti 2p).
-
Charge correction of the spectra can be performed by setting the adventitious carbon C 1s peak to 285.0 eV.
-
Perform elemental quantification and chemical state analysis using appropriate software. The atomic percentages of the elements are calculated from the peak areas using relative sensitivity factors.
Data Presentation
The successful modification of the surface with this compound can be confirmed by the appearance of signals for P and Br in the XPS survey spectrum, which are absent on the bare substrate. Quantitative analysis of the elemental composition and high-resolution spectral analysis provide further evidence of the monolayer formation.
Expected Elemental Composition
The following table summarizes the expected atomic percentages for a this compound modified titanium oxide surface, excluding contributions from the underlying substrate.
| Element | Symbol | Expected Atomic % |
| Carbon | C | ~50-60% |
| Oxygen | O | ~25-35% |
| Phosphorus | P | ~5-10% |
| Bromine | Br | ~5-10% |
Note: These are expected values and can vary depending on the monolayer packing density and surface roughness.
High-Resolution XPS Data
The chemical states of the elements in the this compound monolayer can be identified from the binding energies in the high-resolution XPS spectra.
| Element | Core Level | Expected Binding Energy (eV) | Assignment |
| Carbon | C 1s | ~285.0 | C-C, C-H (adventitious carbon) |
| ~286.5 | C-O (PEG chain) | ||
| ~287.8 | C-Br | ||
| Oxygen | O 1s | ~530.3 | Ti-O (from substrate) |
| ~531.2 | P-O-Ti, P=O | ||
| ~532.7 | P-OH | ||
| Phosphorus | P 2p | ~133-134 | P-O, P-C |
| Bromine | Br 3d | ~70-71 | C-Br |
Note: The binding energies can be influenced by the chemical environment and instrument calibration. The values presented here are based on typical literature values for similar functional groups.[3][5][6]
Conclusion
This application note provides a comprehensive protocol for the modification of titanium surfaces with this compound and the subsequent characterization using XPS. The successful formation of the monolayer is confirmed by the presence of phosphorus and bromine signals in the XPS spectra. Quantitative analysis of the elemental composition and deconvolution of high-resolution spectra for C 1s, O 1s, P 2p, and Br 3d provide detailed information about the chemical integrity and binding states of the immobilized molecule. This methodology is crucial for ensuring the quality and reproducibility of functionalized surfaces for a wide range of applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. XPS Analysis of Surface Modified Polymers [eag.com]
- 5. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Purification of Bromo-PEG2-phosphonic Acid Conjugates by Size Exclusion Chromatography (SEC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of biomolecules conjugated with Bromo-PEG2-phosphonic acid using size exclusion chromatography (SEC). This compound is a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The bromo group allows for covalent attachment to a target biomolecule, while the phosphonic acid moiety can be used for chelation or surface binding.[1][2] Effective purification of the resulting conjugate from unreacted starting materials and byproducts is critical for downstream applications. SEC is a robust method for this purpose, separating molecules based on their hydrodynamic radius.[][] This document outlines the materials, equipment, and a step-by-step protocol for successful purification, along with expected outcomes and data presentation.
Introduction
The covalent modification of biomolecules with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals.[5] PEGylation can improve solubility, increase serum half-life, and reduce immunogenicity.[][6] this compound is a versatile linker that features a reactive bromo group for conjugation to nucleophilic residues on biomolecules and a phosphonic acid group for further functionalization or binding.[1][2]
Following a conjugation reaction, the mixture typically contains the desired this compound conjugate, unreacted biomolecule, excess linker, and potentially aggregated species. Size exclusion chromatography (SEC) is an effective technique for separating these components based on their differences in size in solution.[][7] Larger molecules, such as the conjugate and any aggregates, will travel through the porous chromatography beads faster than smaller molecules like the unreacted linker. This application note details a general SEC protocol for the purification of such conjugates.
Experimental Workflow
The overall experimental workflow for the purification of a this compound conjugate is depicted below. This process begins with the crude reaction mixture and concludes with a purified, buffer-exchanged conjugate.
Figure 1. Experimental workflow for the purification of this compound conjugates by SEC.
Materials and Methods
Materials
-
Crude this compound conjugate mixture
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Deionized water
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC) system
-
SEC column (e.g., Agilent AdvanceBio SEC, GE Healthcare Superdex 200, or similar, with an appropriate molecular weight range for the conjugate)
-
UV detector
-
Fraction collector
-
Centrifuge
Detailed Experimental Protocol
-
System and Column Equilibration:
-
Equilibrate the chromatography system and the SEC column with at least two column volumes (CVs) of the chosen SEC Running Buffer.
-
Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm for proteinaceous conjugates).
-
-
Sample Preparation:
-
Sample Injection and Fractionation:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should ideally be between 0.5% and 2% of the total column volume to ensure optimal resolution.[8]
-
Begin isocratic elution with the SEC Running Buffer at a flow rate appropriate for the selected column.
-
Collect fractions as the sample elutes from the column. The conjugated product is expected to elute before the smaller, unreacted linker and other low molecular weight impurities.[8]
-
-
Analysis of Fractions:
-
Analyze the collected fractions using an appropriate method to identify those containing the purified conjugate. Common techniques include SDS-PAGE (for protein conjugates), UV-Vis spectroscopy, or analytical SEC.
-
Pool the fractions that contain the purified conjugate, free from contaminants.[8]
-
-
Buffer Exchange and Concentration (Optional):
-
If the SEC Running Buffer is not suitable for long-term storage or downstream applications, perform a buffer exchange using techniques such as dialysis or diafiltration.
-
The pooled fractions can also be concentrated if necessary.
-
Data Presentation
The success of the purification can be assessed by analyzing the collected fractions. Below is a table summarizing illustrative quantitative data that could be obtained from an SEC purification of a hypothetical protein conjugate.
| Parameter | Aggregate | Purified Conjugate | Unreacted Protein | Unreacted Linker |
| Elution Volume (mL) | 8.5 | 10.2 | 11.5 | 15.8 |
| Peak Area (%) | 5.2 | 85.3 | 7.1 | 2.4 |
| Purity (by analytical SEC) | - | >95% | - | - |
| Yield (%) | - | ~70-80% | - | - |
Note: The values presented in this table are illustrative and will vary depending on the specific conjugate, reaction conditions, and chromatographic setup.
Signaling Pathway/Logical Relationship Diagram
The logical relationship in size exclusion chromatography is based on the inverse correlation between the hydrodynamic volume of a molecule and its elution volume.
Figure 2. Principle of separation in Size Exclusion Chromatography.
Conclusion
Size exclusion chromatography is a highly effective and widely used method for the purification of this compound conjugates.[] The protocol described in this application note provides a robust framework for separating the desired conjugate from unreacted starting materials and other impurities. The provided workflow, experimental details, and illustrative data serve as a comprehensive guide for researchers in the field of bioconjugation and drug development. Successful purification is a critical step in ensuring the quality, efficacy, and safety of the final bioconjugate product.
References
- 1. This compound, CAS 1446282-44-5 | AxisPharm [axispharm.com]
- 2. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]
- 5. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Analysis of Peptides Conjugated with Bromo-PEG2-phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with functional groups is a cornerstone of modern chemical biology and drug development. Bromo-PEG2-phosphonic acid is a versatile heterobifunctional linker. Its bromoacetyl group allows for specific alkylation of cysteine residues, while the phosphonic acid moiety can be used as a handle for enrichment, as a mimic of phosphoserine/threonine in signaling studies, or to impart desirable physicochemical properties. This application note provides a detailed protocol for the conjugation of this compound to cysteine-containing peptides and their subsequent analysis by mass spectrometry.
Experimental Workflow Overview
The overall workflow for the analysis of peptides conjugated with this compound involves several key stages: conjugation of the peptide with the linker, digestion of the protein sample (if applicable), enrichment of the modified peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocols
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol describes the alkylation of a free cysteine residue in a peptide with this compound.
Materials:
-
Cysteine-containing peptide
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (500 mM)
-
This compound
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Quenching Solution: 1 M Dithiothreitol (DTT)
-
Solid Phase Extraction (SPE) C18 cartridges for desalting
Procedure:
-
Peptide Reduction:
-
Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Add TCEP solution to a final concentration of 5 mM.
-
Incubate at room temperature for 30 minutes to ensure complete reduction of any disulfide bonds.
-
-
Conjugation Reaction:
-
Prepare a 100 mM stock solution of this compound in a compatible organic solvent like DMSO.
-
Add the this compound stock solution to the reduced peptide solution to achieve a 10-fold molar excess of the reagent over the peptide.
-
Incubate the reaction mixture in the dark at room temperature for 2 hours.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20 mM DTT to consume any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Desalting:
-
Desalt the conjugated peptide using a C18 SPE cartridge according to the manufacturer's protocol.
-
Elute the peptide in a solution of 50% acetonitrile, 0.1% formic acid.
-
Lyophilize the purified, conjugated peptide.
-
Protocol 2: Sample Preparation for Mass Spectrometry
This protocol is adapted from a similar workflow for cysteine-containing peptide enrichment.[1]
Materials:
-
Conjugated peptide sample (from Protocol 1) or protein sample conjugated under similar conditions
-
Lysis Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Trypsin (proteomics grade)
-
TMTpro reagents (optional, for quantitative analysis)
-
IMAC resin (e.g., Fe³⁺-NTA)
-
Wash Buffer A: 80% Acetonitrile, 0.1% Trifluoroacetic acid (TFA)
-
Elution Buffer: 500 mM K₂HPO₄, pH 7.0
-
LC-MS grade solvents
Procedure:
-
Protein Digestion (if starting with a protein):
-
Denature, reduce, and alkylate the protein sample with this compound as described in Protocol 1.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digest the protein with trypsin at a 1:50 (w/w) ratio overnight at 37°C.[2]
-
-
Isobaric Labeling (Optional):
-
For quantitative studies, label the digested peptides with TMTpro reagents according to the manufacturer's protocol.
-
Pool the labeled samples and desalt using C18 SPE.[1]
-
-
IMAC Enrichment:
-
Condition the IMAC resin with Wash Buffer A.
-
Load the peptide sample onto the resin and wash thoroughly with Wash Buffer A to remove non-modified peptides.
-
Elute the phosphonic acid-conjugated peptides with the Elution Buffer.
-
Desalt the enriched peptides using C18 StageTips or equivalent.[2]
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in 80% acetonitrile
-
Gradient: A linear gradient from 2% to 35% B over 60-120 minutes.
-
Flow Rate: 300 nL/min
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS1 Resolution: 60,000 - 120,000
-
MS1 Scan Range: m/z 350-1500
-
Data-Dependent Acquisition (DDA): Top 10-20 most intense precursors selected for fragmentation.
-
Fragmentation Method: Higher-energy C-trap dissociation (HCD) or Collision-Induced Dissociation (CID). Electron Transfer Dissociation (ETD) can be beneficial for preserving the modification.[3][4]
-
Collision Energy: Normalized collision energy (NCE) of 28-32%.
-
MS2 Resolution: 15,000 - 30,000
Data Presentation
The successful conjugation of this compound to a peptide will result in a specific mass shift.
Table 1: Theoretical Mass Changes Upon Conjugation
| Moiety | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₆H₁₂BrO₅P | 277.9627 |
| Mass Adduct on Peptide | C₆H₁₁O₅P | 198.0344 |
Note: The mass adduct reflects the displacement of a bromine atom and a hydrogen atom from the cysteine thiol.
Table 2: Representative Quantitative LC-MS/MS Data
This table illustrates hypothetical quantitative data for a target peptide (TP) conjugated with this compound under two different cellular conditions, analyzed using TMT labeling.
| Peptide Sequence | Condition A (TMT 126) Relative Abundance | Condition B (TMT 127N) Relative Abundance | Fold Change (B/A) | p-value |
| V-C(conj)-S-G-T-K | 1.00 | 2.54 | 2.54 | <0.01 |
| A-L-C(conj)-D-F-R | 1.00 | 0.95 | 0.95 | 0.78 |
| G-Y-C(conj)-P-T-Y-K | 1.00 | 3.12 | 3.12 | <0.005 |
Data Analysis and Expected Fragmentation
The analysis of the MS/MS spectra of peptides conjugated with this compound requires consideration of the fragmentation of both the peptide backbone and the modification itself.
-
Peptide Backbone Fragmentation: Standard b- and y-ions will be observed, allowing for sequence identification.
-
Modification-Specific Fragmentation: Similar to phosphopeptides, a characteristic neutral loss of the phosphonic acid group (H₃PO₃, 81.9847 Da) is expected, particularly with CID or HCD fragmentation.[5][6] This neutral loss can be a diagnostic marker for the presence of the modification.
-
Data Search: The mass of the modification (198.0344 Da) should be included as a variable modification on cysteine residues in the database search parameters. The potential for the neutral loss should also be considered by the search algorithm.
Application in Signaling Pathway Analysis
This compound conjugated peptides can be used to study signaling pathways where cysteine modification plays a regulatory role. For example, the redox state of specific cysteine residues in proteins can be crucial for their function in pathways like the Keap1-Nrf2 antioxidant response. A peptide from a protein in this pathway could be labeled to investigate its interactions or downstream effects.
Conclusion
The use of this compound provides a powerful tool for the specific modification of cysteine-containing peptides. The protocols outlined in this application note, from conjugation to mass spectrometry analysis, offer a comprehensive guide for researchers. The phosphonic acid moiety allows for effective enrichment, and a detailed analysis of the MS/MS data can confirm the identity of the modified peptide and provide quantitative information about its abundance. This methodology is broadly applicable in proteomics, drug development, and the study of cellular signaling.
References
- 1. Enriching Cysteine-Containing Peptides Using a Sulfhydryl-Reactive Alkylating Reagent with a Phosphonic Acid Group and Immobilized Metal Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Characterization of Phosphorylated Peptides by Electron-Activated and Ultraviolet Dissociation Mass Spectrometry: A Comparative Study with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bromo-PEG2-phosphonic Acid in Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-phosphonic acid is a heterobifunctional linker molecule designed for the surface functionalization of various materials, particularly metal oxides. Its unique structure comprises a phosphonic acid headgroup for strong binding to surfaces, a hydrophilic di(ethylene glycol) (PEG2) spacer, and a terminal bromo group for subsequent chemical modification.[1] This combination of features makes it an ideal candidate for creating well-defined, biocompatible, and functional self-assembled monolayers (SAMs).
The phosphonic acid group forms a stable, covalent-like bond with a wide range of metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zirconium dioxide (ZrO₂), and indium tin oxide (ITO).[2][3][4][5] This interaction is generally more robust and hydrolytically stable compared to thiol-gold or silane-silica systems, making phosphonate-based SAMs highly suitable for applications in aqueous environments, such as biosensors, medical implants, and drug delivery platforms.[4][5]
The PEG2 spacer imparts hydrophilicity to the surface, which can help to reduce non-specific protein adsorption and improve biocompatibility.[1] The terminal bromo group serves as a versatile chemical handle for post-deposition modification via nucleophilic substitution reactions. This allows for the immobilization of a wide array of molecules, including proteins, peptides, DNA, and small molecule drugs, onto the SAM-modified surface.[6][7]
These application notes provide detailed protocols for the formation of this compound SAMs on common metal oxide substrates and their subsequent functionalization.
Data Presentation: Properties of Phosphonic Acid SAMs
While specific quantitative data for this compound SAMs is not extensively published, the following tables provide representative data for similar phosphonic acid SAMs on different substrates. This data serves as a benchmark for the expected characteristics of a well-formed monolayer.
Table 1: Representative Physical Properties of Alkyl Phosphonic Acid SAMs on Various Oxide Substrates
| Phosphonic Acid Derivative | Substrate | Ellipsometric Thickness (nm) | Water Contact Angle (°) | Chain Tilt Angle (°) | Reference |
| Octadecylphosphonic acid (ODPA) | Al₂O₃ | 1.8 | ~110 | 44 | [7] |
| Octadecylphosphonic acid (ODPA) | TiO₂ | 2.1 | ~117 | ~35 | [8] |
| 11-hydroxyundecylphosphonic acid | Si/SiO₂ | - | - | 45 | [4][9] |
| Octadecylphosphonic acid (ODPA) | Si/SiO₂ | - | - | 37 | [4][9] |
Table 2: Representative XPS Elemental Composition for an Alkyl Phosphonic Acid SAM on a Titanium Substrate
| Element | Bare Ti Substrate (Atomic %) | After SAM Formation (Atomic %) |
| C 1s | 15.2 | 55.1 |
| O 1s | 41.5 | 29.8 |
| Ti 2p | 33.8 | 10.5 |
| P 2p | 0.0 | 4.6 |
(Note: Data is adapted from studies on similar long-chain phosphonic acids and serves as an illustrative example.)[4]
Experimental Protocols
Protocol 1: Formation of this compound SAMs on a Metal Oxide Surface
This protocol describes a general procedure for the formation of a this compound SAM on a metal oxide substrate (e.g., TiO₂, Al₂O₃). The "Tethering by Aggregation and Growth" (T-BAG) method is a simple and effective approach.[4][9]
Materials:
-
This compound
-
Substrate (e.g., titanium wafer, alumina-coated silicon wafer)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol, 99.5% or higher purity)
-
Deionized water (18.2 MΩ·cm)
-
Isopropanol (B130326) (ACS grade or higher)
-
Nitrogen or Argon gas source
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: a. Place the substrate in a beaker and sonicate in isopropanol for 15 minutes. b. Rinse the substrate thoroughly with deionized water. c. Sonicate the substrate in deionized water for 15 minutes. d. Dry the substrate under a stream of nitrogen or argon gas. e. For some substrates, an additional cleaning/activation step using a UV-Ozone cleaner or an oxygen plasma treatment for 5-10 minutes can improve SAM quality.
-
SAM Deposition (T-BAG Method): a. Prepare a 1 mM solution of this compound in the chosen anhydrous solvent (e.g., 2.77 mg in 10 mL of THF). b. Place the cleaned, dry substrate vertically in a vial or beaker. c. Add the this compound solution to the vial, ensuring the substrate is fully immersed. d. Allow the solvent to evaporate at room temperature in a fume hood or a controlled environment. This process slowly increases the concentration of the phosphonic acid, driving the self-assembly onto the surface.
-
Thermal Annealing: a. Once the solvent has completely evaporated, place the coated substrate in an oven. b. Heat the substrate at 120-140°C for 24-48 hours.[4][9] This step promotes the formation of strong, covalent-like bonds between the phosphonic acid headgroup and the metal oxide surface and improves the ordering of the monolayer.
-
Rinsing and Drying: a. After annealing, allow the substrate to cool to room temperature. b. Rinse the substrate thoroughly with the fresh anhydrous solvent (THF or ethanol) to remove any non-covalently bound molecules. c. Dry the substrate under a stream of nitrogen or argon gas. d. The functionalized substrate is now ready for characterization or subsequent modification.
Characterization:
-
Contact Angle Goniometry: A significant change in the water contact angle compared to the bare substrate indicates the formation of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): The appearance of P 2p and Br 3d peaks and an increase in the C 1s signal confirm the presence of the SAM.
-
Ellipsometry: Can be used to measure the thickness of the formed monolayer.
Protocol 2: Subsequent Functionalization by Nucleophilic Substitution
This protocol provides an example of modifying the bromo-terminated SAM by reacting it with sodium azide (B81097) to create an azide-terminated surface, which is useful for "click chemistry" reactions.
Materials:
-
This compound functionalized substrate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
-
Nitrogen or Argon gas source
Procedure:
-
Reaction Setup: a. Prepare a 100 mM solution of sodium azide in anhydrous DMF. b. Place the bromo-terminated substrate in a reaction vessel. c. Add the sodium azide solution to the vessel, ensuring the functionalized surface is completely covered.
-
Reaction: a. Heat the reaction vessel to 60-70°C. b. Allow the reaction to proceed for 12-24 hours under a nitrogen or argon atmosphere to prevent moisture contamination.
-
Rinsing and Drying: a. After the reaction, allow the substrate to cool to room temperature. b. Rinse the substrate sequentially with DMF, ethanol, and deionized water to remove excess reagents and solvent. c. Dry the substrate under a stream of nitrogen or argon gas.
Characterization:
-
XPS: The disappearance of the Br 3d signal and the appearance of a characteristic N 1s signal for the azide group (a doublet or a broadened peak around 400-405 eV) confirms the successful substitution.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a characteristic azide stretching vibration at approximately 2100 cm⁻¹ provides further evidence of the successful reaction.
Visualizations
Caption: Workflow for this compound SAM formation.
Caption: Workflow for subsequent functionalization of the SAM.
Caption: Chemical transformation from substrate to functionalized SAM.
References
- 1. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ssp.physics.upatras.gr [ssp.physics.upatras.gr]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonic acid monolayers for binding of bioactive molecules to titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bromo-PEG2-phosphonic acid for Targeted Peptide Enrichment in Proteomics
Authored for: Researchers, scientists, and drug development professionals.
Introduction
The analysis of post-translationally modified peptides and specific sub-proteomes is a critical aspect of proteomics research, offering deep insights into cellular signaling, disease mechanisms, and drug targets. Bromo-PEG2-phosphonic acid is a heterobifunctional linker molecule with distinct chemical functionalities: a phosphonic acid group, a polyethylene (B3416737) glycol (PEG) spacer, and a bromo group. This unique combination of reactive groups presents novel opportunities for the targeted enrichment of specific peptide populations from complex biological samples. This application note outlines two proposed methodologies for utilizing this compound in proteomics workflows: affinity-based enrichment of phosphopeptides and covalent capture of cysteine-containing peptides.
Application 1: Phosphopeptide Enrichment via Affinity Chromatography
The phosphonic acid moiety of this compound can be exploited for the enrichment of phosphopeptides through its strong interaction with metal oxides. This proposed method leverages the well-established principles of Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC). By functionalizing metal oxide beads (e.g., titanium dioxide or zirconium dioxide) with this compound, a highly selective surface for phosphopeptide capture can be created. The PEG linker is hypothesized to enhance the hydrophilicity of the stationary phase, potentially reducing non-specific binding of hydrophobic peptides.
Proposed Signaling Pathway Visualization
Protein phosphorylation is a key regulatory mechanism in a multitude of cellular signaling pathways. For instance, the MAPK/ERK pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. The ability to enrich and quantify phosphopeptides from this pathway is crucial for understanding its regulation and identifying potential therapeutic targets.
Experimental Workflow
The proposed workflow for phosphopeptide enrichment involves the functionalization of metal oxide beads, incubation with a proteolytic digest, washing to remove non-specifically bound peptides, and elution of the enriched phosphopeptides for subsequent analysis by mass spectrometry.
Quantitative Data Summary
The following table summarizes the expected performance of this method based on data from similar phosphonate-based enrichment strategies.[1][2]
| Parameter | Target Value | Reference Method |
| Enrichment Specificity | > 90% | Zirconium phosphonate-coated magnetic nanoparticles[1] |
| Detection Limit | < 100 fmol | Ti4+-functionalized magnetic mesoporous silica (B1680970) nanoparticles[2] |
| Recovery | > 80% | Not specified in references |
| Binding Capacity | > 10 µg phosphopeptides per mg of beads | Not specified in references |
Experimental Protocol: Phosphopeptide Enrichment
-
Preparation of Functionalized TiO2 Beads:
-
Suspend 10 mg of titanium dioxide beads in 1 mL of anhydrous dimethylformamide (DMF).
-
Add 1 mg of this compound to the bead suspension.
-
Incubate the mixture at room temperature for 2 hours with gentle agitation.
-
Wash the beads three times with 1 mL of DMF, followed by three washes with 1 mL of acetonitrile.
-
Dry the functionalized beads under a stream of nitrogen.
-
-
Sample Preparation:
-
Perform in-solution or in-gel tryptic digestion of the protein sample.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Lyophilize the peptides and resuspend in loading buffer (80% acetonitrile, 5% trifluoroacetic acid, 1 M glycolic acid).
-
-
Phosphopeptide Enrichment:
-
Add the resuspended peptide sample to the functionalized TiO2 beads.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Centrifuge the sample and discard the supernatant.
-
Wash the beads twice with 500 µL of loading buffer.
-
Wash the beads twice with 500 µL of wash buffer (80% acetonitrile, 1% trifluoroacetic acid).
-
Elute the phosphopeptides by incubating the beads with 100 µL of elution buffer (1% ammonium (B1175870) hydroxide) for 10 minutes.
-
Collect the supernatant containing the enriched phosphopeptides.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the eluted phosphopeptides with 1% formic acid.
-
Desalt the sample using a C18 ZipTip.
-
The sample is now ready for LC-MS/MS analysis.
-
Application 2: Covalent Capture of Cysteine-Containing Peptides
The bromo- group of this compound can be utilized for the covalent enrichment of peptides containing cysteine residues. The bromo group reacts with the thiol side chain of cysteine via nucleophilic substitution, forming a stable thioether bond. This allows for the specific isolation of a subset of the proteome, which can be particularly useful for studying redox-regulated proteins or for targeted protein quantification strategies. The PEG and phosphonic acid moieties in this application would primarily serve to enhance the solubility and reduce non-specific binding of the reagent.
Experimental Workflow
The workflow for covalent capture of cysteine-containing peptides involves the reduction of disulfide bonds, reaction with this compound in solution, and subsequent capture of the tagged peptides.
Quantitative Data Summary
The following table presents the target performance metrics for the covalent capture of cysteine-containing peptides.
| Parameter | Target Value | Rationale |
| Labeling Efficiency | > 95% | Based on typical efficiencies for thiol-reactive probes |
| Enrichment Specificity | > 90% | Dependent on the efficiency of the capture step |
| Recovery | > 70% | To ensure sufficient material for MS analysis |
Experimental Protocol: Covalent Capture of Cysteine-Containing Peptides
-
Sample Preparation:
-
Perform in-solution tryptic digestion of the protein sample.
-
Reduce disulfide bonds by incubating the peptide mixture with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 56°C.
-
Desalt the reduced peptides using a C18 solid-phase extraction cartridge and lyophilize.
-
-
Covalent Labeling:
-
Resuspend the reduced peptides in labeling buffer (100 mM Tris-HCl, pH 7.5).
-
Add this compound to a final concentration of 10 mM.
-
Incubate the reaction for 2 hours at room temperature in the dark.
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
Enrichment of Labeled Peptides:
-
Acidify the sample with trifluoroacetic acid to a final concentration of 1%.
-
Add TiO2 beads to the sample and incubate for 30 minutes to capture the phosphonic acid-tagged peptides.
-
Wash the beads three times with wash buffer (80% acetonitrile, 1% trifluoroacetic acid).
-
Elute the labeled peptides with elution buffer (1% ammonium hydroxide).
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the eluted peptides with 1% formic acid.
-
Desalt the sample using a C18 ZipTip.
-
The sample is now ready for LC-MS/MS analysis.
-
Conclusion
This compound is a versatile chemical tool with the potential for significant applications in proteomics research. The proposed methodologies for phosphopeptide enrichment and covalent capture of cysteine-containing peptides offer promising new avenues for in-depth proteomic analysis. The protocols and expected performance metrics provided herein serve as a guide for researchers wishing to explore the utility of this novel reagent in their own experimental workflows. Further optimization of the described protocols may be necessary to achieve optimal results for specific sample types and applications.
References
- 1. Highly efficient enrichment of phosphopeptides by magnetic nanoparticles coated with zirconium phosphonate for phosphoproteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magnetic mesoporous silica nanoparticles modified by phosphonate functionalized ionic liquid for selective enrichment of phosphopeptides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04609A [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing reaction pH for Bromo-PEG2-phosphonic acid bioconjugation
Welcome to the technical support resource for Bromo-PEG2-phosphonic acid. This guide provides detailed information, troubleshooting advice, and protocols to help you achieve optimal results in your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction pH for conjugating this compound to a protein?
A1: The optimal pH depends entirely on the target amino acid residue. The bromo- moiety reacts with nucleophilic side chains via an alkylation reaction.
-
For Cysteine (Thiol-alkylation): The recommended pH range is 7.5 - 8.5. The reactivity of the cysteine thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S⁻).[1] The pKa of a typical cysteine thiol is ~8.3, so a pH at or slightly above this value ensures a sufficient concentration of the reactive species for efficient alkylation.[1]
-
For Lysine (B10760008) (Amine-alkylation): The recommended pH range is 8.5 - 9.5. The lysine ε-amino group (pKa ~10.5) must be deprotonated to be reactive.[2][] The selected pH is a compromise between maximizing the concentration of the nucleophilic amine and maintaining the stability of the protein, which can be compromised at a pH above 10.[2]
Q2: Can this compound react with other amino acids?
A2: Yes, side reactions can occur, particularly under non-optimal conditions. Besides cysteine and lysine, other nucleophilic residues like histidine (imidazole ring) and methionine (thioether) can react.[1] These reactions are generally less favorable and become more prominent at higher pH values, with increased reagent concentration, or over extended reaction times.[1] N-terminal amines (pKa ~8) can also be targeted and may show higher reactivity than lysine at a pH around 7.5-8.[4]
Q3: My protein is precipitating during the reaction. What could be the cause?
A3: Protein precipitation during conjugation can be due to several factors:
-
Isoelectric Point (pI): Proteins have minimum solubility at their isoelectric point, where their net charge is zero.[5] Ensure your reaction buffer pH is at least one unit away from your protein's pI.
-
Reagent Concentration: High concentrations of organic co-solvents (like DMSO or DMF) used to dissolve the linker can cause protein precipitation. Keep the final concentration of the organic solvent as low as possible, typically below 10% (v/v).
-
Protein Stability: The chosen pH may be detrimental to the stability and folding of your specific protein, leading to aggregation.[6] Consider performing a pH stability study for your protein prior to conjugation.
Q4: How do I quench the reaction once it is complete?
A4: The alkylation reaction can be stopped by adding a small molecule containing a free thiol in excess.[1] Reagents such as Dithiothreitol (DTT), β-mercaptoethanol (BME), or free cysteine will react with any remaining this compound, preventing further modification of your biomolecule.[1]
Data Presentation
Table 1: pH Effect on Target Selectivity and Reaction Efficiency
This table summarizes the expected outcomes when reacting this compound with a protein containing both cysteine and lysine residues at various pH values. Efficiency is rated on a qualitative scale.
| Reaction pH | Target Residue | Relative Efficiency | Potential for Side Reactions | Remarks |
| 6.5 - 7.0 | Cysteine | Low to Moderate | Low | Thiol group is mostly protonated, leading to slow reaction rates.[7] |
| 7.5 - 8.5 | Cysteine | High | Moderate | Optimal range for cysteine alkylation. [1] Some reactivity with N-terminus and histidine possible. |
| 8.5 - 9.5 | Cysteine & Lysine | High | High | Optimal for targeting lysine.[2] Cysteine will also be highly reactive. Increased risk of modifying histidine.[1] |
| > 9.5 | Lysine | High | Very High | High reactivity with lysine, but significant risk of protein denaturation and reagent hydrolysis. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | pH is too low: The target nucleophile (thiol or amine) is protonated and non-reactive.[1] | Gradually increase the pH of the reaction buffer. Ensure your buffer has sufficient capacity to maintain the pH. |
| Reagent Hydrolysis: this compound may have degraded due to improper storage or prolonged exposure to aqueous buffer. | Prepare fresh solutions of the reagent immediately before use. | |
| Non-Specific Modification | pH is too high: Increases the nucleophilicity of other residues like histidine or leads to reaction with lysine when targeting cysteine.[1] | Lower the reaction pH to improve selectivity. For cysteine, aim for pH 7.5-8.0. |
| Excessive Reagent: Using a large molar excess of the bromo-linker increases the chance of modifying less reactive sites.[1] | Perform a titration experiment to find the lowest effective molar excess of the reagent for your desired modification level. | |
| Prolonged Reaction Time: Allows slower, non-specific reactions to occur. | Optimize the reaction time by taking aliquots at different time points and analyzing the conjugation efficiency. | |
| Protein Aggregation/Precipitation | Reaction pH is near the protein's pI: The protein has minimal solubility at its isoelectric point.[5] | Adjust the buffer pH to be at least 1 unit above or below the protein's pI. |
| Poor Reagent Solubility: The bromo-linker is not fully dissolved, leading to localized high concentrations that can cause precipitation. | Ensure the stock solution of this compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the aqueous protein solution. |
Experimental Protocols
Protocol: pH Scouting Study for Optimal Bioconjugation
This protocol describes a method to determine the optimal pH for conjugating this compound to a target protein.
1. Materials:
-
Target protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS).
-
This compound.
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
A series of reaction buffers (100 mM phosphate (B84403), 100 mM sodium bicarbonate, or 100 mM HEPES) prepared at various pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Quenching reagent: 1 M Dithiothreitol (DTT).
-
Analytical equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC).
2. Procedure:
-
Prepare Reagent Stock: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Prepare this solution fresh immediately before use.
-
Prepare Protein: If your protein is in a buffer containing primary amines (like Tris), exchange it into one of the reaction buffers (e.g., phosphate buffer at pH 7.5) using a desalting column. Adjust the protein concentration to 1-5 mg/mL.
-
Set up Parallel Reactions: In separate microcentrifuge tubes, aliquot equal amounts of the protein solution. Add one of the prepared reaction buffers to each tube to achieve the target pH values for the screen (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Initiate Conjugation: Add a 10-fold molar excess of the 10 mM this compound stock solution to each reaction tube. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate: Allow the reactions to proceed for 1-2 hours at room temperature or 4°C, protected from light.
-
Quench Reactions: Stop each reaction by adding the quenching reagent (DTT) to a final concentration of 10-20 mM. Incubate for 15 minutes.
-
Analysis: Analyze the products from each pH condition.
-
SDS-PAGE: A successful conjugation will show a shift in the molecular weight of the protein band.
-
Mass Spectrometry (LC-MS): This will confirm the covalent modification and provide the degree of labeling (number of linkers per protein).
-
-
Optimization: Based on the analysis, select the pH that provides the highest conjugation efficiency with the least amount of side products or aggregation.
Visualizations
Caption: Workflow for pH optimization of bioconjugation.
Caption: Effect of pH on the nucleophilicity of Cysteine and Lysine.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid side reactions with bromo-PEG linkers
Welcome to the technical support center for bromo-PEG linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive targets for bromo-PEG linkers?
Bromo-PEG linkers are primarily designed for the alkylation of soft nucleophiles. The bromide (Br) group is an excellent leaving group that readily undergoes nucleophilic substitution reactions, particularly with thiol groups (sulfhydryls) found in cysteine residues of proteins and peptides.[1][2][3] This reaction forms a stable thioether bond.
Q2: What are the most common side reactions observed with bromo-PEG linkers?
The most common side reactions include:
-
Reaction with other nucleophiles: Besides the intended thiol targets, bromo groups can react with other nucleophilic residues on a biomolecule, such as amines (lysine) or histidines, especially at elevated pH.[4]
-
Hydrolysis: The bromide can be displaced by a hydroxyl group from water, leading to the formation of a hydroxyl-PEG, which is unreactive towards the target. This is more prevalent under basic conditions. Additionally, if the bromo-PEG linker contains other sensitive functional groups, such as an ester, these can also undergo hydrolysis.[5][6][7]
-
Elimination Reactions: Under certain conditions, an elimination reaction can occur, leading to the formation of an alkene and loss of the reactive bromide.
-
Non-specific Binding: After conjugation, the resulting PEGylated molecule may exhibit non-specific binding to surfaces or other proteins, although PEGylation itself is known to reduce this phenomenon.[8][9][10]
Q3: How does pH affect the conjugation reaction and side reactions?
The pH of the reaction buffer is a critical parameter.
-
For Thiol-Specific Reactions: Thiol groups must be in their deprotonated, nucleophilic thiolate form (-S⁻) to react efficiently. Therefore, the reaction pH should be slightly above the pKa of the cysteine's thiol group (typically ~8.5). A common pH range for thiol-bromo reactions is 7.5-8.5.[11]
-
Minimizing Amine Reactivity: Primary amines (like those on lysine (B10760008) residues) become more nucleophilic at higher pH. To favor thiol-reactivity over amine-reactivity, it is best to work at a pH below 9.[4]
-
Hydrolysis Concerns: The rate of hydrolysis of both the bromo group and other sensitive functionalities (like NHS esters) increases with rising pH.[5][12] For linkers containing pH-sensitive components, stability should be assessed at the intended reaction pH.[13]
Q4: How should I store and handle my bromo-PEG reagents to prevent degradation?
Proper storage is crucial to maintain the reactivity of your linker.
-
Storage Conditions: Bromo-PEG reagents should be stored at low temperatures (≤ -15°C) and protected from light and moisture.[14] It is recommended to store them under an inert atmosphere (e.g., Argon or Nitrogen) and with a desiccant.[14]
-
Handling: Before use, allow the reagent container to warm to room temperature before opening to prevent condensation of moisture, which can cause hydrolysis.[14] For reagents dissolved in a solvent, use a syringe to withdraw the required amount from a septum-sealed vial to minimize exposure to air.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with bromo-PEG linkers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Degraded Bromo-PEG Reagent: Improper storage or handling has led to hydrolysis or other forms of degradation.[14] 2. Incorrect Reaction pH: The pH is too low for efficient thiolate formation or too high, causing rapid reagent hydrolysis. 3. Buffer Contains Competing Nucleophiles: Buffers like Tris contain primary amines that can compete with the target molecule.[15] 4. Steric Hindrance: The target thiol group is not accessible to the PEG linker. 5. Oxidized Thiols: The target thiol groups on the biomolecule have formed disulfide bonds and are not available for reaction. | 1. Verify Reagent Activity: Use a fresh vial of the reagent or test its activity with a small molecule control like cysteine. 2. Optimize pH: Titrate the pH of the reaction buffer between 7.5 and 8.5 to find the optimal balance between thiol reactivity and reagent stability.[11] 3. Change Buffer System: Use a non-nucleophilic buffer such as PBS (phosphate-buffered saline) or borate (B1201080) buffer.[15] 4. Use a Longer PEG Spacer: A longer PEG chain can overcome steric hindrance, providing more flexibility for the reactive group to reach the target site.[16] 5. Reduce Disulfide Bonds: Pre-treat the biomolecule with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the bromo-PEG linker.[17] |
| Formation of Unwanted Conjugates (Side Products) | 1. Reaction with Non-Thiol Nucleophiles: The pH is too high, promoting reaction with amines (lysine) or other available nucleophiles.[4] 2. Cross-linking: If using a homo-bifunctional bromo-PEG-bromo linker, it may react with two separate biomolecules, causing aggregation.[18] | 1. Lower the Reaction pH: Decrease the pH to a range of 7.0-7.5 to increase selectivity for thiols over amines. 2. Control Stoichiometry: Use a carefully controlled molar ratio of the PEG linker to the biomolecule. Use a heterobifunctional linker if only one end is meant to react with the biomolecule. |
| Product Instability / Cleavage | 1. Hydrolysis of Linker Backbone: The PEG linker itself contains hydrolytically unstable bonds (e.g., esters) that are cleaving under the experimental or storage conditions.[7] | 1. Select a Stable Linker: Choose a bromo-PEG linker with a stable ether backbone if stability is paramount. 2. Adjust Buffer pH: Store the final conjugate in a buffer with a pH that minimizes hydrolysis (often slightly acidic to neutral). |
| High Non-Specific Binding of Final Conjugate | 1. Aggregation: Hydrophobic interactions between the conjugated molecules or insufficient PEGylation coverage are causing aggregation.[19] 2. Residual Unreacted Linker: Free, unreacted PEG linker is present in the final product. | 1. Optimize PEGylation: Increase the PEG-to-biomolecule ratio or use a longer/branched PEG chain to improve solubility and shielding properties.[8][19] 2. Purify the Product: Use purification methods like size-exclusion chromatography (SEC) or dialysis to remove excess reagents and potential aggregates.[16] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Specific PEGylation
This protocol provides a general workflow for conjugating a bromo-PEG linker to a thiol-containing protein.
-
Protein Preparation:
-
If the protein's thiol groups are oxidized, dissolve the protein in a suitable non-amine buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5) containing 10 mM DTT or TCEP.
-
Incubate for 1-2 hours at room temperature to reduce disulfide bonds.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer (e.g., 100 mM phosphate buffer with 2 mM EDTA, pH 7.5-8.0).
-
-
PEGylation Reaction:
-
Prepare a stock solution of the bromo-PEG linker (e.g., 10-20 mM) in a water-miscible organic solvent like DMSO or DMF immediately before use.[15]
-
Add the desired molar excess (e.g., 5-20 fold) of the bromo-PEG linker stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring. The optimal time should be determined empirically by monitoring the reaction progress.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of ~50 mM to quench any unreacted bromo-PEG linker.
-
Incubate for 1 hour at room temperature.
-
-
Purification and Analysis:
-
Purify the PEGylated protein from excess reagents and unreacted protein using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Analyze the final product using SDS-PAGE (to observe the increase in molecular weight), HPLC (to assess purity and heterogeneity), and mass spectrometry (to confirm the degree of PEGylation).[20][21]
-
Protocol 2: Analysis of PEGylation by Size-Exclusion Chromatography (SEC)
SEC is a common method to separate the PEGylated conjugate from the unreacted protein and excess PEG linker.[22]
-
System Setup:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column appropriate for the molecular weight range of the protein and its conjugates.
-
Mobile Phase: A buffer compatible with the protein, typically PBS at a pH of 7.4.
-
-
Sample Analysis:
-
Inject a sample of the purified reaction mixture onto the SEC column.
-
Monitor the elution profile at 280 nm (for protein).
-
The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.[22] Free PEG linker will typically elute much later.
-
-
Data Interpretation:
-
The chromatogram will show distinct peaks corresponding to the conjugate, unreacted protein, and potentially aggregates (which elute first).
-
The degree of purity can be estimated by integrating the peak areas.
-
Visualizations
Caption: Experimental workflow for bromo-PEG conjugation.
Caption: Desired reaction vs. common side reactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Bromo-PEG5-Acid Of PEG Linker Is For Targeted Drug Delivery [polyethyleneglycolpeg.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 12. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 15. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 16. precisepeg.com [precisepeg.com]
- 17. Protocols | BroadPharm [broadpharm.com]
- 18. Br-PEG-Br, Bromo-PEG-Bromide - Biopharma PEG [biochempeg.com]
- 19. adcreview.com [adcreview.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. PEGylated proteins: Optimizing conjugation reactions using triple detection SEC | Malvern Panalytical [malvernpanalytical.com]
Improving the yield of Bromo-PEG2-phosphonic acid conjugation reactions
Welcome to the technical support center for Bromo-PEG2-phosphonic acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker molecule. It contains two primary reactive moieties:
-
A bromo group (-Br) , which is a good leaving group for nucleophilic substitution reactions. It readily reacts with nucleophiles, most commonly thiol groups (-SH) from cysteine residues in proteins and peptides, to form a stable thioether bond.[1][2][3]
-
A phosphonic acid group (-PO(OH)₂) , which is a stable functional group with a strong affinity for metal oxides, making it useful for surface modification and immobilization.[4] It also acts as a strong chelating agent for various metal ions.[5]
Q2: What are the most common nucleophiles used for conjugation with the bromo group of this linker?
The most common nucleophiles are thiols (from cysteine residues), which readily participate in nucleophilic substitution with the bromo group to form a stable sulfide (B99878) bond.[1][2][6] Amines can also be used as nucleophiles, though the reaction conditions may need to be more stringent (e.g., use of a non-nucleophilic base and elevated temperature) to achieve good yields.[7][8]
Q3: Does the phosphonic acid group interfere with the conjugation reaction at the bromo end?
The phosphonic acid group is generally stable and does not interfere with the nucleophilic substitution reaction at the bromo end under typical conjugation conditions.[5] However, its high polarity may influence the solubility of the linker and the final conjugate, which should be considered when choosing reaction and purification solvents.
Q4: What are the critical parameters to optimize for improving conjugation yield?
The key parameters to optimize are:
-
pH: The pH of the reaction buffer is crucial. For reactions with thiols, a slightly alkaline pH (around 8.0-9.0) is often optimal to ensure the thiol group is deprotonated (thiolate anion), making it a more potent nucleophile.[9][10]
-
Stoichiometry (Molar Ratio): The molar ratio of the this compound linker to the target molecule (e.g., protein) should be optimized. A molar excess of the PEG linker (from 5:1 to 20:1) is often used to drive the reaction to completion.[11]
-
Reaction Time and Temperature: These parameters should be optimized to ensure the reaction goes to completion without significant degradation of the reactants or product. Monitoring the reaction progress over time is recommended.
-
Solvent: The choice of solvent is important for ensuring the solubility of all reactants. Aqueous buffers are common for biomolecule conjugation, and the addition of a co-solvent like DMSO or DMF may be necessary to dissolve the linker.[12]
Q5: How can I monitor the progress of my conjugation reaction?
The progress of the reaction can be monitored using various analytical techniques, such as:
-
High-Performance Liquid Chromatography (HPLC): To separate the reactants, product, and any byproducts.
-
Mass Spectrometry (MS): To confirm the mass of the conjugated product.
-
SDS-PAGE (for proteins): To observe a shift in the molecular weight of the protein upon conjugation with the PEG linker.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Suboptimal pH: If the pH is too low, the nucleophile (e.g., thiol) will be protonated and less reactive. | For thiol conjugations, increase the pH to a range of 8.0-9.0. Ensure your buffer does not contain competing nucleophiles (e.g., Tris).[9][10] |
| Inefficient Nucleophile: The target nucleophile may be sterically hindered or inaccessible. | Consider denaturing and then refolding your protein under controlled conditions to improve accessibility. Increase the molar excess of the this compound linker. | |
| Hydrolysis of the Linker: While the bromo group is relatively stable, prolonged reaction times at very high pH could lead to side reactions. | Optimize the reaction time by monitoring the reaction progress. Avoid excessively high pH values if possible. | |
| Incorrect Stoichiometry: An insufficient amount of the PEG linker will result in incomplete conjugation. | Increase the molar ratio of the linker to the target molecule. Start with a 5:1 or 10:1 ratio and increase if necessary.[11] | |
| Formation of Multiple Products/Aggregates | Multiple Reactive Sites on the Target Molecule: If your protein has multiple accessible cysteine residues, you may get a mixture of mono-, di-, and multi-PEGylated products. | If site-specific conjugation is required, consider protein engineering to leave only one accessible cysteine. Alternatively, purification techniques like ion-exchange chromatography (IEX) can be used to separate different PEGylated species. |
| Poor Solubility: The conjugate may have different solubility properties than the starting materials, leading to precipitation. | Adjust the buffer composition, ionic strength, or add solubility-enhancing agents. The phosphonic acid group can chelate metal ions, which might affect solubility. The addition of a chelating agent like EDTA could be beneficial if metal ion contamination is suspected. | |
| Difficulty in Purifying the Conjugate | Similar Properties of Reactants and Products: The unreacted target molecule and the PEGylated product may have similar properties, making separation challenging. | A combination of purification techniques is often necessary. Size-exclusion chromatography (SEC) can separate based on size, while IEX can separate based on charge. The presence of the negatively charged phosphonic acid group on the conjugate can be exploited for IEX purification. |
| Excess Unreacted PEG Linker: A large excess of the PEG linker can be difficult to remove completely. | Use a purification method that effectively separates small molecules from your larger conjugate, such as dialysis or tangential flow filtration (TFF) for large protein conjugates, or preparative HPLC for smaller conjugates. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Peptide
This is a general guideline and may require optimization for your specific peptide.
Materials:
-
Thiol-containing peptide
-
This compound
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 2 mM EDTA, pH 8.0
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has an intramolecular disulfide bond, it must be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Linker Preparation: Immediately before use, dissolve the this compound in a small amount of DMSO or DMF and then dilute to the desired concentration with the conjugation buffer.
-
Conjugation Reaction: Add the dissolved this compound solution to the peptide solution to achieve a 10-fold molar excess of the linker.
-
Incubation: Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C with gentle mixing. Protect the reaction from light if any of the components are light-sensitive.
-
Reaction Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using reverse-phase HPLC (RP-HPLC) to separate the desired product from unreacted peptide, excess linker, and quenching agent.
-
Analysis: Characterize the purified conjugate by LC-MS to confirm its identity and purity.
Data Presentation
Table 1: Effect of pH on Conjugation Efficiency (Illustrative)
| pH | Molar Ratio (Linker:Peptide) | Reaction Time (h) | Yield (%) |
| 6.5 | 10:1 | 6 | 25 |
| 7.5 | 10:1 | 6 | 60 |
| 8.5 | 10:1 | 6 | 85 |
| 9.0 | 10:1 | 6 | 80 |
Note: This data is illustrative and the optimal pH may vary depending on the specific biomolecule.
Table 2: Effect of Molar Ratio on Conjugation Efficiency (Illustrative)
| Molar Ratio (Linker:Peptide) | pH | Reaction Time (h) | Yield (%) |
| 2:1 | 8.5 | 6 | 45 |
| 5:1 | 8.5 | 6 | 70 |
| 10:1 | 8.5 | 6 | 85 |
| 20:1 | 8.5 | 6 | 90 |
Note: This data is illustrative. A higher excess of the linker generally leads to a higher yield but may complicate purification.
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a thiol-containing peptide.
Caption: Troubleshooting logic for addressing low yield in this compound conjugation reactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 3. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. confluore.com [confluore.com]
Troubleshooting low surface coverage with phosphonic acid monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: I'm observing low surface coverage with my phosphonic acid monolayer. What are the common causes?
Low surface coverage is a frequent issue that can stem from several factors throughout the experimental process. The primary areas to investigate are substrate preparation, the deposition solution and conditions, and post-deposition processing. Inadequate substrate cleaning can leave contaminants that block binding sites. Similarly, the choice of solvent, concentration of the phosphonic acid, immersion time, and temperature all play critical roles in the formation of a dense, well-ordered monolayer.[1][2]
Q2: How does the choice of solvent affect monolayer formation?
The solvent is a critical parameter in the formation of phosphonic acid SAMs.[2] It must be able to dissolve the phosphonic acid molecules effectively.[2] The polarity of the solvent can significantly influence the deposition process. For instance, on ZnO surfaces, polar solvents like methanol (B129727) can lead to the dissociation of surface ions (e.g., Zn²⁺), which may result in the formation of undesirable layered metal-phosphonate byproducts instead of a uniform monolayer.[2][3] In such cases, non-polar solvents like toluene (B28343) may be preferred to suppress this side reaction and promote the formation of a well-defined SAM.[2] However, the optimal solvent choice is often substrate-dependent. Alcohols like ethanol (B145695) are also commonly used and have shown to yield high surface coverage on other oxide surfaces.[1][4]
Q3: What is the optimal concentration and deposition time for forming a high-quality monolayer?
The optimal concentration and deposition time are interdependent and substrate-specific.
-
Concentration: Increasing the phosphonic acid concentration can enhance surface coverage up to a certain point. For example, on ZnO, increasing the octadecylphosphonic acid (ODPA) concentration from 0.03 mM to 0.14 mM improved surface coverage. However, further increases did not lead to better coverage, likely due to molecular interactions and aggregation in the solution.[4]
-
Deposition Time: While initial adsorption can be rapid (occurring within the first minute), achieving a well-oriented, high-quality monolayer often requires significantly longer deposition times.[5] For some systems, such as pentafluorinated benzylphosphonic acid (F5BnPA) on indium-doped zinc oxide (IZO), optimal results are achieved after 48-168 hours of solution deposition.[5] This extended time allows for a continual process of molecular adsorption/desorption and reorganization, leading to a more ordered and densely packed monolayer.[5]
Q4: Can temperature be used to improve my monolayer quality?
Yes, temperature is a key parameter in monolayer formation.
-
During Deposition: Increasing the solution temperature can accelerate the growth rate of the SAM. For instance, raising the temperature from 30 to 60 °C enhanced the growth of ODPA on ZnO.[4] However, excessively high temperatures (above 60 °C) can negatively impact the monolayer structure, potentially introducing defects.[4]
-
Post-Deposition Annealing: Heating the substrate after monolayer deposition can significantly improve adhesion and stability.[6] This process is thought to promote the formation of covalent bonds between the phosphonic acid headgroup and the substrate surface.[6][7] For example, heating phosphonic acid films on SiO₂/Si at 140°C has been shown to yield dense, strongly bonded organophosphonate films.[8]
Q5: My substrate is not perfectly smooth. How does surface roughness affect monolayer formation?
Substrate morphology, including roughness and grain size, can influence the ordering of the monolayer. Surprisingly, long-chain phosphonic acid SAMs, such as 1-octadecyl phosphonic acid, have been shown to maintain their order even when the lateral grain dimensions of the underlying indium tin oxide (ITO) surface shrink to approximately 50 nm.[9] However, significant surface roughness can lead to incomplete coverage and a less ordered monolayer.
Q6: How can I confirm that I have successfully formed a monolayer and assess its quality?
Several surface-sensitive analytical techniques are used to characterize phosphonic acid monolayers:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the chemical composition of the surface and can confirm the presence of the phosphonic acid molecules.[1][7] It can also provide information about the binding between the phosphonate (B1237965) headgroup and the substrate.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps to identify the chemical bonds present and can be used to understand the binding mode of the phosphonic acid to the surface (e.g., monodentate, bidentate, or tridentate).[1][10]
-
Contact Angle Measurements: The static water contact angle is a simple yet effective method to assess the surface coverage and hydrophobicity/hydrophilicity of the monolayer. A uniform and high contact angle (for hydrophobic terminal groups) is indicative of a well-formed, dense monolayer.[11]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface, which can be used to assess the smoothness and completeness of the monolayer.[12]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly surface-sensitive technique that provides detailed chemical information about the outermost layer of the sample, confirming the presence and integrity of the monolayer.[7][13][14]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues with low surface coverage.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low surface coverage.
Quantitative Data Summary
Table 1: Influence of Deposition Parameters on Octadecylphosphonic Acid (ODPA) SAMs on ZnO
| Parameter | Value | Outcome on Surface Coverage | Reference |
| Solvent | Isopropanol | Faster growth rate (0.7% per minute) | [4] |
| Ethanol | Slower growth rate (0.2% per minute), slightly higher final coverage (97%) | [4] | |
| Concentration | 0.03 mM -> 0.14 mM | Enhanced surface coverage | [4] |
| > 0.14 mM | No further increase in coverage | [4] | |
| Temperature | 30°C -> 60°C | Enhanced growth rate | [4] |
| > 60°C | Potential for defect formation in the monolayer | [4] |
Key Experimental Protocols
Protocol 1: Solution Deposition of Phosphonic Acid Monolayers on Titanium Alloy (Ti-6Al-4V)
This protocol is adapted from a procedure for forming SAMs on Ti-6Al-4V surfaces.[1]
-
Substrate Preparation:
-
Deposit a thin coating (100 ± 2 nm) of Ti-6Al-4V onto a Si (100) substrate using magnetron sputtering.
-
Clean the substrate surface using a radiofrequency oxygen plasma for 15 minutes. This step oxidizes the surface and creates hydroxyl groups, which act as active sites for phosphonic acid binding.[1]
-
-
Solution Preparation:
-
Prepare a solution of the desired phosphonic acid (e.g., perfluorodecylphosphonic acid, PFDPA) in a suitable solvent, such as ethyl alcohol. The concentration will need to be optimized, but a common starting point is in the millimolar range.
-
-
Monolayer Deposition:
-
Immerse the cleaned and activated substrate in the phosphonic acid solution.
-
The deposition is typically carried out under normal atmospheric pressure and at room temperature.[1]
-
The deposition time is a critical parameter and may range from several hours to over 48 hours to achieve a well-ordered monolayer.[5]
-
-
Rinsing and Drying:
-
After deposition, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent (e.g., ethyl alcohol) to remove any non-covalently bonded (physisorbed) molecules.
-
Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
-
-
Characterization:
-
Characterize the resulting monolayer using techniques such as XPS, FTIR, and contact angle measurements to verify its quality and coverage.[1]
-
Protocol 2: The T-BAG (Tethering by Aggregation and Growth) Method for Phosphonic Acid Monolayers on Silicon Oxide
This method is effective for forming dense monolayers on oxide surfaces like SiO₂.[6][8]
-
Substrate Preparation:
-
Use silicon wafers with a native oxide layer.
-
Ensure the substrates are clean by sonicating them in appropriate solvents (e.g., acetone, then ethanol) and drying them under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a dilute solution of the phosphonic acid (e.g., 0.05 mM octadecylphosphonic acid) in a solvent like tetrahydrofuran (B95107) (THF).[8]
-
-
Deposition (T-BAG Method):
-
Annealing:
-
Cleaning:
-
After annealing, there may be multilayers of phosphonic acid on the surface. Remove these by rinsing and sonicating the substrate in a suitable solvent (e.g., THF, then methanol).[6]
-
Repeat the deposition, annealing, and cleaning cycle (e.g., three times) to produce a high-quality monolayer film.[6]
-
-
Storage and Characterization:
Visualizations
Phosphonic Acid Binding to Metal Oxide Surface
Caption: Phosphonic acid binding to a hydroxylated metal oxide surface.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. princeton.edu [princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. marshall.edu [marshall.edu]
- 11. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Stability of Bromo-PEG2-phosphonic Acid in Aqueous Buffers: A Technical Guide
This technical support center provides guidance on the stability of Bromo-PEG2-phosphonic acid in aqueous buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous buffers?
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The most probable degradation pathway is the hydrolysis of the carbon-bromine (C-Br) bond. This is a nucleophilic substitution reaction where water or hydroxide (B78521) ions act as the nucleophile, replacing the bromine atom with a hydroxyl group. This would result in the formation of Hydroxy-PEG2-phosphonic acid and hydrobromic acid. The rate of this hydrolysis is dependent on pH and temperature.
Q3: How does pH affect the stability of this compound?
A3: The pH of the buffer can influence the rate of hydrolysis of the bromo- group. Generally, hydrolysis of primary bromoalkanes can be accelerated under basic conditions due to the higher concentration of the stronger nucleophile, hydroxide (OH⁻). While the phosphonic acid group itself is stable, its charge state is pH-dependent, which could indirectly influence intermolecular interactions and overall stability. Some studies on other organophosphonates have indicated a faster degradation under alkaline conditions.[1][2]
Q4: Is the PEG linker stable in aqueous buffers?
A4: Polyethylene (B3416737) glycol (PEG) is generally considered stable in aqueous solutions.[3] However, it can undergo slow auto-oxidation, which is accelerated by factors such as elevated temperature, exposure to light, and the presence of oxygen.[4][5] This degradation can lead to the formation of impurities like aldehydes and carboxylic acids, which may lower the pH of the solution over time.[4][5]
Q5: How stable is the phosphonic acid group?
A5: The phosphonic acid group is characterized by a very stable carbon-phosphorus (C-P) bond that is resistant to chemical hydrolysis, thermal decomposition, and photolysis.[6] Therefore, cleavage of the phosphonic acid group from the PEG linker is not a primary concern under typical experimental conditions in aqueous buffers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of reactivity of the bromo- group over time in solution. | Hydrolysis of the C-Br bond. | Prepare fresh solutions of this compound before each use. If a stock solution must be prepared, use an anhydrous aprotic solvent like DMSO and store it at -20°C or -80°C. For aqueous reactions, use the dissolved compound immediately. |
| A gradual decrease in the pH of the stock solution. | Oxidation of the PEG linker. | Store stock solutions, especially in aqueous buffers, at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term), protected from light, and consider purging the container with an inert gas like argon to minimize oxygen exposure.[4][5] |
| Inconsistent results in conjugation reactions. | Degradation of this compound in the reaction buffer. | Ensure the pH of the reaction buffer is optimal for the nucleophile being used and minimize the reaction time. Consider performing a time-course experiment to determine the stability of the reagent under your specific reaction conditions. For primary and secondary haloalkanes, basic conditions may favor the SN2 mechanism.[7] |
| Precipitate formation in the buffer. | Poor solubility or reaction with buffer components. | Ensure the concentration of this compound is within its solubility limit in the chosen buffer. Phosphonic acids can interact with certain metal ions, so consider the buffer composition. |
Data Presentation
While specific stability data for this compound is unavailable, the pH-dependent behavior of the phosphonic acid group can be understood from its pKa values.
Table 1: Typical pKa Values for Phosphonic Acids
| Dissociation | pKa Range | Predominant Species at Physiological pH (~7.4) |
| First (R-PO(OH)₂) | 1.3 - 2.2[8][9] | R-PO₂(OH)⁻ |
| Second (R-PO₂(OH)⁻) | 6.7 - 7.2[8][10][11] | R-PO₃²⁻ |
Note: The exact pKa values for this compound may vary slightly.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Aqueous buffers of interest (e.g., Phosphate (B84403) Buffered Saline pH 7.4, Acetate buffer pH 5.0, Carbonate-bicarbonate buffer pH 9.0)
- HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
- Appropriate HPLC column (e.g., C18 reverse-phase)
- Mobile phases (e.g., Acetonitrile and water with a suitable modifier like trifluoroacetic acid)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
- Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in each of the aqueous buffers to be tested.
- Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC system to obtain an initial chromatogram and quantify the peak area of the intact this compound.
- Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution and analyze by HPLC.
- Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products over time.
3. Data Analysis:
- Plot the percentage of the remaining this compound against time for each buffer condition.
- Calculate the degradation rate constant and the half-life (t₁/₂) of the compound in each buffer.
Visualizations
References
- 1. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. protein.bio.msu.ru [protein.bio.msu.ru]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Phosphorous acid - Wikipedia [en.wikipedia.org]
- 9. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
- 10. Phosphoric Acid [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation with Bromo-PEG2-phosphonic Acid
Welcome to the technical support center for protein PEGylation using Bromo-PEG2-phosphonic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of protein aggregation during PEGylation?
A1: Protein aggregation can be identified through several visual and analytical cues. Visually, you might notice the formation of turbidity, opalescence, or even visible precipitates in your reaction mixture.[1] Analytically, techniques such as Size Exclusion Chromatography (SEC) will reveal the emergence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size and polydispersity.[1]
Q2: What are the primary causes of protein aggregation when using a PEGylation reagent?
A2: Protein aggregation during PEGylation is a complex issue with multiple potential causes:
-
Intermolecular Cross-linking: If the PEG reagent is bifunctional, it can link multiple protein molecules together, leading to aggregation.[1] It is crucial to ensure the high purity of monofunctional PEG reagents to avoid cross-linking from bifunctional impurities.
-
High Protein Concentration: Elevated protein concentrations increase the proximity of protein molecules, which can foster intermolecular interactions and aggregation.[1][2]
-
Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact protein stability.[1][2] Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally known to stabilize proteins, interactions between the PEG polymer and the protein surface can sometimes trigger conformational changes that lead to aggregation.[1][3] The length of the PEG chain can also play a role in these interactions.[1][3]
Q3: How does this compound specifically interact with proteins?
A3: this compound is a heterobifunctional linker. The bromo group can react with nucleophilic side chains of amino acids, such as the thiol group of cysteine. The phosphonic acid group is known for its ability to form strong bonds with metal oxides and can also interact with positively charged residues on the protein surface.[4][5] Careful consideration of the reaction conditions is necessary to control the reactivity of these groups and prevent unwanted side reactions that could lead to aggregation.
Q4: Can the choice of buffer impact aggregation during PEGylation?
A4: Absolutely. The buffer system is critical for maintaining protein stability. It is essential to use a buffer that is optimal for your specific protein's stability, considering both pH and ionic strength.[6][7] For instance, the pH of the buffer should be selected to avoid the isoelectric point (pI) of the protein, where it is least soluble.[2]
Q5: What role do excipients play in preventing aggregation?
A5: Excipients are additives that can help stabilize the protein and prevent aggregation. They function through various mechanisms, such as preferential exclusion, which enhances protein stability, and the suppression of non-specific protein-protein interactions.[1] Common stabilizing excipients include sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol, glycerol), and certain amino acids (e.g., arginine, glycine).[1]
Troubleshooting Guides
Problem 1: Visible precipitation or turbidity observed immediately after adding this compound.
This issue often points to problems with reagent solubility, high localized concentrations, or suboptimal buffer conditions.
| Potential Cause | Recommended Solution |
| Poor Reagent Solubility | Dissolve the this compound in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution.[6] |
| High Local Reagent Concentration | Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing. Stepwise addition of the PEG reagent in smaller portions over time can also be effective.[1][6] |
| Suboptimal Buffer pH | Ensure the reaction buffer pH is within the optimal stability range for your protein, typically between pH 7.2 and 8.5 for reactions targeting amine groups, though this may need adjustment for thiol-reactive chemistry.[6] |
Problem 2: No visible precipitation, but analytical methods (SEC, DLS) show an increase in high molecular weight species.
This indicates the formation of soluble aggregates, which can be addressed by optimizing reaction conditions and considering the properties of the PEG reagent.
| Potential Cause | Recommended Solution |
| Over-labeling of the Protein | Reduce the molar excess of the this compound in the reaction. Perform a titration experiment to determine the optimal reagent-to-protein ratio that achieves the desired degree of PEGylation without causing aggregation.[6] |
| Intermolecular Cross-linking | If your protein has multiple reactive sites, consider site-specific mutagenesis to reduce the number of available sites for conjugation. Ensure you are using a high-purity monofunctional PEG reagent.[7] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature (e.g., to 4°C) can slow down the reaction rate, which may favor controlled modification over aggregation.[1] |
| Inappropriate PEG Size | The molecular weight of the PEG can influence aggregation. It may be beneficial to test PEGs of different lengths to find one that enhances stability for your specific protein.[3] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions to Minimize Aggregation
This protocol outlines a method for identifying the most suitable buffer system to maintain protein stability during PEGylation.
-
Prepare a range of buffers: Prepare small batches of different buffers with varying pH values and ionic strengths. Common choices include phosphate-buffered saline (PBS), HEPES, and Tris buffers.
-
Set up parallel reactions: In separate microcentrifuge tubes, mix your protein with each buffer.
-
Incubate: Incubate the samples under your intended reaction temperature for a set period.
-
Assess aggregation: Analyze each sample for signs of aggregation using visual inspection and analytical techniques like DLS or SEC.
-
Select the optimal buffer: Choose the buffer that shows the least amount of aggregation for your PEGylation experiment.
Protocol 2: General PEGylation Protocol with this compound
This protocol provides a starting point for PEGylating a protein using this compound, targeting cysteine residues.
-
Protein Preparation: Dialyze the protein into a suitable, amine-free, and reducing-agent-free buffer (e.g., PBS, pH 7.2-7.5). Adjust the protein concentration to 1-5 mg/mL.[6] If the protein has intramolecular disulfide bonds that are not to be targeted, ensure they remain oxidized. If targeting free cysteines, ensure they are reduced.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.[6]
-
PEGylation Reaction: Add the dissolved this compound to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess over the protein).
-
Incubation: Incubate the reaction mixture at a chosen temperature (e.g., 4°C or room temperature) with gentle mixing for a specified time (e.g., 1-4 hours). The optimal time should be determined empirically.
-
Quenching the Reaction: Stop the reaction by adding a small molecule with a free thiol group, such as L-cysteine or beta-mercaptoethanol, to consume any unreacted this compound.
-
Purification: Remove unreacted PEG and quenching reagents using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Analysis: Characterize the PEGylated protein to determine the degree of PEGylation and the extent of aggregation using techniques like SDS-PAGE, SEC-HPLC, and DLS.
Visualizations
Caption: A general experimental workflow for protein PEGylation.
Caption: A troubleshooting decision tree for protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Poly(ethylene glycol) α-hydroxy ω-phosphonic acid at SPECIFIC POLYMERS [specificpolymers.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of Proteolysis Targeting Chimera (PROTAC) linker length using polyethylene (B3416737) glycol (PEG) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule designed to eliminate specific proteins from cells.[1] It consists of three main components: a "warhead" that binds to the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1] PEG linkers are commonly used due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[4][5]
Q2: How does the length of the PEG linker influence PROTAC activity?
The length of the PEG linker is a critical parameter that directly impacts the efficacy of a PROTAC.[2] An optimal linker length is necessary to form a stable ternary complex.[2][3]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][]
-
If the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[2][]
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC. The ideal length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[2][7]
Q3: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency of the target protein decreases at high PROTAC concentrations.[2] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2][8] A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable.[9] This enhanced stability can help to mitigate the hook effect by favoring the formation of the ternary complex even at higher PROTAC concentrations.[2]
Q4: How does the PEG linker affect the physicochemical properties of a PROTAC, such as solubility and cell permeability?
The chemical composition of the linker significantly influences a PROTAC's drug-like properties.[7]
-
Solubility: PEG linkers are hydrophilic and generally improve the water solubility of PROTAC molecules, which is often a challenge due to their large and lipophilic nature.[10][11]
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation.[12] This can shield the polar surface area, creating a more compact structure that is better able to cross the cell membrane.[12] However, excessive PEGylation can also decrease cellular uptake, so the optimal number of PEG units must be determined experimentally.[12][13]
Troubleshooting Guide
Issue 1: Low or no degradation of the target protein with my PEG-linked PROTAC.
| Possible Cause | Troubleshooting Suggestion | Recommended Assay |
| Inefficient Ternary Complex Formation | The linker length may be suboptimal, leading to steric hindrance or an unstable complex. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length.[3] | Ternary Complex Formation Assays (e.g., NanoBRET, SPR, ITC)[3][14] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering cell entry.[8] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers.[8] | Cell Permeability Assays (e.g., PAMPA, Caco-2)[14] |
| Incorrect Linker Attachment Points | The points of connection on the warhead and E3 ligase ligand may not be optimal for productive ternary complex formation. Explore alternative attachment points on your ligands.[15] | Molecular Modeling and Structural Biology (if feasible) |
| Low Proteasome Activity | The proteasome in your cell line may not be sufficiently active. | Use a proteasome inhibitor (e.g., MG132) as a control. Inhibition of the proteasome should rescue the degradation of the target protein.[16] |
Issue 2: A significant "hook effect" is observed at high PROTAC concentrations.
| Possible Cause | Troubleshooting Suggestion | Recommended Assay |
| Formation of Unproductive Binary Complexes | At high concentrations, the PROTAC is favoring the formation of binary complexes over the productive ternary complex.[2] | Ternary Complex Formation Assays (e.g., NanoBRET, SPR, ITC) to assess cooperativity.[3][14] |
| Suboptimal Linker Design | The linker may not be promoting positive cooperativity in ternary complex formation.[2] | Synthesize PROTACs with linkers of different lengths and rigidities to enhance ternary complex stability.[17] |
Quantitative Data Summary
The optimal linker length is target-dependent. Below are examples illustrating the impact of linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [3][5]
| PROTAC-Linker (Atom Length) | DC50 (nM) | Dmax (%) |
| 12-atom | >1000 | <20 |
| 16-atom | 1 | >95 |
| 20-atom | 100 | ~60 |
Data suggests that a 16-atom linker is optimal for ERα degradation using this particular PROTAC series.[3]
Table 2: Impact of Linker Length on p38α Degradation [2]
| PROTAC-Linker (Atom Length) | DC50 (nM) | Dmax (%) |
| 13-atom | ~250 | ~70 |
| 15-17 atom | <100 | >80 |
| 19-atom | ~300 | ~65 |
For p38α degradation, a linker length in the range of 15-17 atoms was found to be most effective.[2]
Key Experimental Protocols
1. Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations or a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).[1]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysates to remove cell debris and collect the supernatant.[1]
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Incubate the membrane with a primary antibody specific for the POI, followed by an HRP-conjugated secondary antibody.[1]
-
Data Analysis: Detect protein bands using an ECL substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
2. In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of the target protein.[18]
-
Reaction Setup: In a microplate, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (e.g., VHL or Cereblon), and biotinylated ubiquitin in an assay buffer.[19]
-
PROTAC Addition: Add the PROTAC of interest at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time.[19]
-
Detection: The ubiquitinated target protein can be detected using various methods, such as ELISA-based assays with anti-ubiquitin antibodies or TR-FRET and AlphaLISA® formats where the target protein and biotin-ubiquitin are differentially tagged.[19][20][]
-
Data Analysis: Quantify the signal to determine the extent of ubiquitination as a function of PROTAC concentration.
3. Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay monitors the formation of the ternary complex in real-time.[22]
-
Cell Preparation: Co-express the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase fused to a fluorescent tag (e.g., HaloTag®) in cells.[22]
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
BRET Measurement: If a ternary complex forms, the NanoLuc® luciferase and the fluorescent tag are brought into close proximity, resulting in a bioluminescence resonance energy transfer (BRET) signal. This signal can be measured using a plate reader.[22]
-
Data Analysis: The intensity of the BRET signal is proportional to the amount of ternary complex formed.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Logical relationship of linker length to PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 5. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. lifesensors.com [lifesensors.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. bmglabtech.com [bmglabtech.com]
Technical Support Center: Hydrolysis of Bromo-PEG2-phosphonic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Bromo-PEG2-phosphonic acid and its ester precursors. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols related to the hydrolysis and deprotection of these molecules to yield the active phosphonic acid.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional linker molecule.[1][2][3] It contains a reactive bromo group at one end, which can undergo nucleophilic substitution with groups like thiols, and a phosphonic acid group at the other end.[2][4] The phosphonic acid moiety is a strong chelating agent for metal ions and can be used for surface modification of metal oxides.[2][5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and provides flexibility.[2][7][8] This linker is valuable in bioconjugation, drug delivery, and materials science.[2]
Q2: My starting material is a phosphonate (B1237965) ester (e.g., diethyl ester). Why do I need a hydrolysis/deprotection step?
A2: Phosphonic acids are often synthesized and stored as their ester derivatives (e.g., dimethyl or diethyl esters) to improve their solubility in organic solvents and to protect the reactive phosphonic acid group during other synthetic steps.[9] To generate the free phosphonic acid, which is typically required for applications like metal chelation or surface binding, the ester groups must be cleaved.[9][10] This cleavage is most commonly achieved through acidic hydrolysis or other dealkylation methods.[10][11][12]
Q3: What are the common methods for deprotecting a phosphonate ester to yield this compound?
A3: The most common methods are:
-
Acidic Hydrolysis: This involves heating the phosphonate ester with a strong acid like concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr).[10][11][13] This method is robust but can be harsh and may not be suitable for molecules with acid-labile functional groups.[14]
-
McKenna Reaction (Silyl Halide Cleavage): This is a milder, two-step method that uses a bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (B32843) (TMSCl) to convert the alkyl phosphonate to a silyl (B83357) phosphonate, which is then easily hydrolyzed to the phosphonic acid with water or methanol (B129727).[10][14][15][16]
Q4: Can I use basic conditions for the hydrolysis?
A4: Using basic reagents like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) is generally not recommended for obtaining the di-acid form of the phosphonic acid from a dialkyl phosphonate.[10][13] Basic hydrolysis typically results in the mono-dealkylation, yielding a phosphonic acid monoester.[10][13]
Q5: What are the optimal storage and handling conditions for this compound and its esters?
A5: To minimize degradation, store this compound and its precursors at –20°C in a tightly sealed, moisture- and light-protected container.[1][2] When handling, it is advisable to use anhydrous solvents (e.g., DMF, DMSO) for the ester forms and to avoid prolonged exposure to moisture.[2] Before opening, allow the container to warm to room temperature to prevent moisture condensation on the cold powder.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis/deprotection of Bromo-PEG2-phosphonate esters.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Hydrolysis / Low Yield of Phosphonic Acid | Insufficient reaction time or temperature. | For acidic hydrolysis, ensure reflux is maintained for an adequate period (can be several hours). Monitor reaction progress by TLC or NMR.[10][11] |
| Inadequate concentration of acid. | Use concentrated HCl (e.g., 6-12 M) or HBr.[10][11] | |
| Poor quality of silyl halide reagent (McKenna Reaction). | Use fresh or properly stored TMSBr or TMSCl. These reagents are sensitive to moisture. | |
| Side Product Formation | Degradation of other functional groups under harsh acidic conditions. | If your molecule contains acid-sensitive groups, consider using the milder McKenna reaction (TMSBr/TMSCl cleavage).[10][14] |
| Reaction of the bromo group. | The bromo group is a good leaving group.[3][17][18] Under prolonged heating or with certain nucleophiles present, substitution at the bromo-end of the PEG linker can occur. Minimize reaction times where possible. | |
| Cleavage of the PEG ether linkages. | While generally stable, very harsh acidic conditions and high temperatures could potentially lead to cleavage of the ether bonds in the PEG chain. Use the mildest conditions that afford complete deprotection. | |
| Product is a Monoester instead of the Di-acid | Use of basic hydrolysis conditions. | As stated in the FAQ, basic conditions typically lead to mono-dealkylation.[10][13] To obtain the full phosphonic acid, use acidic hydrolysis or silyl halide methods. |
| Difficulty in Product Isolation/Purification | High water solubility of the final phosphonic acid. | The final product, this compound, is expected to be highly water-soluble, making extraction with organic solvents inefficient. Purification may require techniques like ion-exchange chromatography or reverse-phase HPLC. |
| Residual acid. | For acidic hydrolysis, ensure complete removal of the mineral acid (e.g., by distillation or by co-evaporation with a suitable solvent) before final product isolation.[11] |
Section 3: Experimental Protocols
Protocol 1: Acidic Hydrolysis of Diethyl Bromo-PEG2-phosphonate
This protocol describes a general procedure for the deprotection of a diethyl phosphonate ester using concentrated hydrochloric acid.
Materials:
-
Diethyl Bromo-PEG2-phosphonate
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve the Diethyl Bromo-PEG2-phosphonate in a minimal amount of a co-solvent if necessary, although direct dissolution in the acid is often possible.
-
Add an excess of concentrated HCl (e.g., 5-10 mL per gram of ester).
-
Heat the mixture to reflux (typically around 100-110°C) and maintain for 4-12 hours.[10][11]
-
Monitor the reaction progress by taking small aliquots and analyzing via ³¹P NMR. The disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal will indicate reaction completion.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess HCl and water under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove the last traces of water.
-
The crude this compound can then be purified by an appropriate method such as chromatography.
Protocol 2: Deprotection via McKenna Reaction (TMSBr Method)
This protocol provides a milder alternative to acidic hydrolysis for sensitive substrates.
Materials:
-
Diethyl Bromo-PEG2-phosphonate
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN))
-
Methanol or Water
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the Diethyl Bromo-PEG2-phosphonate in anhydrous DCM or ACN under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an excess of TMSBr (typically 3-4 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[15] The reaction progress can be monitored by ³¹P NMR for the formation of the bis(trimethylsilyl) ester intermediate.
-
Once the first step is complete, carefully quench the reaction by the slow addition of methanol or water. This step hydrolyzes the silyl ester to the phosphonic acid.
-
Stir for an additional 1-2 hours at room temperature.
-
Remove all volatile components (solvent, excess TMSBr, and byproducts) under reduced pressure.
-
The resulting crude this compound can be purified as required.
Section 4: Visual Guides
Caption: Reaction pathways for phosphonate ester deprotection.
Caption: Troubleshooting decision tree for incomplete hydrolysis.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound, CAS 1446282-44-5 | AxisPharm [axispharm.com]
- 3. This compound, 1446282-44-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
- 7. Bromo-PEG-alcohol | AxisPharm [axispharm.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 16. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bromo-PEG4-alcohol, 85141-94-2 | BroadPharm [broadpharm.com]
- 18. medkoo.com [medkoo.com]
Removal of unreacted Bromo-PEG2-phosphonic acid from conjugation mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted Bromo-PEG2-phosphonic acid from conjugation mixtures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from my conjugation mixture?
A1: The most effective methods for removing small, unreacted molecules like this compound from larger bioconjugates are based on differences in size and other physicochemical properties. The primary techniques include:
-
Dialysis: A size-based separation method using a semi-permeable membrane that allows small molecules to diffuse out while retaining the larger conjugate.[1]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius, effectively removing smaller unreacted reagents from larger conjugates.[]
-
Tangential Flow Filtration (TFF) / Diafiltration: A pressure-driven membrane filtration process that separates molecules by size, allowing for the removal of small molecules and buffer exchange.[3][4]
-
Precipitation/Extraction: Techniques that selectively precipitate either the conjugated product or the unreacted small molecules, followed by separation.[5][6]
Q2: How do I choose the best purification method for my specific application?
A2: The optimal purification method depends on several factors, including the size of your biomolecule, the quantity of your sample, the required final purity, and available equipment. The following table provides a comparison of the common methods:
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Precipitation/Extraction |
| Principle | Size-based diffusion | Size-based separation | Size-based filtration | Solubility differences |
| Sample Volume | Wide range (µL to L) | Small to large scale | Scalable (mL to >1000 L)[7] | Best for large volumes |
| Speed | Slow (hours to days) | Relatively fast | Fast and efficient[7] | Fast |
| Resolution | Low | High | Moderate to high | Low to moderate |
| Yield | Generally high, but potential for sample loss | High | >90% achievable[3] | Variable, potential for co-precipitation |
| Purity | Good for desalting, may not remove all impurities | High | High, can achieve >99.8% removal of free drug-linker[8] | Variable |
| Cost | Low | Moderate to high (equipment and columns) | Moderate to high (equipment) | Low |
Q3: How can I confirm that the unreacted this compound has been successfully removed?
A3: Several analytical techniques can be used to assess the purity of your final conjugate and quantify the removal of unreacted small molecules:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size Exclusion HPLC (SEC-HPLC) and Reverse Phase HPLC (RP-HPLC) can separate the conjugate from the unreacted linker, allowing for quantification.
-
Mass Spectrometry (MS): Can be used to confirm the mass of the final conjugate and detect the presence of any residual small molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify phosphonate-containing compounds.
Troubleshooting Guides
This section addresses common problems encountered during the purification of bioconjugates and provides potential solutions.
Low Recovery of Conjugated Product
| Potential Cause | Suggested Solution |
| Non-specific binding to purification media (SEC, TFF membrane) | Pre-treat the column or membrane with a blocking agent (e.g., BSA, if compatible with your downstream application). Optimize buffer conditions (e.g., increase salt concentration for SEC to minimize ionic interactions).[9] |
| Precipitation of the conjugate on the column or membrane | Ensure the sample is fully solubilized before loading. Adjust buffer pH or ionic strength to improve solubility. Reduce the sample concentration. |
| Overly harsh elution conditions | For SEC, ensure the buffer is compatible with your protein's stability. For other chromatographic methods, use a shallower elution gradient. |
| Product loss during dialysis | Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than your conjugate. Check for leaks in the dialysis tubing or cassette. |
| Co-precipitation with unreacted reagents | Optimize precipitation conditions (e.g., temperature, precipitating agent concentration) to selectively precipitate the conjugate.[6] |
Incomplete Removal of Unreacted this compound
| Potential Cause | Suggested Solution |
| Dialysis inefficiency | Increase the duration of dialysis.[10] Increase the volume of the dialysis buffer and perform more frequent buffer changes. Ensure adequate mixing of the dialysis buffer. |
| Poor resolution in Size Exclusion Chromatography (SEC) | Use a longer column or a resin with a smaller bead size for higher resolution. Optimize the flow rate; a slower flow rate often improves resolution in SEC. Ensure the sample volume does not exceed 2-5% of the column volume. |
| Inefficient diafiltration in Tangential Flow Filtration (TFF) | Increase the number of diafiltration volumes (DV). A general rule of thumb is that 5 DV will result in ~99.3% removal of a freely permeable solute. Optimize the transmembrane pressure (TMP) and cross-flow rate to prevent membrane fouling.[4] |
| Ineffective precipitation/extraction | Optimize the solvent/antisolvent ratio and temperature to maximize the precipitation of the conjugate while keeping the unreacted linker in solution. Perform multiple extraction steps. |
Experimental Protocols
Protocol 1: Removal of Unreacted Linker using Dialysis
This protocol is suitable for desalting and removing small molecule impurities from bioconjugate samples.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis buffer (at least 100-fold the volume of the sample)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Sample Loading: Load the conjugation mixture into the prepared dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed tubing/cassette in a beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Perform at least two buffer changes over 24 hours. For optimal removal, a common schedule is to dialyze for 4-6 hours, change the buffer, and then dialyze overnight.
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for purifying bioconjugates from small molecule impurities using SEC.
Materials:
-
SEC column with an appropriate fractionation range
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (filtered and degassed)
-
Sample clarification filters (0.22 µm)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the conjugation mixture to remove any precipitates, then filter through a 0.22 µm filter. 3. Sample Injection: Inject the clarified sample onto the column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution. 4. Elution: Elute the sample with the SEC running buffer at a constant flow rate. The larger conjugated biomolecule will elute first, followed by the smaller unreacted this compound.
-
Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using UV absorbance (e.g., at 280 nm for proteins).
-
Analysis: Analyze the collected fractions to identify those containing the pure conjugate. Pool the relevant fractions.
Caption: General workflow for bioconjugate purification by SEC.
Protocol 3: Purification using Tangential Flow Filtration (TFF)
This protocol outlines the use of TFF for the concentration and diafiltration of a conjugation mixture to remove unreacted small molecules.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing)
-
TFF cassette/hollow fiber filter with an appropriate MWCO
-
Diafiltration buffer
Procedure:
-
System Setup and Flushing: Assemble the TFF system according to the manufacturer's instructions and flush with purification-grade water to remove any storage solution.
-
Equilibration: Equilibrate the system with diafiltration buffer.
-
Concentration (Optional): Concentrate the conjugation mixture to a smaller volume to reduce the amount of diafiltration buffer required.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the filtrate is being removed. Perform diafiltration for at least 5-7 diavolumes to ensure near-complete removal of the unreacted linker.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Product Recovery: Recover the purified and concentrated conjugate from the system.
Caption: Workflow for purification using Tangential Flow Filtration.
Protocol 4: Purification by Precipitation
This protocol describes a general method for purifying a protein conjugate by precipitation, leaving the small, unreacted linker in the supernatant.
Materials:
-
Precipitating agent (e.g., ammonium (B1175870) sulfate, cold acetone) [5][6]* Resuspension buffer
-
Centrifuge and centrifuge tubes
Procedure:
-
Cooling: Pre-cool the conjugation mixture and the precipitating agent to 4°C.
-
Addition of Precipitant: Slowly add the cold precipitating agent to the conjugation mixture while gently stirring. For example, add cold acetone (B3395972) to a final concentration of 80% (v/v).
-
Incubation: Incubate the mixture at a low temperature (e.g., -20°C for acetone precipitation) for a sufficient time (e.g., 1-2 hours) to allow for complete precipitation of the protein conjugate.
-
Centrifugation: Pellet the precipitated conjugate by centrifugation (e.g., 10,000 x g for 15-30 minutes at 4°C).
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted this compound.
-
Washing (Optional): Wash the pellet with cold precipitation solvent to remove any remaining impurities.
-
Resuspension: Resuspend the protein pellet in a suitable buffer for storage or downstream applications.
Caption: Workflow for purification via precipitation.
References
- 1. researchgate.net [researchgate.net]
- 3. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 4. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precipitation Procedures [sigmaaldrich.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. toolify.ai [toolify.ai]
- 8. Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. PEG removal [bio.net]
Technical Support Center: Enhancing PROTAC Solubility with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the strategic use of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is solubility a common issue for PROTACs?
PROTACs are large, complex molecules, often with a high molecular weight (typically 700-1200 Da) and significant lipophilicity.[1][2] This structure, consisting of two ligands connected by a linker, often leads to poor aqueous solubility and cell permeability, which are significant hurdles in their development as therapeutic agents.[1][3][4] These properties place them in the "beyond Rule of Five" chemical space, making oral bioavailability particularly challenging.[1]
Q2: How do PEG linkers improve the solubility of PROTACs?
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[2][5][6] Incorporating a PEG linker into a PROTAC design increases the molecule's overall polarity.[6][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with water and thereby enhancing aqueous solubility.[2][6][8] This makes the PROTAC more compatible with physiological environments.[5]
Q3: What are the potential trade-offs when using PEG linkers?
While beneficial for solubility, PEG linkers can introduce certain liabilities. Compared to more rigid alkyl linkers, PEG linkers may have reduced metabolic stability in vivo.[4][5] There is also a complex relationship between PEGylation and cell permeability; while a degree of flexibility and polarity can be beneficial, excessive PEGylation can sometimes lead to decreased cellular uptake.[2] Therefore, the optimal number of PEG units must be determined empirically for each specific PROTAC system.[2]
Q4: How does PEG linker length affect PROTAC performance?
The length of the PEG linker is a critical parameter that influences not only solubility but also the PROTAC's ability to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5][9]
-
Too short: A short linker may cause steric clashes between the target protein and the E3 ligase, preventing effective complex formation.[9]
-
Too long: An excessively long linker might not effectively bring the two proteins into the optimal proximity required for efficient ubiquitination, or it could lead to unproductive binding modes.[9] Systematic changes in linker length by using PEGs of different chain lengths can help determine the optimal length for degradation efficiency.[10][11]
Q5: What should I do if incorporating a PEG linker is not sufficient to resolve solubility issues?
If PEGylation alone does not adequately improve solubility, several other strategies can be employed:
-
Formulation Approaches: Amorphous solid dispersions (ASDs) are a well-established technique to enhance the solubility of poorly soluble drugs, including PROTACs.[3][12][13] This involves embedding the PROTAC in a polymer matrix to prevent crystallization and maintain a higher energy amorphous state.[3] Self-emulsifying drug delivery systems (SEDDS) can also be used to improve the solubility of lipophilic PROTACs.[3][4]
-
Structural Modifications: Introducing basic nitrogen-containing groups, such as piperazine (B1678402) or piperidine (B6355638), into the linker can increase ionization at physiological pH and improve solubility.[14][15][16]
-
Prodrug Strategy: A prodrug approach can be used to mask polar groups, potentially increasing permeability, with the modifying group being cleaved intracellularly to release the active PROTAC.[1]
Q6: Are there alternatives to flexible PEG linkers for improving solubility?
Yes, other linker types can also enhance solubility while offering different structural properties. Linkers containing cycloalkane structures like piperazine or piperidine can introduce some rigidity while also improving water solubility and metabolic stability.[5] Combining a piperazine moiety with a PEG linker can be a good strategy to create a more polar and partially protonated compound, further enhancing solubility.[17]
Troubleshooting Guide: Poor PROTAC Solubility and Aggregation
This guide addresses the common issue of PROTAC precipitation or aggregation in aqueous buffers or cell culture media, which leads to inconsistent and unreliable experimental results.[4]
Issue:
-
Visible precipitation of the PROTAC compound in solution.[4]
-
Inconsistent or non-reproducible data in cellular and biophysical assays.[4]
-
High background signals or artifacts in experiments.[4]
Troubleshooting Workflow:
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
Possible Solutions & Methodologies:
| Strategy | Rationale |
| Adjust Buffer pH | Proteins and PROTACs are often least soluble at their isoelectric point (pI).[18] Modifying the buffer pH can alter the net charge of the molecule, potentially reducing aggregation.[4][18] |
| Add Solubilizing Agents | Small amounts of organic solvents (e.g., DMSO), glycerol, or non-denaturing detergents (e.g., Tween-20) can help solubilize hydrophobic compounds and prevent aggregation.[4][18] |
| Prepare Amorphous Solid Dispersions (ASDs) | Embedding the PROTAC in a polymer matrix prevents crystallization and can maintain a supersaturated state in solution, significantly enhancing apparent solubility.[3][4][12][13] |
| Optimize PEG Linker Length | Systematically vary the number of PEG units (e.g., 2, 4, 6, 8) to find the optimal balance between increased hydrophilicity and other critical factors like ternary complex formation and cell permeability.[10][11] |
| Incorporate Basic Nitrogen-Containing Groups | Adding moieties like piperazine, piperidine, or pyridine (B92270) into the linker can introduce a positive charge at physiological pH, which typically improves aqueous solubility.[14][15][16] |
Data Presentation: Impact of Linker Modification on PROTAC Properties
The following tables summarize representative data illustrating how modifying the linker can impact the physicochemical properties and degradation activity of a PROTAC.
Table 1: Comparative Physicochemical Properties of PROTACs with Different Linkers (Note: Data is illustrative and compiled from general trends reported in the literature.)
| Linker Type | Example Structure | Aqueous Solubility (µM) | cLogP | Topological Polar Surface Area (TPSA) (Ų) |
| Alkyl Chain | Warhead-(CH₂)₆-E3 Ligand | < 1 | 6.5 | 120 |
| PEG Chain | Warhead-(PEG)₄-E3 Ligand | 25 | 4.8 | 165 |
| Alkyl-Piperazine | Warhead-(CH₂)₂-Piperazine-(CH₂)₂-E3 Ligand | 50 | 4.2 | 155 |
Table 2: Effect of PEG Linker Length on PROTAC Solubility and Degradation Activity (Note: Data is illustrative and compiled from general trends reported in the literature.[2] DC₅₀ and Dₘₐₓ values are cell-line dependent.)
| PROTAC Linker | Aqueous Solubility (µM) | Degradation DC₅₀ (nM) | Max Degradation (Dₘₐₓ) (%) |
| 2-unit PEG | 15 | 100 | 75 |
| 4-unit PEG | 30 | 25 | 95 |
| 8-unit PEG | 65 | 50 | 90 |
| 12-unit PEG | 120 | 150 | 80 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the solubility of a PROTAC under non-equilibrium conditions, which is a common high-throughput method in early drug discovery.[9]
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
Automated liquid handler (recommended)
Methodology:
-
Prepare a serial dilution of the PROTAC stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each PROTAC dilution to the wells of the 96-well plate.
-
Rapidly add PBS (e.g., 198 µL) to each well to achieve the final desired concentration and a consistent DMSO percentage (e.g., 1%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the absorbance or turbidity of each well using the plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.
-
The highest concentration that does not show significant precipitation is reported as the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a PROTAC by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
PROTAC compound
-
LC-MS/MS system for quantification
Methodology:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer using transepithelial electrical resistance (TEER) measurements.
-
Wash the cell monolayer with transport buffer.
-
Add the PROTAC solution to the apical (A) side (for A-to-B transport) or the basolateral (B) side (for B-to-A transport).
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment (B for A-to-B, A for B-to-A).
-
Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. chempep.com [chempep.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Minimizing steric hindrance in bioconjugation with PEG linkers
Welcome to the technical support center for bioconjugation using Polyethylene Glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing steric hindrance and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in bioconjugation?
A1: PEG linkers serve as flexible, hydrophilic spacers that connect two or more molecules, such as a protein and a small molecule drug.[1] Their main functions are to:
-
Minimize steric hindrance: The flexible nature of the PEG chain creates physical separation between the conjugated molecules, reducing interference that could inhibit their function.[1]
-
Improve solubility and stability: The hydrophilic properties of PEG can enhance the solubility of hydrophobic molecules in aqueous solutions and protect the conjugate from enzymatic degradation.[1][2]
-
Reduce immunogenicity: PEG chains can mask epitopes on a biomolecule, potentially lowering the risk of an immune response.[2][3]
-
Prolong circulation half-life: The increased size of the PEGylated molecule can reduce its clearance from the body, extending its therapeutic window.[3]
Q2: How do I choose the right PEG linker for my application?
A2: The selection of an appropriate PEG linker depends on several factors:
-
Functional Groups: The reactive groups on the PEG linker must be compatible with the functional groups on your target molecules (e.g., NHS esters for primary amines on lysine (B10760008) residues, maleimides for thiol groups on cysteine residues).[1][3]
-
Linker Length: The length of the PEG chain is critical for controlling the distance between the conjugated molecules. Longer linkers are generally better for overcoming steric hindrance, especially with large biomolecules, but can sometimes negatively impact biological activity.[3][4]
-
Linker Architecture: PEG linkers are available in various architectures, including linear, branched, and multi-arm.[4][5] Branched or multi-arm PEGs can offer enhanced shielding and opportunities for multivalent conjugations.[1][6]
Q3: What are the most common chemistries used for PEGylation?
A3: The two most prevalent chemistries for protein PEGylation are:
-
Amine-reactive chemistry: This typically involves N-hydroxysuccinimide (NHS) esters that react with primary amines on lysine residues and the N-terminus of a protein to form stable amide bonds.[3]
-
Thiol-reactive chemistry: This commonly uses maleimide (B117702) functional groups that specifically react with thiol groups on cysteine residues to form stable thioether bonds.[3] This method is often preferred for site-specific conjugation due to the lower abundance of free cysteine residues compared to lysine.[3]
Troubleshooting Guides
Problem 1: Low Bioconjugation Yield
Low yield is a common issue in bioconjugation reactions. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Rationale |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is within the optimal range for your chosen chemistry (e.g., pH 7.2-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[3][7] | The reactivity of both the functional groups on the biomolecule and the PEG linker is highly pH-dependent.[8] |
| Hydrolysis of PEG Linker | Prepare solutions of reactive PEG linkers (e.g., NHS esters) immediately before use and avoid storing them in solution.[3] | Reactive functional groups like NHS esters are susceptible to hydrolysis, which reduces their ability to conjugate.[1] |
| Steric Hindrance | Consider using a PEG linker with a longer chain length or a branched architecture.[1][3] | A longer or more complex linker can provide greater separation between the molecules, overcoming steric barriers.[9] |
| Incorrect Reagent Molar Ratio | Optimize the molar ratio of the PEG linker to your biomolecule. A 5- to 20-fold molar excess of the linker is a common starting point.[3][7] | A sufficient excess of the linker is needed to drive the reaction to completion, but a very large excess can lead to unwanted side reactions or purification challenges. |
| Presence of Competing Nucleophiles | Ensure your protein buffer does not contain primary amines (e.g., Tris) or thiols if you are using NHS ester or maleimide chemistry, respectively.[3] | These molecules will compete with your target biomolecule for reaction with the PEG linker, reducing your yield. |
Problem 2: Aggregation of the Bioconjugate
Aggregation can occur during or after the conjugation reaction, leading to loss of product and activity.
| Potential Cause | Troubleshooting Steps | Rationale |
| Increased Hydrophobicity | Use a more hydrophilic PEG linker or a branched PEG structure to better shield the hydrophobic components.[6][10] | The addition of a hydrophobic payload can cause the conjugate to aggregate. PEG can help to mitigate this effect.[10] |
| High Protein Concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL).[7] | High concentrations can promote intermolecular interactions and aggregation. |
| Incorrect Buffer Conditions | Optimize the buffer pH and consider the use of stabilizing excipients.[7] | Some proteins are only stable within a narrow pH range. |
| Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[7] | Lower temperatures can slow down the aggregation process. |
Quantitative Data on PEG Linker Length and Steric Hindrance
The length of the PEG linker can significantly impact the biological activity of the final conjugate. Longer linkers can increase the distance between the conjugated molecules, which can be beneficial for reducing steric hindrance but may also lead to a decrease in potency if the proximity of the molecules is important for function.
Table 1: Impact of PEG Linker Molecular Weight on the In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
| ADC | PEG Molecular Weight (kDa) | In Vitro Cytotoxicity (IC50) | Reference |
| Affibody-MMAE Conjugate | 0 (No PEG) | Baseline | [3] |
| 4 | 4.5-fold reduction | [3] | |
| 10 | 22-fold reduction | [3] |
This data illustrates that as the PEG chain length increases, the cytotoxic potency of the ADC decreases, likely due to increased steric hindrance affecting antigen binding or internalization.[11][12]
Experimental Protocols
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes a general procedure for conjugating a PEG-NHS ester to a protein via primary amines.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[3]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.[3]
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[3] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]
-
Purification: Remove the unreacted PEG-NHS ester and byproducts from the PEGylated protein using a desalting column or dialysis.[1]
Protocol 2: Maleimide PEGylation of a Protein
This protocol provides a general method for conjugating a PEG-Maleimide to a protein via free thiol groups.
Materials:
-
Thiol-containing protein
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[3]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If necessary, reduce disulfide bonds to generate free thiols and remove the reducing agent before proceeding.[3]
-
PEG-Maleimide Solution Preparation: Immediately before use, dissolve the PEG-Maleimide reagent in a suitable buffer or organic solvent.
-
Reaction: Add a slight molar excess of the dissolved PEG-Maleimide to the protein solution and mix gently.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Purify the conjugate from unreacted reagents using a desalting column or dialysis.
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Optimizing incubation time for phosphonic acid self-assembled monolayers
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall quality of phosphonic acid self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time required to form a high-quality phosphonic acid SAM?
The formation of a phosphonic acid SAM is a multi-step process. While initial surface adsorption can be rapid, occurring within the first few minutes, achieving a well-oriented and high-quality monolayer often requires significantly longer incubation times.[1] The optimal duration can range from several hours to as long as 48 to 168 hours.[1] The exact time depends on a variety of factors including the specific phosphonic acid, the substrate material, the solvent used, and the temperature of the solution.
Q2: How does the choice of solvent affect the incubation and quality of the SAM?
The solvent plays a critical role in the SAM formation process. The ideal solvent must dissolve the phosphonic acid molecules without causing detrimental side reactions with the substrate. For instance, when forming SAMs on zinc oxide (ZnO) surfaces, polar solvents like methanol (B129727) can lead to the dissociation of Zn2+ ions from the surface and the formation of undesirable layered zinc phosphonate (B1237965) byproducts.[2][3] In such cases, non-polar solvents like toluene (B28343) or tert-butyl alcohol are preferred to achieve a well-defined monolayer.[2] The solvent can also influence the ordering of the SAM.[4]
Q3: Can temperature be used to accelerate the SAM formation process?
Yes, increasing the solution temperature can enhance the growth rate of the SAM. However, temperatures that are too high (e.g., above 60°C) may negatively impact the structure of the monolayer, leading to the formation of defects.[5] For some systems, post-deposition annealing is employed to improve the adhesion and stability of the SAM by promoting covalent bond formation with the substrate.[6]
Q4: What is the effect of phosphonic acid concentration on SAM formation?
The concentration of the phosphonic acid in the deposition solution influences the rate of SAM formation. Generally, a higher concentration leads to a faster formation rate up to a certain point.[7] However, excessively high concentrations do not necessarily improve the quality of the monolayer and can sometimes lead to the formation of multilayers.[5]
Q5: How can I tell if I have formed a monolayer versus a multilayer or an incomplete layer?
Several surface characterization techniques can be used to assess the quality and completeness of your SAM. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and the presence of the phosphonic acid headgroups on the surface.[6] Contact angle measurements can indicate the hydrophobicity of the surface, which is expected to change upon formation of a well-ordered SAM. Atomic Force Microscopy (AFM) can be used to visualize the surface morphology and roughness.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Contact Angle / Poor Hydrophobicity | Incomplete monolayer formation. | Increase the incubation time. Optimize the concentration of the phosphonic acid solution. Ensure the substrate is properly cleaned and activated before deposition. |
| Disordered monolayer. | Try a different solvent that may promote better ordering.[4] Consider a post-deposition annealing step to improve molecular arrangement.[6] | |
| Inconsistent Results / Poor Reproducibility | Contamination of substrate or solution. | Use high-purity solvents and phosphonic acids. Ensure rigorous cleaning of the substrate. |
| Variations in experimental conditions. | Carefully control temperature, concentration, and incubation time between experiments. | |
| Instability of the SAM. | Phosphonate SAMs are generally stable, but stability can vary with the substrate and environment.[7][8][9] Ensure proper storage conditions. | |
| Evidence of Multilayer Formation | Concentration of phosphonic acid is too high. | Reduce the concentration of the phosphonic acid in the deposition solution.[5] |
| Inappropriate solvent. | Some solvents may promote the formation of multilayers.[10] Experiment with different solvents. | |
| Post-deposition rinsing is insufficient. | After incubation, thoroughly rinse the substrate with fresh solvent to remove any physisorbed molecules. | |
| Formation of Surface Byproducts (e.g., on ZnO) | Use of a reactive polar solvent. | Switch to a non-polar solvent such as toluene to suppress the dissociation of surface ions and prevent side reactions.[2][3] |
Quantitative Data Summary
Table 1: Incubation Time vs. Water Contact Angle for Perfluorodecylphosphonic Acid (PFDPA) and Perfluorodecanoic Acid (PFDA) on Ti-6Al-4V
| Incubation Time (minutes) | PFDPA Water Contact Angle (°) | PFDA Water Contact Angle (°) |
| 15 | ~105 | ~98 |
| 30 | ~108 | ~102 |
| 60 | ~112 | ~105 |
| 120 | ~110 | ~103 |
| Data adapted from a study on Ti-6Al-4V substrates, showing that optimal hydrophobicity was achieved after 60 minutes of deposition for both compounds.[11] |
Table 2: Apparent Formation Rate Constant (kobs) vs. Concentration for 3-Phosphonopropanoic Acid (PPA) on ITO
| PPA Concentration (mM) | kobs (h⁻¹) |
| 0.1 | 0.4 |
| 1.0 | 1.9 |
| 10 | 4.5 |
| Data adapted from electrochemical studies on ITO electrodes, fit to a Langmuir adsorption model.[7] |
Experimental Protocols
Protocol 1: General Solution-Based Deposition of Phosphonic Acid SAMs
-
Substrate Preparation:
-
Clean the substrate surface using a suitable procedure for the material (e.g., sonication in solvents like acetone (B3395972) and isopropanol, followed by oxygen plasma or piranha solution treatment for oxide surfaces to generate hydroxyl groups).
-
Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a solution of the desired phosphonic acid in a high-purity solvent (e.g., ethanol, isopropanol, toluene) at a specific concentration (typically in the range of 0.1 to 10 mM).
-
-
Incubation:
-
Immerse the cleaned and dried substrate into the phosphonic acid solution.
-
Leave the substrate to incubate for the desired amount of time (can range from minutes to over 48 hours) at a controlled temperature.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh solvent to remove any non-chemisorbed molecules.
-
Dry the substrate with a stream of nitrogen.
-
-
(Optional) Annealing:
Protocol 2: Characterization by Contact Angle Measurement
-
Place the SAM-coated substrate on a level stage.
-
Dispense a small droplet of deionized water onto the surface.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.
-
Take measurements at multiple locations on the surface to ensure uniformity.
Visualizations
Caption: Workflow for phosphonic acid SAM fabrication and characterization.
Caption: Troubleshooting logic for incomplete or disordered SAMs.
References
- 1. Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide | Ginger Lab [depts.washington.edu]
- 2. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Controlling the Degree of PEGylation with Bromo-PEG Reagents
Welcome to the technical support center for controlling the degree of PEGylation using bromo-PEG reagents. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are bromo-PEG reagents and why are they used for PEGylation?
A1: Bromo-PEG is a derivative of polyethylene (B3416737) glycol (PEG) that has a bromide group at one end.[1] This bromide acts as a good leaving group in nucleophilic substitution reactions, allowing the PEG chain to be covalently attached to biomolecules.[2][3] Bromo-PEG reagents are often used to target thiol (sulfhydryl) groups on cysteine residues within proteins and peptides, forming a stable thioether linkage.[4][5][6] This specificity can be advantageous for achieving site-specific PEGylation.
Q2: Which functional groups on a protein can react with bromo-PEG?
A2: Bromo-PEG reagents primarily react with nucleophiles. The most common target is the sulfhydryl group (-SH) of cysteine residues.[4][5] Other nucleophilic groups such as amines (lysine residues, N-terminus) or hydroxyl groups can also react, but the reaction with thiols is generally more efficient and specific under controlled pH conditions.
Q3: How do I control the degree of PEGylation (e.g., mono-PEGylated vs. multi-PEGylated)?
A3: The degree of PEGylation is a critical parameter and can be controlled by optimizing several reaction conditions.[7][8] Key factors include:
-
Molar Ratio: Adjusting the molar ratio of bromo-PEG reagent to the protein is the most direct way to control the extent of modification.[9][10][11]
-
Reaction pH: The pH of the reaction buffer affects the reactivity of the target functional groups on the protein. For targeting cysteines, a pH around 8.0 is often optimal for the formation of the reactive thiolate anion.
-
Reaction Time: Shorter reaction times will favor lower degrees of PEGylation, while longer times allow the reaction to proceed further.[10]
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to protein denaturation or non-specific reactions. Reactions are typically performed at room temperature or 4°C.
-
Protein Concentration: The concentration of the protein can influence the reaction kinetics.
Q4: How do I store and handle bromo-PEG reagents?
A4: Bromo-PEG reagents should be stored in a dry, dark environment at low temperatures, typically -20°C, to prevent degradation.[2] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture, which can hydrolyze the reagent.
Q5: What analytical methods can I use to determine the degree of PEGylation?
A5: Several techniques are available to characterize your PEGylated product:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. Different degrees of PEGylation (mono-, di-, tri-, etc.) will appear as distinct bands.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume.[11][12] It can be used to separate PEGylated species from the unreacted protein and quantify the different forms.[13][14]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides precise molecular weight information, allowing for the direct determination of the number of attached PEG chains.[12][13]
-
NMR Spectroscopy: Can be used for a quantitative determination of the degree of PEGylation.[15]
Troubleshooting Guide
This section addresses common problems encountered during PEGylation with bromo-PEG reagents.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | 1. Inactive Bromo-PEG Reagent: The reagent may have degraded due to improper storage or handling (e.g., exposure to moisture).2. Suboptimal pH: The pH of the reaction buffer may not be suitable for the target functional group (e.g., too low for thiol deprotonation).3. Presence of Nucleophiles in Buffer: Buffers containing components like Tris or azide (B81097) can compete with the protein for the bromo-PEG reagent.4. Reduced Cysteine Residues: If targeting cysteines, they may be oxidized and forming disulfide bonds, rendering them unreactive. | 1. Use a fresh vial of bromo-PEG reagent. Ensure proper storage at -20°C and handle carefully to avoid moisture.2. For cysteine PEGylation, screen a pH range from 7.5 to 8.5. For amine PEGylation, a higher pH (8.5-9.5) may be required.3. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.4. Pre-treat the protein with a reducing agent like DTT or TCEP to ensure free sulfhydryl groups are available. Remove the reducing agent before adding the bromo-PEG. |
| Poor Control Over Degree of PEGylation (Too much multi-PEGylation) | 1. High Molar Ratio: The molar excess of bromo-PEG to protein is too high.2. Long Reaction Time: The reaction was allowed to proceed for too long.3. High pH: A higher pH can increase the reactivity of multiple sites (e.g., lysine (B10760008) residues). | 1. Perform a titration experiment with varying molar ratios of bromo-PEG to protein (e.g., 1:1, 3:1, 5:1) to find the optimal ratio for your desired degree of PEGylation.[9][10]2. Monitor the reaction over time by taking aliquots and analyzing them via SDS-PAGE or SEC to determine the optimal reaction time.3. If targeting a specific cysteine, consider lowering the pH slightly to reduce the reactivity of other nucleophilic residues like lysine. |
| Protein Aggregation or Precipitation During Reaction | 1. High Protein Concentration: The protein concentration may be too high, leading to intermolecular cross-linking if using a bifunctional PEG reagent or aggregation upon modification.2. Change in Protein Stability: The attachment of PEG chains can alter the protein's stability, leading to aggregation.3. Inappropriate Buffer Conditions: The buffer composition (pH, ionic strength) may not be optimal for protein stability during the reaction. | 1. Reduce the protein concentration. It is recommended to perform small-scale screening experiments first.[9]2. Add stabilizing excipients such as sucrose, glycerol, or arginine to the reaction buffer.[9]3. Screen different buffer conditions to find one that maintains protein stability throughout the PEGylation process. |
| Difficulty Purifying the PEGylated Product | 1. Similar Size of Species: The unreacted protein and mono-PEGylated product may have similar hydrodynamic radii, making separation by SEC challenging.2. Excess Unreacted PEG: A large excess of bromo-PEG reagent can be difficult to remove completely. | 1. Use ion-exchange chromatography (IEX) as an alternative or complementary purification step. The change in surface charge upon PEGylation can allow for effective separation.2. Reduce the initial molar excess of the bromo-PEG reagent. Consider using tangential flow filtration (TFF) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane for removal of excess PEG. |
Visual Troubleshooting Guide
The following decision tree can help diagnose and resolve common issues during your PEGylation experiment.
Caption: Troubleshooting decision tree for bromo-PEG PEGylation.
Experimental Protocols
Protocol 1: Screening for Optimal Molar Ratio for Mono-PEGylation of a Cysteine-Containing Protein
This protocol describes a small-scale experiment to determine the best molar ratio of monofunctional bromo-PEG to protein for achieving mono-PEGylation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Monofunctional Bromo-PEG (e.g., MW 5 kDa)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Cysteine or Mercaptoethanol
-
Microcentrifuge tubes
-
SDS-PAGE gels and reagents
-
SEC-HPLC system
Procedure:
-
Prepare Protein: If the protein has been stored with reducing agents, they must be removed via dialysis or a desalting column into the Reaction Buffer.
-
Set Up Reactions: In separate microcentrifuge tubes, set up reactions with varying molar ratios of Bromo-PEG to protein. For a 50 µL reaction volume with a final protein concentration of 1 mg/mL:
-
Tube 1 (1:1 ratio): Add protein, buffer, and bromo-PEG for a 1:1 molar ratio.
-
Tube 2 (3:1 ratio): Add protein, buffer, and bromo-PEG for a 3:1 molar ratio.
-
Tube 3 (5:1 ratio): Add protein, buffer, and bromo-PEG for a 5:1 molar ratio.
-
Tube 4 (10:1 ratio): Add protein, buffer, and bromo-PEG for a 10:1 molar ratio.
-
Tube 5 (Control): Add protein and buffer only.
-
-
Incubation: Incubate all tubes at room temperature for 2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding 1 µL of Quenching Buffer to each tube. This will react with any remaining unreacted bromo-PEG.
-
Analysis:
-
SDS-PAGE: Analyze a sample from each tube on an SDS-PAGE gel to visualize the shift in molecular weight and the distribution of native, mono-PEGylated, and multi-PEGylated species.
-
SEC-HPLC: Inject a sample from each reaction onto an SEC column to quantify the percentage of each species.
-
Visual Workflow for PEGylation Optimization
Caption: General workflow for optimizing bromo-PEG to protein molar ratio.
Quantitative Data Summary
The degree of PEGylation is highly dependent on the reaction conditions. The table below summarizes typical results from an optimization experiment as described in Protocol 1.
Table 1: Effect of Molar Ratio on Mono-PEGylation Efficiency
| Molar Ratio (Bromo-PEG : Protein) | % Native Protein | % Mono-PEGylated | % Multi-PEGylated |
| 1:1 | 65% | 30% | 5% |
| 3:1 | 25% | 65% | 10% |
| 5:1 | 10% | 75% | 15% |
| 10:1 | <5% | 55% | 40% |
Data are representative and will vary depending on the specific protein and PEG reagent used. Analysis performed by SEC-HPLC.
Based on this data, a molar ratio of 5:1 provides the highest yield of the desired mono-PEGylated product. Further optimization of reaction time and pH around this condition could potentially increase the yield further while minimizing the formation of multi-PEGylated species.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medkoo.com [medkoo.com]
- 3. Bromo-PEG5-bromide - Creative Biolabs [creative-biolabs.com]
- 4. chemscene.com [chemscene.com]
- 5. Bromo PEG | BroadPharm [broadpharm.com]
- 6. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering the "hook effect" in experiments involving Proteolysis Targeting Chimeras (PROTACs), with a particular focus on those utilizing Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][4]
Q3: How do PEG linkers specifically influence the hook effect?
A3: The length, flexibility, and composition of the linker are critical for optimal ternary complex formation.[5][] PEG linkers offer flexibility and can influence the spatial arrangement of the target protein and the E3 ligase.[3][7] An improperly optimized PEG linker, whether too long or too short, can hinder the formation of a stable and productive ternary complex, potentially exacerbating the hook effect by favoring the formation of binary complexes.[8] Conversely, a well-designed PEG linker can create favorable protein-protein interactions, leading to positive cooperativity that stabilizes the ternary complex and mitigates the hook effect.[5][9]
Q4: What are the experimental consequences of the hook effect?
Troubleshooting Guide
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is a classic indicator of the hook effect.[5]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It's possible the optimal degradation concentration is much lower than initially anticipated.[2][5]
-
Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like AlphaLISA, FRET, or SPR can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[5]
-
Optimize PROTAC Concentration: Based on the dose-response curve, select a concentration at or slightly below the Dmax for future experiments to ensure you are working in the productive concentration range.
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region.[5]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation.[1] Test a very broad range of concentrations (e.g., pM to µM).
-
Verify Target Engagement: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase individually using appropriate assays.[1]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, potentially masking the true degradation potential.[5][8]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: The rational design of the PROTAC linker, including PEG linkers, can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[5][9] This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.[5]
-
Optimize the Linker: Systematically varying the linker length and composition can help identify a PROTAC with a reduced hook effect.[5][] Both excessively short and long linkers can be detrimental.
-
Consider Trivalent PROTACs or Nano-PROTACs: In some cases, trivalent PROTACs have been shown to enhance protein degradation and potentially reduce the hook effect, although this is not universally true and is influenced by other factors.[5][10] Encapsulating PROTACs in nanoparticles (Nano-PROTACs) can also control their release and local concentration, potentially mitigating the hook effect.[5][11]
-
Data Presentation
Table 1: Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 65 |
| 10000 | 30 |
Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Linker Lengths
| PROTAC | Linker (PEG units) | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 4 | 50 | 70 | Pronounced hook effect above 500 nM |
| PROTAC-B | 8 | 15 | 95 | Minimal hook effect up to 10 µM |
| PROTAC-C | 12 | 80 | 60 | Moderate hook effect above 1 µM |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.[5]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.[5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST.[5]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[5]
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[5]
-
-
Detection and Analysis:
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol provides a general workflow for assessing ternary complex formation in live cells.[13][14]
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Plate the transfected cells in a 96-well plate and incubate.
-
-
Reagent Preparation:
-
Prepare a solution of the HaloTag® ligand (fluorescent acceptor).
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
-
Assay Execution:
-
Add the HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase-HaloTag® fusion protein.
-
Add the PROTAC dilutions to the wells.
-
Add the NanoBRET™ substrate to the wells.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio. An increase in the BRET ratio indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation. A bell-shaped curve in the BRET signal versus PROTAC concentration plot is indicative of the hook effect.[15]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. marinbio.com [marinbio.com]
- 11. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. selvita.com [selvita.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
Validation & Comparative
A Comparative Guide: Bromo-PEG2-phosphonic acid vs. NHS Ester Linkers for Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent linkage of molecules to primary amines, such as those on the surface of proteins or other biomolecules, is a fundamental technique. The choice of linker chemistry is critical, influencing the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the preservation of the biomolecule's function. This guide provides an objective comparison of two distinct amine-reactive linkers: Bromo-PEG2-phosphonic acid and N-Hydroxysuccinimide (NHS) esters. While direct comparative experimental data between these two specific linkers is limited in the current scientific literature, this document will draw upon the well-established principles of their respective chemical reactions to provide a comprehensive overview for researchers.
Executive Summary
| Feature | This compound | NHS Ester Linkers |
| Reaction Mechanism | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution |
| Reaction Selectivity | Prone to over-alkylation (secondary, tertiary amine formation) leading to product heterogeneity.[1][2][3][4][5][6][7][8][9][10] | Highly selective for primary amines, yielding a well-defined conjugate. |
| Resulting Linkage | C-N single bond | Amide bond |
| Bond Stability | Standard single bond, susceptible to cleavage under harsh conditions. | Highly stable due to resonance, resistant to hydrolysis.[11] |
| Reaction Conditions | Typically requires heating and careful control of stoichiometry to minimize side products.[12] | Generally proceeds at room temperature or 4°C at a slightly basic pH (7.2-8.5). |
| Primary Advantage | The phosphonic acid group offers a secondary functionality for surface attachment or chelation. | High efficiency, specificity, and formation of a very stable linkage. |
| Primary Disadvantage | Potential for a heterogeneous mixture of products due to multiple alkylations.[1][2][3][4][5][6][7][8][9][10] | Susceptible to hydrolysis in aqueous environments, requiring anhydrous solvents for storage and careful buffer selection. |
Reaction Mechanisms
The fundamental difference between these two linkers lies in their mode of reaction with primary amines.
This compound reacts via a nucleophilic substitution reaction, specifically an alkylation. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion and forming a carbon-nitrogen single bond.
NHS esters react through a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Comparative Experimental Workflow
The differing chemistries necessitate distinct experimental approaches.
In-Depth Comparison
Reaction Efficiency and Purity
-
This compound: The alkylation of amines by haloalkanes is a well-known reaction; however, it is often plagued by a lack of specificity.[1][2][3][4][5][6][7][8][9][10] The primary amine product of the initial reaction is itself a nucleophile and can react with another molecule of the bromo-linker, leading to the formation of secondary and even tertiary amines.[2][4][5][8][10] This over-alkylation results in a heterogeneous mixture of products, which can be challenging to purify and characterize. To favor the formation of the primary amine conjugate, a large excess of the amine-containing biomolecule may be required, which is not always feasible.[2]
-
NHS Esters: NHS esters are highly favored for bioconjugation due to their high reactivity and selectivity towards primary amines under mild conditions. The resulting amide bond is not nucleophilic under the reaction conditions, thus preventing over-reaction. This leads to a much more homogeneous product with a predictable degree of labeling (DOL), which can be controlled by adjusting the molar ratio of the NHS ester to the biomolecule.
Stability of the Conjugate
-
This compound Conjugate: The linkage formed is a C-N single bond. While generally stable, it lacks the enhanced stability of an amide bond. The bond dissociation energy of a typical C-N single bond is lower than that of an amide C-N bond.[11]
-
NHS Ester Conjugate: The resulting amide bond is exceptionally stable.[11] This stability is due to resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double bond character to the C-N bond.[13] This makes the amide bond highly resistant to hydrolysis under physiological conditions.
The Role of the Phosphonic Acid Group
A key feature of this compound is its heterobifunctional nature. The phosphonic acid moiety provides a secondary site for interaction, which is not present in standard NHS ester linkers. Phosphonic acids are known to be strong chelating agents for metal ions and can bind to various surfaces, including metal oxides and hydroxyapatite. This makes this compound a potentially valuable linker for applications such as immobilizing biomolecules on surfaces or developing targeted drug delivery systems.
Experimental Protocols
General Protocol for Amine Conjugation with NHS Ester
This protocol is a general guideline and should be optimized for the specific biomolecule and NHS ester used.
Materials:
-
Biomolecule containing primary amines (e.g., protein, antibody)
-
NHS ester linker
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Biomolecule: Dissolve the biomolecule in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: While gently vortexing the biomolecule solution, add a calculated amount of the NHS ester stock solution. The molar ratio of NHS ester to biomolecule will determine the degree of labeling and should be optimized.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the specific wavelength for the label attached to the NHS ester. The conjugation efficiency can also be assessed by HPLC.[14][15][16][17][18]
Hypothetical Protocol for Amine Conjugation with this compound
Materials:
-
Biomolecule containing primary amines
-
This compound
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Biomolecule: Dissolve the biomolecule in the reaction buffer. A higher pH will deprotonate the primary amines, increasing their nucleophilicity. To minimize over-alkylation, a significant molar excess of the biomolecule to the linker may be necessary.
-
Prepare Linker Solution: Dissolve the this compound in the reaction buffer.
-
Conjugation Reaction: Add the linker solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 50-60°C) for an extended period (e.g., 6-24 hours). The reaction progress should be monitored (e.g., by mass spectrometry) to determine the optimal reaction time.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted starting materials.
-
Characterization: The product mixture should be thoroughly analyzed to assess the extent of conjugation and the degree of heterogeneity. Techniques such as mass spectrometry and HPLC are essential to characterize the different conjugated species.[14][15][16][17][18] NMR spectroscopy could also be employed to confirm the formation of the C-N bond.[19][20][21]
Conclusion
The choice between this compound and NHS ester linkers for amine conjugation depends heavily on the specific application.
NHS esters are the gold standard for applications requiring a highly specific, efficient, and stable linkage to primary amines, resulting in a well-defined and homogeneous product. Their ease of use and the robustness of the resulting amide bond make them the preferred choice for most bioconjugation applications, including antibody-drug conjugates, fluorescent labeling, and protein modification for functional assays.
This compound , on the other hand, presents a more complex reaction profile due to the potential for over-alkylation. However, its unique heterobifunctional nature, with the phosphonic acid group providing a handle for surface immobilization or metal chelation, makes it a valuable tool for specific applications in materials science, biosensor development, and targeted delivery systems where surface attachment is a key requirement. Researchers opting for this linker must be prepared for significant optimization of reaction conditions and thorough characterization of the potentially heterogeneous product mixture.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. cellmosaic.com [cellmosaic.com]
- 15. Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 17. HPLC Protein Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Phosphonic Acid vs. Carboxylic Acid: A Comparative Guide to Metal Oxide Surface Binding
For researchers, scientists, and drug development professionals, the functionalization of metal oxide surfaces is a critical step in a vast array of applications, from nanoparticle stabilization and drug delivery systems to biosensors and organic electronics. The choice of anchoring group to graft molecules onto these surfaces dictates the stability, performance, and longevity of the final product. Among the most common choices, phosphonic acids and carboxylic acids present distinct advantages and disadvantages.
This guide provides an objective, data-driven comparison of phosphonic and carboxylic acids as binding agents for metal oxide surfaces, summarizing key performance differences and the experimental protocols used for their characterization.
Binding Mechanisms and Affinity
The interaction of both acid groups with a metal oxide surface (like TiO₂, Al₂O₃, or Fe₂O₃) involves the formation of coordinate bonds between the oxygen atoms of the acid and metal atoms on the surface. However, their specific binding modes and resulting bond strengths differ significantly.
Phosphonic Acids (-PO(OH)₂): These groups can bind to metal oxide surfaces through one, two, or three of their oxygen atoms, leading to monodentate, bidentate, and tridentate coordination, respectively.[1][2] The ability to form multiple bonds generally results in a stronger and more stable attachment.[3][4] Density functional theory (DFT) calculations and experimental results suggest that the bidentate bridging mode is often the most stable and preferred configuration on surfaces like TiO₂.[3][4][5]
Carboxylic Acids (-COOH): These groups typically bind in a monodentate or bidentate fashion (either chelating to a single metal atom or bridging two).[6][7] While effective, the binding energy of the carboxylate-metal bond is generally lower than that of the phosphonate-metal bond.[4][8]
Caption: Potential binding modes for phosphonic and carboxylic acids.
The relative binding affinity is highly dependent on the solvent environment.
-
In nonpolar solvents , there is a clear order of binding strength: phosphonic acid > carboxylic acid .[9][10] In these environments, phosphonic acids can quantitatively replace pre-adsorbed carboxylic acids from a metal oxide surface.[9][11]
-
In aqueous (polar) environments , the situation is more complex due to factors like pH and ligand solubility, but the general trend holds that phosphonic acids bind more strongly than carboxylic acids.[9][10] Carboxylic acids are often considered weaker ligands in water and may desorb more easily.[9][11]
Performance Comparison: Stability and Surface Coverage
The choice between these two anchoring groups often comes down to the required stability of the functionalized surface under specific operating conditions.
Aqueous Stability and pH Influence: Phosphonate-based self-assembled monolayers (SAMs) demonstrate significantly higher stability in aqueous solutions, including phosphate-buffered saline (PBS), compared to their carboxylate counterparts.[12]
-
Phosphonic Acids: Provide colloidal stability for nanoparticles over a broad pH range, typically suited for acidic to neutral environments (pH < 8).[9][10][11] However, at high pH (e.g., above pKa2), ligand desorption can increase due to double deprotonation and electrostatic repulsion.[11]
-
Carboxylic Acids: Offer limited colloidal stability, often only in the pH range of 2 to 6.[9][10][11] They are known to desorb easily in water, and nanoparticles functionalized with them tend to precipitate above pH 6, making them unsuitable for many physiological applications.[10]
Surface Layer Quality: The nature of the anchoring group influences the order and packing of the resulting monolayer.
-
Friction force microscopy studies have shown that phosphonic acid monolayers tend to be better ordered than carboxylic acid monolayers of the same alkyl chain length on aluminum oxide.[13]
-
While phosphonates generally form more stable and robust films, carboxylates have been shown to achieve a higher total surface coverage on TiO₂ in some cases, which can lead to higher performance in applications like dye-sensitized solar cells, albeit with lower stability.[14]
| Parameter | Phosphonic Acid | Carboxylic Acid | Key Findings |
| Binding Strength | Higher | Lower | Phosphonic acids bind more strongly, especially in nonpolar solvents where they can displace carboxylic acids.[4][9][15][16] |
| Binding Modes | Monodentate, Bidentate, Tridentate | Monodentate, Bidentate | The potential for tridentate binding contributes to the higher stability of phosphonate (B1237965) layers.[17] |
| Aqueous Stability | High | Low | Phosphonate SAMs are more stable in water and buffer solutions.[12][18] Carboxylate SAMs are prone to desorption.[9][10] |
| pH Stability Range | Broad (typically acidic to neutral, pH < 8) | Narrow (typically acidic, pH 2-6) | Carboxylic acid-functionalized nanoparticles often aggregate under physiological or basic conditions.[9] |
| Monolayer Order | Generally higher | Generally lower | Phosphonate SAMs tend to form more well-ordered layers on surfaces like aluminum oxide.[13] |
Experimental Characterization Protocols
Verifying the binding and characterizing the resulting surface requires a suite of analytical techniques. Below is a generalized workflow and methodology for common experiments.
Caption: A typical workflow for comparing surface binding agents.
A. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To confirm the covalent attachment of the acid to the metal oxide surface and to determine the elemental composition of the surface layer.
-
Methodology:
-
Sample Preparation: Prepare the metal oxide substrate (e.g., a thin film deposited by atomic layer deposition or a pressed powder).[6][12] Obtain a baseline spectrum of the clean, unmodified surface.
-
Functionalization: Immerse the substrate in a dilute solution (e.g., 1-10 mM) of the phosphonic or carboxylic acid in a suitable solvent (e.g., ethanol, THF) for a set period (e.g., 12-24 hours).[1][6]
-
Rinsing: Thoroughly rinse the substrate with fresh solvent to remove any physisorbed molecules and dry it under a stream of inert gas (N₂ or Ar).
-
Analysis: Acquire high-resolution XPS spectra for the relevant elements.
-
For Phosphonic Acid: Look for the appearance of the P 2p peak.[6][12] Analyze the O 1s spectrum for components corresponding to P=O and P-O-M bonds.[6]
-
For Carboxylic Acid: Analyze the C 1s and O 1s regions. Deconvolution of the C 1s peak can reveal components for the alkyl chain, C-O, and C=O, indicating the presence and binding state of the carboxylate group.[19]
-
-
Confirmation of Binding: Successful binding is confirmed by the appearance of characteristic peaks (e.g., P 2p) and the attenuation of the substrate's metal signal (e.g., Ti 2p, Al 2p, Hf 4f) due to the overlying organic layer.[12][19]
-
B. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
-
Objective: To determine the binding mode (e.g., monodentate, bidentate) of the acid on the surface.
-
Methodology:
-
Setup: Use an ATR-FTIR spectrometer where the internal reflection element (crystal) is coated with the metal oxide of interest (e.g., as a thin film or a layer of nanoparticles).[20][21]
-
Background Spectrum: Record a background spectrum of the metal oxide-coated crystal, often in the presence of the pure solvent.
-
Adsorption: Introduce a solution of the phosphonic or carboxylic acid into the ATR cell and allow it to equilibrate with the surface.
-
Spectral Acquisition: Record spectra over time. The appearance and shifts of vibrational bands indicate surface adsorption and the nature of the interaction.
-
For Phosphonic Acid: The broad signal between 1000-1200 cm⁻¹ is attributed to the overlap of P-O and P=O stretching vibrations, indicating chemically bonded states.[20] The absence or presence of P=O stretching bands (around 1212-1227 cm⁻¹) and P-OH bands can help distinguish between monodentate, bidentate, and tridentate binding.[1][6]
-
For Carboxylic Acid: The position of the carboxylate symmetric and asymmetric stretching vibrations is key. The presence of a carbonyl C=O stretch (around 1700-1740 cm⁻¹) is indicative of monodentate binding.[6] The absence of this peak and the appearance of symmetric and asymmetric COO⁻ stretches suggest bidentate coordination.[21]
-
-
Conclusion and Recommendations
The selection between phosphonic and carboxylic acids for modifying metal oxide surfaces is a trade-off between binding stability and, in some cases, achievable surface density.
-
Choose Phosphonic Acid for:
-
Choose Carboxylic Acid for:
-
Applications in non-aqueous environments where extreme stability is not the primary concern.
-
Systems where maximizing the surface concentration of the functional molecule is critical and lower stability is acceptable.[14]
-
Situations where a more dynamic or reversible binding is desired.
-
For most applications in drug development and biomedical devices, the superior stability of the phosphonate-metal oxide bond makes phosphonic acid the more reliable and advantageous choice.
References
- 1. Understanding Organic Film Behavior on Alloy and Metal Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synergistic Effect of Phosphonic and Carboxyl Acid Groups for Efficient and Stable Perovskite Solar Cells [mdpi.com]
- 9. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Friction force microscopy of alkylphosphonic acid and carboxylic acids adsorbed on the native oxide of aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Bromo-PEG vs. Maleimide-PEG: A Comparative Guide to Thiol-Specific Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker chemistry is paramount to the success of their endeavors. This guide provides a detailed, data-driven comparison of two prominent thiol-reactive PEGylation reagents: Bromo-PEG and Maleimide-PEG. By examining their reaction mechanisms, kinetics, stability, and experimental protocols, this document aims to equip scientists with the critical information needed to select the optimal reagent for their specific application, be it in drug delivery, diagnostics, or fundamental research.
Introduction to Thiol-Specific PEGylation
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used to modify therapeutic proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance the solubility, stability, and in vivo circulation half-life of the conjugated molecule while reducing its immunogenicity. Thiol-specific PEGylation, which targets the sulfhydryl group of cysteine residues, offers a site-specific and controlled method of conjugation, as cysteine is a relatively rare amino acid in proteins. Bromo-PEG and Maleimide-PEG are two of the most common classes of reagents used for this purpose, each with its own distinct advantages and disadvantages.
Reaction Mechanisms
The fundamental difference between Bromo-PEG and Maleimide-PEG lies in their reaction mechanisms with thiol groups.
Maleimide-PEG reacts with thiols via a Michael addition reaction. The thiol attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a stable thiosuccinimide linkage. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1]
Bromo-PEG , on the other hand, reacts with thiols through a nucleophilic substitution reaction (SN2). The thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine, which is a good leaving group. This results in the formation of a highly stable thioether bond.
Reaction Kinetics
The speed of the conjugation reaction is a critical factor in bioconjugation, as prolonged reaction times can lead to sample degradation.
Maleimide-PEG is renowned for its rapid reaction kinetics with thiols, often reaching completion within minutes to a few hours at room temperature.[2] The reaction rate is pH-dependent, with optimal rates observed between pH 6.5 and 7.5.
Bromo-PEG (and the analogous bromoacetyl group) exhibits significantly slower reaction kinetics compared to maleimide-PEG at neutral pH. Studies comparing the reactivity of maleimide (B117702) and bromoacetyl groups with thiols at pH 6.5 have shown that the maleimide reaction can be 2-3 orders of magnitude faster.[3] The reaction rate of Bromo-PEG with thiols is also pH-dependent, with faster rates at higher pH values where the more nucleophilic thiolate anion is more prevalent.
Quantitative Comparison of Reaction Parameters
| Parameter | Bromo-PEG | Maleimide-PEG | Key Considerations |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition | The SN2 reaction of Bromo-PEG forms a thioether bond, while the Michael addition of Maleimide-PEG forms a thiosuccinimide bond. |
| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 | Maleimide-PEG is highly selective for thiols in its optimal pH range, while Bromo-PEG reactivity increases with pH, which can lead to off-target reactions with other nucleophilic amino acids at higher pH.[3] |
| Reaction Rate | Slower | Faster | Maleimide-PEG offers significantly faster conjugation, which can be advantageous for sensitive biomolecules. |
| Second-Order Rate Constant (with Cysteine) | Generally lower than Maleimide-PEG | Reported to be in the range of 10^2 - 10^3 M⁻¹s⁻¹ | Rate constants are highly dependent on the specific PEG derivative, pH, and temperature. |
| Bond Formed | Thioether | Thiosuccinimide | The thioether bond is generally considered more stable. |
| Specificity for Thiols | High, but can react with other nucleophiles at higher pH | Very high within the optimal pH range | Off-target reactions of Bromo-PEG can occur with histidine and lysine (B10760008) at elevated pH.[3] |
Stability of the Conjugate
The stability of the resulting bond between the PEG reagent and the biomolecule is crucial, especially for in vivo applications where the conjugate is exposed to physiological conditions for extended periods.
The thioether bond formed from the reaction of Bromo-PEG with a thiol is highly stable and generally considered irreversible under physiological conditions. This high stability makes Bromo-PEG a suitable choice for applications requiring long-term circulation and retention of the conjugated payload.
In contrast, the thiosuccinimide linkage formed from Maleimide-PEG can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866), which is abundant in the intracellular environment and in plasma.[3][4] This can lead to the exchange of the PEGylated molecule with other thiol-containing species, potentially resulting in off-target effects and reduced efficacy. The half-life of maleimide-thiol adducts in the presence of glutathione has been reported to be in the range of 20-80 hours.[5] However, the stability of the thiosuccinimide linkage can be enhanced through hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[6][7]
Experimental Protocols
General Considerations for Thiol-Specific Bioconjugation
-
Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, they must first be reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before adding the thiol-reactive PEG reagent.
-
Degassing Buffers: To prevent the oxidation of free thiols to disulfides, it is recommended to use degassed buffers for the conjugation reaction.
-
Molar Ratio of Reactants: A molar excess of the PEG reagent over the thiol-containing biomolecule is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.
-
Quenching the Reaction: After the desired reaction time, the conjugation can be stopped by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted PEG reagent.
Experimental Protocol: Conjugation of Bromo-PEG to a Cysteine-Containing Peptide
This protocol provides a general guideline for the conjugation of a Bromo-PEG reagent to a peptide containing a free cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Bromo-PEG reagent
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403), 150 mM NaCl, pH 7.5 (degassed)
-
Quenching Solution: 100 mM L-cysteine in conjugation buffer
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., HPLC, mass spectrometer)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Bromo-PEG Solution Preparation: Immediately before use, dissolve the Bromo-PEG reagent in the conjugation buffer to a concentration that will result in the desired molar excess (typically 5-20 fold) when added to the peptide solution.
-
Conjugation Reaction: Add the Bromo-PEG solution to the peptide solution. Mix gently and incubate the reaction at room temperature for 4-24 hours. The optimal reaction time should be determined by monitoring the reaction progress using an appropriate analytical technique (e.g., RP-HPLC).
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM L-cysteine. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from excess reagents and byproducts using a suitable chromatography method, such as size-exclusion chromatography.
-
Characterization: Characterize the purified conjugate by mass spectrometry to confirm the molecular weight and by HPLC to assess purity.
Experimental Protocol: Conjugation of Maleimide-PEG to a Cysteine-Containing Protein
This protocol outlines a general procedure for the conjugation of a Maleimide-PEG reagent to a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG reagent
-
Conjugation Buffer: 0.1 M phosphate buffer, 150 mM NaCl, pH 7.0 (degassed)
-
Reducing Agent (if necessary): 10 mM TCEP solution
-
Quenching Solution: 100 mM L-cysteine in conjugation buffer
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If disulfide bonds need to be reduced, add TCEP solution to a final concentration of 1-5 mM and incubate for 30-60 minutes at room temperature.
-
Maleimide-PEG Solution Preparation: Immediately before use, dissolve the Maleimide-PEG reagent in the conjugation buffer to achieve the desired molar excess (typically 10-50 fold) over the protein.
-
Conjugation Reaction: Add the Maleimide-PEG solution to the protein solution. Mix gently and incubate at room temperature for 1-4 hours or overnight at 4°C. Monitor the reaction progress by SDS-PAGE or mass spectrometry.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM L-cysteine and incubate for 30 minutes.
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm successful conjugation.
Visualizing the Conjugation Process
Caption: A generalized workflow for thiol-specific bioconjugation.
Choosing the Right Reagent: A Decision Framework
The selection between Bromo-PEG and Maleimide-PEG should be guided by the specific requirements of the application.
Caption: Decision tree for selecting between Bromo-PEG and Maleimide-PEG.
Conclusion
Both Bromo-PEG and Maleimide-PEG are powerful tools for the site-specific PEGylation of biomolecules. The choice between them involves a trade-off between reaction kinetics and the stability of the final conjugate.
-
Maleimide-PEG is the reagent of choice for applications where rapid conjugation is paramount and where the potential for retro-Michael reaction is either acceptable or can be mitigated. Its high specificity and fast reaction rates at physiological pH make it a workhorse in many bioconjugation laboratories.
-
Bromo-PEG is the preferred option when the long-term stability of the conjugate is the primary concern. The resulting thioether bond is robust and not susceptible to cleavage by endogenous thiols, making it ideal for in vivo applications requiring extended circulation times.
Ultimately, a thorough understanding of the chemical properties of each reagent, combined with empirical optimization of the reaction conditions, will enable researchers to successfully achieve their desired PEGylated bioconjugates.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bromo-PEG2-phosphonic Acid Conjugation: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, confirming the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. This guide provides a comparative overview of mass spectrometry techniques for the validation of Bromo-PEG2-phosphonic acid conjugation to a model peptide, supported by experimental data and detailed protocols.
This compound is a heterobifunctional linker containing a reactive bromo group, a short polyethylene (B3416737) glycol (PEG) spacer, and a phosphonic acid moiety.[1][2][3] This linker is valuable in bioconjugation, for instance in the development of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker attachment is essential.[1] Mass spectrometry is an indispensable tool for verifying such conjugations, providing accurate mass measurements that confirm the covalent attachment of the linker to the target molecule.[4][5]
Comparative Analysis of Mass Spectrometry Techniques
Two primary mass spectrometry techniques are widely employed for the analysis of peptide and protein conjugations: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS).
| Feature | MALDI-TOF MS | ESI-LC-MS |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. The time of flight of the ions is measured. | Analyte in solution is nebulized and ionized, creating multiply charged ions. Often coupled with liquid chromatography for separation. |
| Sample Preparation | Relatively simple, requires finding a suitable matrix. | More complex, requires soluble samples and optimization of LC conditions. |
| Throughput | High | Moderate |
| Data Complexity | Simpler spectra, typically singly charged ions. | More complex spectra with multiple charge states, requiring deconvolution. |
| Mass Accuracy | Good to excellent | Excellent |
| Tolerance to Buffers/Salts | More tolerant | Less tolerant, requires volatile buffers. |
| Information Provided | Primarily molecular weight of the intact molecule. | Molecular weight, and with LC, separation of conjugated from unconjugated species and other impurities. |
Experimental Workflow for Conjugation and Validation
The overall process for conjugating this compound to a peptide and subsequently validating the reaction by mass spectrometry is outlined below.
Hypothetical Case Study: Conjugation to a Model Peptide
To illustrate the validation process, we consider the conjugation of this compound to the model peptide, Angiotensin II (human), which has the amino acid sequence DRVYIHPF and contains a cysteine residue added at the C-terminus for specific conjugation (DRVYIHPFC).
Molecular Weights:
-
Angiotensin II (DRVYIHPFC): 1149.3 g/mol (average isotopic mass)
The bromo group of the linker reacts with the thiol group of the cysteine residue in the peptide via a nucleophilic substitution reaction, resulting in the formation of a stable thioether bond and the elimination of hydrogen bromide (HBr).
Calculation of Expected Mass:
-
Mass of Peptide: 1149.3 Da
-
Mass of Linker: 277.05 Da
-
Mass of HBr (lost during reaction): 80.91 Da
-
Expected Mass of Conjugate: 1149.3 + 277.05 - 80.91 = 1345.44 Da
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the unconjugated peptide and the successfully conjugated product as would be observed by mass spectrometry.
| Analyte | Theoretical Mass (Da) | Expected [M+H]+ (Da) (MALDI-TOF & ESI-MS) |
| Unconjugated Peptide (Angiotensin II-Cys) | 1149.3 | 1150.3 |
| This compound Conjugated Peptide | 1345.44 | 1346.44 |
Experimental Protocols
Conjugation of this compound to Angiotensin II-Cys Peptide
-
Peptide Preparation: Dissolve Angiotensin II-Cys in a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1 mg/mL.
-
Linker Preparation: Dissolve this compound in a compatible solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours.
-
Quenching: Quench the reaction by adding a small molecule thiol such as dithiothreitol (B142953) (DTT) to react with any excess bromo-linker.
-
Purification: Purify the conjugated peptide from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
MALDI-TOF Mass Spectrometry Analysis
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 50:50 mixture of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
-
Sample Spotting: Mix the purified conjugated peptide solution (and the unconjugated control) 1:1 with the matrix solution. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode. Calibrate the instrument using a standard peptide mixture.
ESI-LC-MS Analysis
-
LC Setup: Use a C18 reverse-phase column with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for separation.
-
Sample Injection: Inject the purified conjugated peptide solution (and the unconjugated control) into the LC system.
-
MS Setup: Couple the LC eluent to an ESI-MS instrument. Set the mass spectrometer to acquire data in the positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
Data Analysis: Process the raw data to separate the chromatograms of the unconjugated and conjugated peptides. Deconvolute the mass spectra to determine the zero-charge state molecular weights.
Conclusion
Both MALDI-TOF MS and ESI-LC-MS are powerful techniques for the validation of this compound conjugation. MALDI-TOF offers a rapid and straightforward method for confirming the molecular weight of the final product. ESI-LC-MS provides more detailed information, including the separation of the conjugate from starting materials and byproducts, and is often the preferred method for purity assessment. The choice of technique will depend on the specific requirements of the analysis, such as the need for high throughput versus detailed characterization of the reaction mixture. In all cases, a clear mass shift corresponding to the net addition of the linker mass confirms a successful conjugation.
References
- 1. PEG Bromide, Bromo linker, PEG reagent | BroadPharm [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Longer PEG Linkers Bolster Serum Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing the serum stability of therapeutic molecules is a critical step in enhancing their efficacy and safety. The conjugation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic profiles of biotherapeutics. This guide provides a comparative analysis of the serum stability of molecules conjugated with different PEG linker lengths, supported by experimental data and detailed methodologies.
The length of the PEG linker plays a pivotal role in determining the in vivo fate of a PEGylated molecule. Generally, a longer PEG chain leads to a greater hydrodynamic radius, which in turn enhances serum stability through several mechanisms. These include reduced renal clearance, decreased susceptibility to proteolytic degradation, and minimized uptake by the reticuloendothelial system (RES).[][2][3]
Impact of PEG Linker Length on Pharmacokinetics
Experimental data consistently demonstrates a positive correlation between PEG linker length and the serum half-life of conjugated molecules. Longer PEG chains provide a more effective shield against enzymatic degradation and clearance mechanisms, thereby prolonging circulation time.
A study on methotrexate-loaded chitosan (B1678972) nanoparticles revealed a significant increase in elimination half-life (t1/2β) and area under the concentration-time curve (AUC) with increasing PEG molecular weight.[4][5]
| PEG Molecular Weight (Da) | Elimination Half-life (t1/2β) (h) | AUC (0-72h) (μg·h/mL) |
| 750 | 10.5 ± 1.8 | 18.7 ± 2.5 |
| 2000 | 15.2 ± 2.1 | 25.4 ± 3.1 |
| 5000 | 22.8 ± 2.9 | 36.9 ± 4.2 |
| Table 1: Pharmacokinetic parameters of methotrexate-loaded chitosan nanoparticles with different PEG linker lengths in rats. Data is presented as mean ± standard deviation (n=6).[4][5] |
Similarly, the PEGylation of interferon-α-2a (IFN-α-2a) has been shown to substantially increase its serum half-life, with longer PEG chains providing a more pronounced effect.[6]
| PEG Conjugate | Serum Half-life (h) |
| Non-PEGylated IFN-α-2a | 1.2 |
| IFN-α-2a-20kDa PEG | 13.3 |
| di-PEGylated IFN-α-2a (2 x 20kDa) | 25.4 |
| IFN-α-2a-40kDa PEG | 34.1 |
| IFN-α-2a-60kDa PEG | 49.3 |
| Table 2: Comparison of serum half-lives for non-PEGylated and PEGylated interferon-α-2a.[6] |
Experimental Protocols
The assessment of serum stability is crucial for evaluating the effectiveness of different PEG linker lengths. Below are detailed methodologies for key experiments.
In Vitro Serum Stability Assay
This assay evaluates the stability of a PEGylated molecule in a biological matrix over time.
Protocol:
-
Incubation: The PEGylated bioconjugate is incubated in human or mouse serum at a standard temperature of 37°C.[7] To prevent microbial growth, sodium azide (B81097) can be added to the serum.[8]
-
Time Points: Aliquots of the incubation mixture are collected at various time points, for example, 0, 6, 24, 48, and 72 hours.[7]
-
Sample Preparation: Proteins in the serum samples are precipitated using agents like acetonitrile (B52724) or chloroform.[9] The supernatant containing the PEGylated molecule is then collected.
-
Analysis: The concentration of the intact PEGylated molecule in the collected aliquots is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][9]
-
Data Analysis: The percentage of the remaining intact PEGylated molecule at each time point is calculated relative to the initial concentration at time 0. The serum half-life is then determined from the degradation profile.
Proteolytic Degradation Assay
This assay specifically measures the resistance of a PEGylated peptide or protein to degradation by proteases present in serum.
Protocol:
-
Peptide Synthesis: Peptides with and without PEG linkers of varying lengths are synthesized.
-
Incubation with Cells or Serum: The peptides are incubated with cells known to secrete proteases or directly in serum at 37°C for a defined period, such as 48 hours.[10][11]
-
Sample Collection and Preparation: At the end of the incubation, the samples are collected. For cell cultures, the supernatant is collected. For serum samples, protein precipitation is performed.
-
Quantification: The amount of undegraded peptide is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
-
Comparison: The degradation rates of peptides with different PEG linker lengths are compared to that of the non-PEGylated peptide.
Visualizing the Mechanism and Workflow
To better understand the principles and processes involved in assessing the serum stability of PEGylated molecules, the following diagrams are provided.
Caption: Workflow of an in vitro serum stability assay.
The enhanced stability conferred by longer PEG linkers is primarily due to the steric hindrance they provide, shielding the conjugated molecule from proteolytic enzymes and clearance mechanisms.
References
- 2. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. dovepress.com [dovepress.com]
- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Confirming Covalent Anchoring of Phosphonic Acids on Surfaces: An XPS-Based Comparison Guide
The functionalization of surfaces with phosphonic acids is a critical strategy in diverse fields, from developing advanced biomaterials and corrosion-resistant coatings to engineering interfacial properties in electronic devices. A key requirement for the successful application of these modified surfaces is the formation of a stable, covalent bond between the phosphonic acid and the substrate. X-ray Photoelectron Spectroscopy (XPS) has emerged as a powerful and indispensable tool for providing direct evidence of this covalent linkage.
This guide offers a comparative analysis of using XPS to confirm the covalent binding of phosphonic acids to surfaces. It provides researchers, scientists, and drug development professionals with the necessary experimental data, protocols, and a comparison with alternative techniques to facilitate robust surface characterization.
The Power of XPS in Unraveling Surface Chemistry
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. When a phosphonic acid molecule binds to a metal oxide surface, changes occur in the chemical environment of the phosphorus, oxygen, and substrate atoms. XPS can detect these changes by measuring the shifts in the core-level electron binding energies.
Specifically, the analysis of high-resolution XPS spectra of the P 2p and O 1s regions provides a fingerprint of the binding mechanism. The formation of a covalent P-O-Metal (P-O-M) bond results in characteristic shifts in the binding energies of these elements compared to their states in the unbound phosphonic acid or the bare substrate.
Deciphering the Binding Modes with XPS
High-resolution XPS spectra of the P 2p and O 1s core levels are crucial for distinguishing between physisorbed (non-covalently bound) and chemisorbed (covalently bound) phosphonic acids. The key is to identify the formation of P-O-Substrate bonds.
Key Spectral Features to Monitor:
-
P 2p Spectrum: The P 2p peak for a phosphonic acid covalently bound to a metal oxide surface typically appears at a binding energy of around 133-135 eV.[1][2][3] The exact position can vary depending on the substrate and the binding mode. The presence of a single, well-defined P 2p doublet is indicative of a uniform binding environment.
-
O 1s Spectrum: The O 1s spectrum is particularly informative as it can distinguish between different oxygen species. The spectrum of a phosphonic acid-modified surface can be deconvoluted into several components:
-
Substrate Oxide (M-O): The peak corresponding to the oxygen in the underlying metal oxide substrate (e.g., TiO₂, Al₂O₃, ZnO).[1][4][5]
-
P-O-Substrate (P-O-M): This peak, typically found at a binding energy between the substrate oxide and the P=O peak, is direct evidence of covalent bond formation.[2][6]
-
P=O and P-OH: These peaks are associated with the phosphonic acid headgroup. A decrease in the intensity of the P-OH component and the emergence of the P-O-M peak upon binding are strong indicators of a condensation reaction leading to covalent attachment.[2][6]
-
The following diagram illustrates the workflow for XPS analysis to confirm covalent binding:
Phosphonic acids can bind to metal oxide surfaces through different coordination modes, namely monodentate, bidentate, and tridentate linkages. These binding modes can sometimes be distinguished by careful analysis of the O 1s and P 2p spectra, as the different coordinations can lead to subtle shifts in binding energies.
References
A Head-to-Head Comparison of Discrete PEG (dPEG) and Polydisperse PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains, or PEGylation, is a widely adopted strategy in bioconjugation to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). By increasing hydrodynamic size and masking epitopes, PEGylation can improve solubility, extend circulating half-life, and reduce immunogenicity. However, the choice between a discrete PEG (dPEG) linker, which is a single molecular entity with a defined chain length, and a traditional polydisperse PEG linker, which is a mixture of polymers with a range of molecular weights, can significantly impact the final bioconjugate's performance and manufacturability. This guide provides an objective comparison of dPEG and polydisperse PEG linkers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their bioconjugation strategies.
Key Differences and Performance Attributes
Discrete PEG linkers offer significant advantages over their polydisperse counterparts due to their homogeneity. Polydisperse PEGs, produced through the polymerization of ethylene (B1197577) oxide, result in a mixture of different chain lengths, characterized by a polydispersity index (PDI) greater than 1.[1][2] In contrast, dPEG linkers are synthesized in a stepwise manner, yielding a single compound with a precise molecular weight and a PDI of 1.[1][2] This fundamental difference in their chemical nature has profound implications for the resulting bioconjugates.
The use of dPEG linkers leads to the production of a homogeneous population of bioconjugates, simplifying purification and characterization.[3] This is particularly crucial in the development of ADCs, where a consistent drug-to-antibody ratio (DAR) is critical for ensuring a predictable therapeutic window and minimizing toxicity.[4][5] Polydisperse PEG linkers, on the other hand, contribute to the heterogeneity of the final product, making it challenging to achieve batch-to-batch consistency and complicating regulatory approval.[1][3]
Furthermore, the defined structure of dPEG linkers allows for more precise control over the pharmacokinetic and pharmacodynamic properties of the bioconjugate.[6] Studies have shown that the dispersity of the PEG linker can influence protein adsorption, with monodisperse PEGs leading to reduced protein binding.[7][8] This can translate to a longer circulation half-life and improved tumor accumulation in vivo, as demonstrated in studies with PEGylated nanoparticles.[7][8][9] While often considered non-immunogenic, there is growing evidence that polydisperse PEGs can elicit an immune response, leading to the production of anti-PEG antibodies and accelerated blood clearance of the PEGylated therapeutic.[1][3] The homogeneity of dPEG linkers may help mitigate this risk.[5]
Quantitative Data Comparison
The following table summarizes quantitative data from a comparative study on gold nanoparticles (AuNPs) functionalized with either monodisperse (discrete) or polydisperse PEG linkers. While this study does not involve a protein or ADC, it provides valuable insights into the impact of PEG dispersity on key performance parameters that are relevant to all bioconjugates.
| Parameter | Monodisperse PEG (mPEG₃₆-AuNPs) | Monodisperse PEG (mPEG₄₅-AuNPs) | Polydisperse PEG (mPEG₂k-AuNPs) | Reference |
| Protein Adsorption (Human Serum) | Reduced by ~60% | Reduced by ~60% | Baseline | [9] |
| Blood Circulation Half-Life (in vivo) | Significantly prolonged | Significantly prolonged | Shorter half-life | [7][8][9] |
| Tumor Accumulation (24h post-injection) | 40.3 ± 5.1% ID/g | 31.9 ± 3.5% ID/g | 3.9 ± 0.6% ID/g | [9] |
Data adapted from a study by Tian et al. on PEGylated gold nanoparticles.[7][8][9] ID/g = Injected Dose per gram of tissue.
Experimental Protocols
This section provides a generalized workflow for a head-to-head comparison of dPEG and polydisperse PEG linkers for the conjugation of a payload to an antibody, forming an ADC.
Caption: Experimental workflow for comparing dPEG and polydisperse PEG linkers in ADC synthesis.
I. Antibody-PEG Conjugation (Amine-reactive NHS Ester Chemistry)
This protocol describes the conjugation of an amine-reactive PEG linker to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
dPEG-NHS ester
-
Polydisperse PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.
-
PEG-NHS Ester Stock Solution: Immediately before use, dissolve the dPEG-NHS ester and polydisperse PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10][11]
-
Conjugation Reaction:
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove unreacted PEG linker and other small molecules by size exclusion chromatography (SEC) or dialysis.[11][12]
II. Characterization of PEGylated Antibody
A. Purity and Drug-to-Antibody Ratio (DAR) Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the DAR and the assessment of product heterogeneity.[13][14][15][16][17][18][19][20][21][22][23]
Materials:
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10-20% isopropanol)[19]
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
B. In Vitro Cytotoxicity Assay (Caspase-3/7 Activity)
This assay determines the ability of the ADC to induce apoptosis in target cancer cells.[16][23][24][25]
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
96-well white-walled plates
-
dPEG-ADC and polydisperse PEG-ADC
-
Caspase-Glo® 3/7 Assay System
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to attach overnight.[24]
-
ADC Treatment: Treat the cells with serial dilutions of the dPEG-ADC and polydisperse PEG-ADC. Include an untreated control.[16][24]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.[16][24]
-
Caspase Activity Measurement:
-
Data Analysis: Calculate the fold change in caspase activity relative to the untreated control and determine the EC₅₀ value for each ADC.
C. Immunogenicity Assessment (Anti-PEG Antibody ELISA)
This assay is used to detect the presence of anti-PEG antibodies in serum samples from animals treated with the PEGylated ADCs.[10][14][15][27]
Materials:
-
High-binding 96-well microplates
-
PEG for coating (e.g., mPEG-NH₂)
-
Blocking buffer (e.g., 1% milk in PBS)
-
Serum samples from treated animals
-
HRP-conjugated secondary antibody (anti-species IgG or IgM)
-
TMB substrate
-
Stop solution
Procedure:
-
Plate Coating: Coat the microplate wells with a solution of PEG in PBS overnight at 4°C.[14]
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.[14]
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Add TMB substrate and incubate until a color develops. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm and compare the antibody titers between the dPEG-ADC and polydisperse PEG-ADC treated groups.[15]
Visualizing the Impact of Linker Choice
The choice of PEG linker can have a cascading effect on the therapeutic efficacy of an ADC. A dPEG linker, by virtue of its defined structure, contributes to a more homogeneous ADC product with improved stability and pharmacokinetics. This, in turn, can lead to enhanced tumor accumulation and more efficient intracellular drug delivery, ultimately resulting in greater cancer cell killing. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for ADCs with dPEG vs. polydisperse PEG linkers.
Conclusion
The choice between discrete and polydisperse PEG linkers is a critical consideration in the design and development of bioconjugates. While polydisperse PEGs have been historically used and are less expensive, the evidence strongly suggests that the homogeneity and defined structure of dPEG linkers offer significant advantages in terms of product consistency, characterization, and in vivo performance. For the development of next-generation therapeutics, particularly ADCs where a precise therapeutic window is paramount, the use of dPEG linkers can de-risk development and lead to a more efficacious and safer final product. The initial investment in a more defined linker can yield substantial returns in the form of a more robust and reproducible manufacturing process and a superior therapeutic agent.
References
- 1. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 2. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. labinsights.nl [labinsights.nl]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4adi.com [4adi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. waters.com [waters.com]
- 14. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. waters.com [waters.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 19. agilent.com [agilent.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Lipolysis-stimulated lipoprotein receptor-targeted antibody-drug conjugate demonstrates potent antitumor activity against epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. njbio.com [njbio.com]
- 26. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 27. pegbiotech.com [pegbiotech.com]
Beyond PEG: A Comparative Guide to Alternative Linkers for Improving Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in drug delivery systems is critical to the efficacy and safety of therapeutic molecules. While Poly(ethylene glycol) (PEG) has long been the gold standard for its ability to improve drug solubility and circulation half-life, concerns over its potential immunogenicity and non-biodegradability have driven the development of innovative alternatives. This guide provides an objective comparison of promising alternatives to PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for your drug delivery platform.
The Limitations of PEG Linkers
Poly(ethylene glycol) has been instrumental in the success of numerous approved therapeutics by providing a hydrophilic shield that reduces enzymatic degradation and renal clearance. However, the "PEG dilemma" has become more prominent. A notable portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of PEGylated drugs and, in some cases, hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about its potential for long-term tissue accumulation.[1] These drawbacks have necessitated the exploration of alternative linkers that can replicate or surpass the advantages of PEG without its associated liabilities.
Emerging Alternatives to PEG Linkers
Several classes of alternative linkers have emerged, offering distinct benefits in terms of biocompatibility, biodegradability, and performance. This guide focuses on three prominent alternatives: polysarcosine (pSar), poly(2-oxazolines) (POx), and poly(glutamic acid) (PGA).
Performance Comparison: PEG vs. Alternatives
The following tables summarize key performance data from comparative studies of PEG and its alternatives.
Table 1: In Vivo Antitumor Efficacy of Interferon-α2b Conjugates
| Conjugate | Mean Tumor Volume (mm³) at Day 25 | Survival Rate at Day 60 | Reference |
| PBS | ~1200 | 0% | [2] |
| PEG-IFN | ~400 | 0% | [2] |
| pSar-IFN | ~100 (complete tumor growth inhibition) | 75% | [2] |
This study used an OVCAR3 tumor-bearing mouse model and administered the conjugates intravenously.
Table 2: Pharmacokinetic Parameters of Interferon-α2b Conjugates
| Conjugate | Circulation Half-Life (t½) in vivo | Clearance Rate (mL/day/kg) | Reference |
| Unmodified IFN | Not reported | Not reported | [3] |
| PEG-IFN | Prolonged | 47.3 | [3] |
| pSar-IFN | Prolonged (comparable to PEG-IFN) | 38.9 | [3] |
Pharmacokinetic studies were conducted in mice.
Table 3: Immunogenicity of Liposomes with Different Linkers
| Liposome Formulation | Relative Anti-Linker IgM Level | Relative Anti-Linker IgG Level | Reference |
| PEG-Liposomes | Significantly elevated after first injection | Elevated after repeated injections | [1] |
| pSar-Liposomes | No significant elevation | No significant elevation | [1] |
This study highlights the reduced immunogenic potential of polysarcosine compared to PEG, which is a key factor in avoiding the accelerated blood clearance phenomenon.
Table 4: In Vitro Cytotoxicity of Doxorubicin Conjugates
| Conjugate | IC50 against HUVEC cells (μg/mL) | IC50 against COS-7 cells (μg/mL) | Reference |
| Free Doxorubicin | 0.9 | 1.0 | [4] |
| PEtOx-DOX | 3.5 - 4.0 | 2.6 - 7.0 | [4] |
This table provides an example of the in vitro cytotoxicity of a poly(2-oxazoline) conjugate. PEtOx = poly(2-ethyl-2-oxazoline), a type of poly(2-oxazoline).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of drug-linker conjugates.
In Vitro Cytotoxicity: MTT Assay
This assay determines the concentration of a drug conjugate required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF7, N87)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Drug-linker conjugate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media and incubate overnight at 37°C with 5% CO₂.[5]
-
Prepare serial dilutions of the drug-linker conjugate.
-
Add 50 µL of the diluted conjugate solutions to the respective wells and incubate for 48-144 hours.[5]
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[5]
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark.[5]
-
Read the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting viability against drug concentration.
Plasma Stability Assay using LC-MS/MS
This assay evaluates the stability of a drug-linker conjugate in plasma over time.
Materials:
-
Drug-linker conjugate
-
Human, rat, or mouse plasma
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubate the drug-linker conjugate with plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[6]
-
Terminate the reaction by adding methanol containing an internal standard.[6]
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of remaining intact conjugate.[6]
-
Calculate the percentage of the conjugate remaining at each time point relative to the 0-minute sample.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Linker Antibodies
This assay is used to detect and quantify the presence of antibodies against the linker (e.g., anti-PEG antibodies) in serum or plasma samples.
Materials:
-
Linker-BSA conjugate (e.g., PEG-BSA) for coating
-
Serum or plasma samples
-
Blocking solution (e.g., 5% skim milk in PBS)
-
Secondary antibody conjugated to HRP (e.g., anti-human IgM-HRP or anti-human IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the linker-BSA conjugate overnight at 4°C.[7]
-
Wash the wells with PBS and block with blocking solution for 2 hours at room temperature.[7]
-
Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature.[7]
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[7]
-
Wash the wells and add the TMB substrate. Incubate in the dark for 15-30 minutes.[7]
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.[7]
-
The absorbance is proportional to the amount of anti-linker antibody present in the sample.
Visualizing Key Processes
To better understand the biological and experimental contexts, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Preclinical development workflow for antibody-drug conjugates (ADCs).
Caption: The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[8][9]
Conclusion
The development of alternatives to PEG linkers represents a significant advancement in drug delivery. Polysarcosine has demonstrated considerable promise as a non-immunogenic and biodegradable alternative that can maintain or even enhance the therapeutic efficacy of conjugated drugs. Poly(2-oxazolines) and poly(glutamic acid) also offer compelling advantages in terms of biocompatibility and tunable properties. The choice of an optimal linker will depend on the specific drug, target, and desired therapeutic outcome. The experimental data and protocols presented in this guide provide a foundation for researchers to make informed decisions in the design and evaluation of next-generation drug delivery systems.
References
- 1. nacalai.co.jp [nacalai.co.jp]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient and Controllable Synthesis of Poly(2-oxazoline)-Conjugated Doxorubicin for Regulating Anti-Tumor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Critical Role of Linkers in PROTAC Ternary Complex Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and, critically, the linker that tethers them. The length and composition of this linker are paramount in facilitating the formation of a stable and productive ternary complex—the cornerstone of PROTAC-mediated protein degradation.[1] This guide provides a comparative analysis of the impact of different linkers on ternary complex formation, supported by experimental data and detailed methodologies.
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby eliminating it from the cell.
An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][2][3] Conversely, a linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[1][2] Therefore, identifying the optimal linker length and composition is a critical step in the development of potent and selective PROTACs.
Experimental Techniques for Validating Ternary Complex Formation
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.[1][3]
-
Surface Plasmon Resonance (SPR): A label-free technique used to measure the kinetics and affinity of binding interactions in real-time.[4][5][6] It is a powerful tool for quantifying the stability of ternary complexes by measuring their formation and dissociation rates.[4][7] SPR can provide data on binary and ternary affinity and kinetics, offering higher throughput compared to techniques like ITC.[6][8]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinities and thermodynamics of interactions.[3][9] ITC directly measures the heat released or absorbed during a binding event, providing information on the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10] While rich in thermodynamic information, ITC is relatively time-consuming and requires significant amounts of sample.[4][11]
-
Biolayer Interferometry (BLI): Another label-free technique for real-time analysis of biomolecular interactions.[3] BLI has higher throughput than ITC and requires less protein and compound.[3] However, due to sensitivity limitations, it is often more suitable for assessing ternary complex formation rather than binary interactions.[3]
-
NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell assay that can be used to study ternary complex formation in a more physiologically relevant environment.[12][13] This technology allows for real-time kinetic monitoring of PROTAC-induced protein-protein interactions within living cells.[12]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaLISA: These are proximity-based assays that can be used to measure the formation of the ternary complex in a high-throughput format.[4][6][8] They rely on the transfer of energy between a donor and an acceptor fluorophore when brought into close proximity by the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. biorxiv.org [biorxiv.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
Comparative analysis of heterobifunctional linkers for antibody-drug conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.
An ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect. Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that influence the overall performance of the ADC.[1]
Comparative Analysis of Cleavable and Non-Cleavable Linkers
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
Table 1: Performance Characteristics of Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage (e.g., Cathepsin B), pH sensitivity (hydrazones), or reduction (disulfides) in the tumor microenvironment or inside the cell.[2] | Relies on the complete lysosomal degradation of the antibody after internalization to release the payload.[3] |
| Plasma Stability | Generally lower stability, with a risk of premature payload release.[4] However, newer designs show improved stability.[5] | Higher plasma stability, leading to a potentially wider therapeutic window and reduced off-target toxicity.[3] |
| Bystander Effect | Capable of inducing a "bystander effect," where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells.[2] | Limited bystander effect as the payload is released intracellularly and is often charged, preventing diffusion out of the cell.[6] |
| Efficacy | Highly effective, especially in heterogeneous tumors where not all cells express the target antigen.[2] | Potent against antigen-expressing cells. In vivo studies have shown that non-cleavable linked ADCs can perform better than their cleavable counterparts.[3][7] |
| Toxicity | Higher potential for off-target toxicity due to premature linker cleavage in circulation.[4] | Generally lower off-target toxicity due to higher stability.[6] |
| Examples | Adcetris® (Brentuximab vedotin) with a valine-citrulline linker.[2] | Kadcyla® (Ado-trastuzumab emtansine) with a non-cleavable SMCC linker.[2] |
Table 2: Quantitative Comparison of Different Linker Chemistries
| Linker Type | ADC Example | Drug-to-Antibody Ratio (DAR) | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (%) | Plasma Stability (Half-life of Payload) |
| Cleavable | |||||
| Valine-Citrulline | Brentuximab vedotin | ~4 | ~1-10 | >90% | Moderate |
| Hydrazone | Gemtuzumab ozogamicin | 2-3 | ~10-50 | Variable | Low (pH-sensitive) |
| Disulfide | IMGN901 | ~3.3 | ~0.1-5 | ~80-90% | Moderate (sensitive to reducing agents) |
| Non-Cleavable | |||||
| Thioether (SMCC) | Trastuzumab emtansine | ~3.5 | ~5-20 | >95% | High |
| Novel Linkers | |||||
| Exo-linker | APL-1082 | ~8 | Comparable to T-DXd | Comparable to T-DXd | Higher than T-DXd's linker[5][8] |
Note: The values presented are approximate and can vary significantly based on the specific antibody, payload, target antigen, and cancer cell line used in the studies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful evaluation of heterobifunctional linkers and the resulting ADCs.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that affects the efficacy and safety of an ADC.[9] Several methods are commonly used to determine the DAR:
-
Ultraviolet-Visible (UV/Vis) Spectrophotometry : This is often the simplest method, relying on the distinct absorbance maxima of the antibody (around 280 nm) and the payload.[10] By solving simultaneous equations based on the Beer-Lambert law, the concentrations of the antibody and the drug can be determined, and the average DAR calculated.[10][]
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload. It is considered a standard technique for analyzing cysteine-conjugated ADCs, providing information on drug distribution and the content of unconjugated antibody.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This method, often following reduction of the ADC to separate light and heavy chains, can quantify the different drug-loaded species.[10] The weighted average DAR is calculated from the peak areas.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides not only the average DAR but also the distribution of different DAR species and by-products.[] It is a powerful tool for detailed characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
Cytotoxicity assays are crucial for determining the potency of an ADC.[13] The MTT assay is a widely used colorimetric method to assess cell viability.[14]
-
Cell Seeding : Seed target antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and incubate overnight to allow for cell attachment.[14]
-
ADC Treatment : Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload as controls. Include untreated wells as a negative control.
-
Incubation : Incubate the plates for a period relevant to the payload's mechanism of action (typically 48-144 hours).[15]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 μL of 5 mg/mL) to each well and incubate for 1-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Solubilization : Add a solubilization solution (e.g., 100 μL of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[16]
-
Absorbance Reading : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).[16]
Conclusion
The choice of a heterobifunctional linker is a multifaceted decision that requires a careful balance between stability, payload release efficiency, and the desired mechanism of action. Cleavable linkers offer the advantage of a bystander effect, which can be beneficial in treating heterogeneous tumors. In contrast, non-cleavable linkers provide enhanced plasma stability, potentially leading to a better safety profile.[2][6] Advances in linker technology, such as the development of novel linker chemistries with improved stability and release profiles, continue to expand the toolkit for designing next-generation ADCs with optimized therapeutic indices.[5][17] A thorough characterization of ADCs using a suite of analytical and biological assays is paramount to understanding how the linker choice ultimately impacts clinical performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmiweb.com [pharmiweb.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Bromo-PEG2-phosphonic Acid on Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of surface ligands on nanoparticles is paramount for ensuring reproducibility, optimizing performance, and meeting regulatory standards in drug delivery and other biomedical applications. Bromo-PEG2-phosphonic acid is a bifunctional linker molecule increasingly utilized for the surface modification of metal oxide nanoparticles. Its phosphonic acid group provides a strong anchor to the nanoparticle surface, while the terminal bromine atom and PEG2 spacer allow for further conjugation of therapeutic agents or targeting moieties. This guide provides a comparative overview of common analytical techniques for quantifying the surface coverage of molecules analogous to this compound on nanoparticles, supported by representative experimental data and detailed protocols.
Comparison of Quantification Techniques
The selection of an appropriate quantification technique depends on factors such as the nanoparticle composition, the nature of the ligand, and the required sensitivity and accuracy. The following table summarizes key performance metrics for commonly employed methods, using data from studies on short-chain PEGylated phosphonic acids and other small molecules on iron oxide and titanium dioxide nanoparticles as illustrative examples.
| Technique | Principle | Typical Grafting Density (molecules/nm²) | Advantages | Limitations |
| Thermogravimetric Analysis (TGA) | Measures mass loss of the organic ligand upon heating. | 0.5 - 5 | Relatively simple, provides quantitative data on total organic content. | Not specific to the ligand of interest, requires relatively large sample amounts, decomposition temperatures can overlap. |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical states of the nanoparticle surface. | 0.1 - 2 | Surface sensitive (top 5-10 nm), provides information on binding chemistry. | Quantification can be complex, requires high vacuum, may not be sensitive to low surface coverages. |
| Solid-State Nuclear Magnetic Resonance (SS-NMR) | Analyzes the local chemical environment of specific nuclei (e.g., ³¹P, ¹³C, ¹H). | 0.2 - 3 | Provides detailed structural information and can distinguish between different binding modes. | Lower sensitivity, requires specialized equipment and expertise, can be time-consuming. |
| UV-Vis Spectroscopy | Measures the absorbance of a chromophore on the ligand or a reporter molecule. | Dependent on assay | High sensitivity, can be performed in solution. | Requires a chromophore or labeling, indirect method, susceptible to interference from nanoparticle absorbance. |
Experimental Workflow for Quantification
The general workflow for quantifying the surface coverage of this compound on nanoparticles involves several key steps, from nanoparticle synthesis and functionalization to data analysis and interpretation.
In Vitro Stability of Surface Modifications: A Comparative Analysis of Phosphonic Acids and Silanes
For researchers, scientists, and drug development professionals, the stability of surface modifications on inorganic substrates is a critical factor in the development of long-lasting and reliable biomedical devices and materials. This guide provides an objective comparison of the in vitro stability of two commonly used surface modification agents: phosphonic acids and silanes, supported by experimental data.
Phosphonic acids and silanes are frequently employed to functionalize surfaces of materials like titanium, aluminum oxide, and silicon oxide to improve biocompatibility, promote cell adhesion, or immobilize biomolecules.[1][2] However, the longevity of these modifications in a physiological environment is a key concern. This comparison focuses on their hydrolytic stability in aqueous solutions, a crucial aspect for any material intended for biological applications.
Quantitative Stability Comparison
The following tables summarize the in vitro stability of phosphonic acid and silane-based self-assembled monolayers (SAMs) under various conditions as reported in the literature.
Table 1: Stability of Phosphonic Acid Monolayers in Aqueous Environments
| Substrate | Phosphonic Acid Type | Incubation Medium | Duration | Stability Outcome | Analytical Techniques |
| Amorphous Al₂O₃ & Al₂O₃(1102) | Octadecylphosphonic acid (ODPA) | Aqueous environment | Not specified | High stability observed.[3] | AFM, Contact Angle, PM-IRRAS, DRIFTS |
| SS316L Stainless Steel | Alkylphosphonic acids (chain lengths 12-18) | Acidic (pH 3), Neutral (Milli-Q water), Physiological (PBS) | Up to 30 days | Excellent stability.[4][5] | SCA, XPS, AFM, IRRAS |
| SS316L Stainless Steel | Alkylphosphonic acids (shorter chain lengths) | Strong basic conditions (pH 11) | Up to 30 days | Partial breakdown of the monolayer.[4][5][6] | SCA |
| HfO₂ | Perfluorinated phosphonic acid (PFPA) | Water and Phosphate Buffered Saline (PBS) | Not specified | Found to be the most stable SAMs studied.[7] | Contact Angle, Ellipsometry, XPS, AFM |
| Titanium (Ti) | Methyl- and hydroxyl-terminated phosphonic acid | Tris-buffered saline (TBS) at 37°C | Up to 14 days in ambient air | Stable.[8] | XPS, Contact Angle, AFM |
| Ti-6Al-4V | Amino acid-modified phosphonate (B1237965) | Physiological pH (7.5) | 7 days | The film was not degraded.[9][10][11] | Not specified |
| γ-alumina membranes | PEG-grafted phosphonic acid | Pure water | > 200 hours | Stable graft.[12] | Not specified |
Table 2: Stability of Silane (B1218182) Monolayers in Aqueous Environments
| Substrate | Silane Type | Incubation Medium | Duration | Stability Outcome | Analytical Techniques |
| Silicon oxide (SiO₂) | Octadecyltrichlorosilane (OTS) | Phosphate Buffered Saline (PBS) | Not specified | Less stable than phosphonate SAMs on HfO₂.[7] | Not specified |
| Ti-6Al-4V | Aminopropyl(triethoxy)silane (APTES) derivative | Physiological pH (7.5) | 7 days | Lost most of the bound amino acid due to hydrolysis.[9][10][11] | Not specified |
| Silicon wafers | CH₃O-(CH₂-CH₂-O)n-C₃H₆-trichlorosilane | Phosphate solution and PBS at 37°C | 24 hours | Detachment of the silane layer due to hydrolysis of Si-O bonds.[13] | Ellipsometry, XRR, XPS, AFM |
| Silicon wafers | CH₃O-(CH₂-CH₂-O)n-C₃H₆-trichlorosilane | Carbonate solution (pH 8.3) | 24 hours | Significant surface alteration and detachment of the silane layer.[13] | Ellipsometry, XRR, XPS, AFM |
| γ-alumina membranes | PEG-grafted alkoxysilane | Pure water | < 200 hours | Unstable in pure water.[12] | Not specified |
Experimental Protocols
The assessment of in vitro stability for surface modifications involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Self-Assembled Monolayer (SAM) Formation
-
Substrate Preparation: Substrates such as stainless steel, titanium, or aluminum oxide are typically cleaned and hydroxylated to ensure a reactive surface. This often involves sonication in solvents like ethanol (B145695) and acetone, followed by treatment with an oxidizing agent (e.g., piranha solution or UV/ozone) to generate surface hydroxyl groups.
-
Immersion Deposition: The cleaned substrates are immersed in a dilute solution (typically in the millimolar range) of the phosphonic acid or silane in an appropriate solvent (e.g., ethanol for phosphonic acids, toluene (B28343) for some silanes) for a specified duration, ranging from a few hours to overnight.[3] This allows for the self-assembly of a monolayer on the substrate surface.
-
Rinsing and Drying: After deposition, the substrates are thoroughly rinsed with the solvent to remove any non-covalently bound molecules and then dried, often under a stream of inert gas like nitrogen.
In Vitro Stability Testing
-
Immersion in Test Solutions: The functionalized substrates are immersed in various aqueous solutions to simulate physiological or other relevant in vitro conditions. Common test media include deionized water, phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and solutions with acidic or basic pH.[4][5][7][8] The immersion is typically carried out at a controlled temperature, often 37°C, to mimic body temperature.[8][13]
-
Duration: The stability is evaluated over various time points, which can range from a few hours to several weeks, to assess both short-term and long-term stability.[4][5][8]
-
Post-Immersion Analysis: After immersion for the desired duration, the substrates are removed from the solution, rinsed with deionized water, and dried before being analyzed using various surface characterization techniques.
Surface Characterization Techniques
-
Contact Angle Goniometry: This technique measures the static water contact angle on the modified surface. A change in the contact angle after immersion in the test solution indicates alterations in the surface chemistry, such as the degradation or desorption of the monolayer.[3]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface. By analyzing the atomic concentrations of elements specific to the monolayer (e.g., phosphorus for phosphonic acids, silicon for silanes) before and after stability testing, the retention or loss of the surface modification can be quantified.[4][5][7]
-
Atomic Force Microscopy (AFM): AFM provides topographical images of the surface at the nanoscale. It can be used to visualize the morphology of the monolayer and to detect any changes, such as the formation of defects or the complete removal of the coating, after in vitro exposure.[3][4][5]
-
Infrared Reflection-Absorption Spectroscopy (IRRAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): These vibrational spectroscopy techniques provide information about the chemical structure and orientation of the molecules in the monolayer. Changes in the spectra after stability testing can indicate degradation of the organic film.[3][4][5]
Visualizing Experimental Workflows and Interactions
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for comparing the in vitro stability of surface modifications and the fundamental interactions at the surface.
References
- 1. Silane coupling agent in biomedical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphonic Acid Coupling Agent Modification of HAP Nanoparticles: Interfacial Effects in PLLA/HAP Bone Scaffold [mdpi.com]
- 3. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. princeton.edu [princeton.edu]
- 10. Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy. | Semantic Scholar [semanticscholar.org]
- 12. specificpolymers.com [specificpolymers.com]
- 13. researchgate.net [researchgate.net]
The Impact of PEG Linker Composition on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal determinant of their therapeutic success. As heterobifunctional molecules, PROTACs leverage the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of their architecture is the linker, which connects the POI-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their advantageous physicochemical properties. This guide provides a comprehensive comparison of how PEG linker composition, particularly its length, influences PROTAC efficacy, supported by experimental data, detailed protocols, and visual diagrams.
The Pivotal Role of the Linker in PROTAC Function
A PROTAC's mechanism of action is contingent on its ability to facilitate the formation of a stable ternary complex, comprising the target protein, the PROTAC itself, and an E3 ubiquitin ligase.[1] The composition and length of the linker are critical factors in achieving the optimal spatial orientation and proximity for this complex to form productively.[2] An improperly designed linker can lead to steric hindrance if it is too short, or an unstable and unproductive complex if it is too long, thereby diminishing the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[3]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
Systematic variation of PEG linker length is a common and effective strategy to optimize the degradation potency of a PROTAC for a specific POI and E3 ligase pair. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the profound impact of PEG linker length on their efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase Ligand | PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | VHL | PROTAC 1 | 8-atom PEG | >1000 | <10 | MCF-7 | [1] |
| ERα | VHL | PROTAC 2 | 12-atom PEG | 100 | 85 | MCF-7 | [1] |
| ERα | VHL | PROTAC 3 | 16-atom PEG | 25 | >95 | MCF-7 | [1] |
| TBK1 | VHL | PROTAC A | <12 atoms (alkyl/ether) | No degradation | - | Not Specified | [4] |
| TBK1 | VHL | PROTAC B | 21 atoms (alkyl/ether) | 3 | 96 | Not Specified | [4] |
| TBK1 | VHL | PROTAC C | 29 atoms (alkyl/ether) | 292 | 76 | Not Specified | [4] |
| CDK9 | Thalidomide | THAL-SNS-032 | PEG linker | ~250 (Degradation) | >90 | MOLT4 | [5] |
| BRD4 | VHL | MZ1 | 8-atom PEG | 100-250 | >90 | HeLa, LS174t | [2] |
| SMARCA2/4 | VHL | PROTAC 96 | PEG linker | 250-300 | 65-70 | MV-4-11 | [4] |
| PI3K/mTOR | VHL | GP262 | Flexible linker | 42.23-227.4 | 71.3-88.6 | MDA-MB-231 | Not Specified |
Note: The specific composition of the "alkyl/ether" and "flexible" linkers for TBK1 and PI3K/mTOR targeting PROTACs, respectively, were not detailed in the provided search results. The data for THAL-SNS-032 represents its degradation capabilities, with the DC50 estimated from graphical data.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for evaluating the efficacy of PROTACs with varying PEG linker compositions.
Western Blotting for Protein Degradation Analysis (DC50 and Dmax Determination)
This is a standard and widely used method to quantify the degradation of a target protein following PROTAC treatment.[3]
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 for ERα, MDA-MB-231 for BRD4, Malme-3M for CDK9) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.[6][7][8]
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the PROTACs in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and should not exceed 0.1% to avoid solvent-induced artifacts.[6]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the PROTACs. Include a vehicle control (DMSO only).
-
Incubate the cells for a predetermined time (e.g., 24 hours).[3]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein.[6]
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-BRD4, anti-CDK9) overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting software.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of PROTAC-mediated protein degradation on cell proliferation and viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of the PROTACs for a specified period (e.g., 72 hours).
2. MTT Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
3. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a 96-well plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Bromo-PEG2-phosphonic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Bromo-PEG2-phosphonic acid, a heterobifunctional linker commonly used in bioconjugation and drug delivery research. Due to its chemical nature as a halogenated organophosphorus acid, specific protocols must be followed.
Understanding the Chemical Profile for Safe Disposal
This compound's structure necessitates a multi-faceted approach to its disposal. It is classified as a halogenated organic compound due to the presence of bromine, an organophosphorus compound, and an acid. Each of these characteristics carries specific disposal requirements.
| Chemical Classification | Key Disposal Consideration | Rationale |
| Halogenated Organic Compound | Segregate from non-halogenated waste. | Halogenated wastes require specific incineration processes to prevent the release of toxic and environmentally harmful substances. Mixing them with non-halogenated solvent waste can contaminate the entire batch, leading to higher disposal costs and more complex treatment.[1][2][3][4] |
| Organophosphorus Compound | Treat as hazardous waste; avoid drain disposal. | Many organophosphorus compounds are toxic and can have adverse effects on aquatic life and the environment.[5][6] Hydrolysis, a potential degradation method, may produce other toxic byproducts.[5] |
| Acid (Phosphonic Acid) | Neutralization is generally not recommended as a sole disposal method. | While simple inorganic acids can be neutralized and disposed of down the drain in small quantities, the presence of the bromo- and PEG- components makes this unsafe for this compound.[7][8] |
| PEG Linker | Consider potential environmental persistence. | While some polyethylene (B3416737) glycols (PEGs) are biodegradable, their persistence in the environment is a growing concern.[9][10][11] |
Experimental Protocols for Disposal
Currently, there are no specific, publicly available experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The recommended procedure is to handle it as a hazardous chemical waste stream and entrust it to a certified environmental management company.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the logical steps for the proper segregation and disposal of this compound waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Dirty Ingredient Guide: PEG Compounds and their Contaminants - Damiva Diaries [blog.damiva.com]
- 10. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
